molecular formula C16H12O6 B099173 Xanthorin CAS No. 17526-15-7

Xanthorin

Katalognummer: B099173
CAS-Nummer: 17526-15-7
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: GLLRIXZGBQOFLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Xanthorin is an anthraquinone.
1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione has been reported in Cortinarius persplendidus, Berchemia floribunda, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRIXZGBQOFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498507
Record name 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17526-15-7
Record name 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17526-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Xanthorin Biosynthesis Pathway in Xanthoria parietina: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of xanthorins, a class of anthraquinone (B42736) pigments, in the lichen-forming fungus Xanthoria parietina. The primary xanthorin, parietin, is a well-known secondary metabolite responsible for the vibrant orange-yellow color of the lichen and plays a crucial role in protecting the photosynthetic partner from UV radiation. Understanding its biosynthetic pathway is of significant interest for natural product synthesis, drug discovery, and biotechnological applications.

The Putative this compound (Parietin) Biosynthesis Pathway

The biosynthesis of parietin in Xanthoria parietina is initiated through the polyketide pathway, a common route for the synthesis of aromatic secondary metabolites in fungi. A putative biosynthetic gene cluster (BGC) responsible for parietin production has been identified through genomic and transcriptomic analyses.[1] This cluster contains the core enzyme, a Type I non-reducing polyketide synthase (NR-PKS), along with genes encoding for tailoring enzymes that modify the polyketide backbone to form the final anthraquinone structure.[1][2]

The proposed pathway begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by the NR-PKS to form a linear polyketide chain. This is followed by a series of cyclization, aromatization, and modification reactions catalyzed by tailoring enzymes, likely including cyclases, aromatases, oxygenases, and methyltransferases, to yield parietin and other related xanthorins like fallacinal (B1257416), fallacinol, and emodin.[3][4] The synthesis of these anthraquinones is closely linked to the symbiotic relationship, with photosynthates like ribitol (B610474) from the algal partner enhancing their production.[3]

Proposed Enzymatic Steps:
  • Polyketide Chain Assembly: A Type I NR-PKS catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide intermediate.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and aromatization reactions, likely facilitated by a cyclase and an aromatase, to form an anthrone (B1665570) scaffold.

  • Oxidation: A monooxygenase or a similar oxidase introduces hydroxyl groups at specific positions on the anthrone ring, a critical step in forming the anthraquinone core.

  • Methylation: An O-methyltransferase catalyzes the transfer of a methyl group to one of the hydroxyl groups, a key step in the formation of physcion (B1677767) (parietin).

  • Further Modifications: Other tailoring enzymes may be involved in the production of minor xanthorins found in Xanthoria parietina, such as fallacinal and fallacinol, through additional hydroxylation or oxidation steps.[3]

The entire biosynthetic gene cluster for parietin is upregulated in the lichen thallus compared to the axenically grown mycobiont, indicating that the symbiotic state is a key trigger for the production of these protective pigments.[1]

Xanthorin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA

Caption: Workflow for the axenic culture of the Xanthoria parietina mycobiont.

Extraction and HPLC-DAD Quantification of Xanthorins

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the separation and quantification of xanthorins.

Protocol:

  • Extraction:

    • Dry the lichen material and grind it into a fine powder.

    • Suspend a known weight of the powdered lichen (e.g., 1.5 g) in a suitable solvent such as methanol (B129727) or acetone (B3395972) (e.g., 15 mL). [5] * Extract the metabolites by incubation (e.g., 45 minutes at 37°C) with agitation or sonication. [5] * Centrifuge the mixture to pellet the solid material and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • HPLC-DAD Analysis:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is suitable for separation. [6] * Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (e.g., 0.2% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. [7] * Detection: Monitor the elution profile using a DAD at wavelengths relevant for anthraquinones (e.g., 280 nm and 430 nm for parietin).

    • Quantification: Prepare a calibration curve using a pure standard of parietin of known concentrations. Calculate the concentration of parietin in the samples by comparing the peak areas to the calibration curve.

dot

HPLC_Workflow Start Lichen Sample Preparation (Dry and Grind) Extract Solvent Extraction (Methanol/Acetone) Start->Extract Filter Centrifuge and Filter Extract Extract->Filter Inject Inject into HPLC-DAD System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by DAD Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Workflow for extraction and HPLC-DAD quantification of xanthorins.

Heterologous Expression of the this compound Biosynthesis Genes

Heterologous expression of the putative biosynthetic genes in a model fungal host, such as Aspergillus oryzae or Aspergillus nidulans, is a powerful technique to confirm gene function and characterize the enzymatic products.

Protocol:

  • Gene Amplification and Cloning:

    • Isolate total RNA from X. parietina and synthesize cDNA.

    • Amplify the full-length coding sequences of the target genes (e.g., the NR-PKS) from the cDNA using high-fidelity PCR.

    • Clone the amplified genes into a suitable fungal expression vector under the control of a strong, inducible or constitutive promoter.

  • Fungal Transformation:

    • Transform the expression constructs into a suitable fungal host strain (e.g., Aspergillus oryzae) using established protocols, such as protoplast transformation.

    • Select for transformants using an appropriate marker.

  • Expression and Metabolite Analysis:

    • Culture the transformed fungal strains under conditions that induce gene expression.

    • After a suitable incubation period, extract the secondary metabolites from the culture medium and/or mycelia.

    • Analyze the extracts using HPLC-DAD and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the heterologously expressed genes. Compare the retention times and mass spectra with authentic standards of the expected intermediates and final products.

Future Directions

The study of the this compound biosynthesis pathway in Xanthoria parietina is an active area of research. Future work should focus on:

  • Functional Characterization of Tailoring Enzymes: Elucidating the specific roles of the other enzymes in the putative BGC through heterologous co-expression and in vitro enzymatic assays.

  • Quantitative Gene Expression Analysis: Performing detailed qPCR or RNA-seq analysis to quantify the expression levels of the biosynthetic genes under different environmental conditions (e.g., varying light intensity and UV exposure).

  • Enzyme Kinetics: Purifying the biosynthetic enzymes and determining their kinetic parameters to understand the efficiency and regulation of the pathway.

  • Regulatory Network Analysis: Identifying the transcription factors and signaling pathways that control the expression of the this compound BGC in response to symbiotic and environmental cues.

This technical guide provides a foundation for researchers entering the field of lichen secondary metabolite biosynthesis and highlights the key areas where further investigation is needed to fully unravel the intricacies of this compound production in Xanthoria parietina.

References

A Technical Guide to the Biological Activity of Parietin (ex Xanthoria sp.)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Parietin, a vibrant orange anthraquinone (B42736), is the principal secondary metabolite of lichens belonging to the Xanthoria genus. Historically used in traditional medicine, recent scientific investigation has unveiled its significant biological activities, positioning it as a compound of interest for modern drug development. This document provides a comprehensive technical overview of the biological activities of Parietin, with a focus on its antioxidant, enzyme inhibitory, antimicrobial, and anticancer properties. Quantitative data from key studies are presented in structured tables, detailed experimental protocols are provided for reproducibility, and critical molecular pathways are visualized to elucidate its mechanisms of action.

Antioxidant Activity

Parietin, and the Xanthoria extracts rich in it, demonstrate pronounced antioxidant potential through various mechanisms, including radical scavenging and reducing power. The antioxidant capacity is a cornerstone of its protective effects against oxidative stress-related pathologies.

Quantitative Antioxidant Data

The following table summarizes the antioxidant activities of methanolic extracts from different Xanthoria species, where Parietin is the dominant phenolic compound (≥90%).[1]

Assay TypeXanthoria candelariaXanthoria elegansXanthoria parietinaUnits
FCR (Total Phenolics) 383335mg GAE/g extract
FRAP (Ferric Reducing) 815511622µmol Fe²⁺/g extract
ORAC (Oxygen Radical Absorbance) 135510321188µmol TE/g extract
DPPH Radical Scavenging (IC₅₀) 1.12.72.5mg/mL
ABTS Radical Scavenging (IC₅₀) 2.02.32.2mg/mL
CUPRAC (Cupric Reducing) (IC₅₀) 0.71.21.0mg/mL
Metal Chelation (IC₅₀) 1.32.32.1mg/mL
Data sourced from studies on Turkish Xanthoria lichens.[1][2]
Experimental Protocols: Antioxidant Assays

1.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

  • Various concentrations of the test compound (Parietin or extract) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured spectrophotometrically at approximately 517 nm.

  • The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample). The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is then determined.

1.2.2 Ferric Reducing Antioxidant Power (FRAP) Assay This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • A small volume of the sample is mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for 30 minutes.

  • The formation of a blue-colored ferrous-TPTZ complex is measured by reading the absorbance at 593 nm.

  • The results are expressed as µmol of Fe²⁺ equivalents per gram of extract.

Enzyme Inhibitory Activity

Parietin demonstrates significant inhibitory effects on a range of clinically relevant enzymes, suggesting its potential in treating metabolic disorders and neurodegenerative diseases.

Quantitative Enzyme Inhibition Data

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of Xanthoria extracts against several key enzymes.

Target EnzymeXanthoria candelaria (IC₅₀)Xanthoria elegans (IC₅₀)Xanthoria parietina (IC₅₀)Units
Acetylcholinesterase 0.750.500.65mg/mL
Butyrylcholinesterase 1.10.70.9mg/mL
Tyrosinase 0.70.60.65mg/mL
α-Amylase >2>21.7mg/mL
α-Glucosidase 3.00.60.8mg/mL
Lipase (B570770) 557968µg/mL
Data sourced from studies on Turkish Xanthoria lichens.[1][2]
Experimental Protocols: Enzyme Inhibition Assays

2.2.1 Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • The reaction mixture contains phosphate (B84403) buffer (e.g., 50 mM, pH 8.0), DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and the test sample.

  • The enzyme (AChE) is added to the mixture and incubated for 15 minutes.

  • The substrate, Acetylthiocholine iodide (ATCI), is added to initiate the reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance is monitored spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

2.2.2 Pancreatic Lipase Inhibition Assay

  • The assay is typically performed using p-nitrophenyl butyrate (B1204436) (p-NPB) as the substrate.

  • Porcine pancreatic lipase is pre-incubated with various concentrations of the test compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • The substrate p-NPB is added to start the reaction.

  • The enzymatic hydrolysis of p-NPB releases p-nitrophenol, a yellow product.

  • The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm.

  • The IC₅₀ value is calculated by comparing the enzyme activity with and without the inhibitor.

Antimicrobial Activity

Both crude extracts of Xanthoria parietina and isolated Parietin exhibit potent antibacterial and antifungal properties, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Xanthoria parietina acetone (B3395972) extract (AE) and pure Parietin are summarized below.

MicroorganismStrain TypeAE MIC (µg/mL)Parietin MIC (µg/mL)
Bacteria
Staphylococcus aureusStandard (ATCC)7.87.8
Staphylococcus aureusClinical Isolate15.615.6
Bacillus cereusStandard (ATCC)15.615.6
Bacillus subtilisStandard (ATCC)15.615.6
Enterococcus faecalisClinical Isolate31.331.3
Escherichia coliStandard (ATCC)62.562.5
Pseudomonas aeruginosaStandard (ATCC)62.562.5
Fungi
Rhizoctonia solaniPlant Pathogen50.031.3
Botrytis cinereaPlant Pathogen>10062.5
Candida albicansClinical Isolate>10062.5
Data sourced from Basile et al., 2015.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
  • A two-fold serial dilution of the test compound (Parietin or extract) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive (microbes with no inhibitor) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer and Antiproliferative Activity

One of the most significant biological activities of Parietin is its ability to inhibit the proliferation of cancer cells and induce apoptosis.[3][4] This activity is mediated through the modulation of key signaling pathways involved in cell cycle regulation and programmed cell death.

Quantitative Anticancer Data

While specific IC₅₀ values for pure Parietin against a wide range of cell lines are still being elucidated, studies on related anthraquinones and extracts rich in Parietin show potent activity. For instance, the anthraquinone emodin, structurally similar to Parietin, exhibits high cytotoxicity against HepG2 and A549 cancer cell lines with IC₅₀ values of 13.72 ± 0.48 and 18.33 ± 0.10 µg/mL, respectively.[5] Acetone extracts of Xanthoria parietina have been shown to strongly inhibit proliferation in human breast cancer cells.[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (Parietin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6][7]

  • After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 3-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured on a microplate reader at approximately 570 nm.

  • Cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is calculated.

Mechanism of Action: Modulation of Apoptotic and Cell Cycle Pathways

Parietin induces apoptosis in cancer cells through a dual mechanism, activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It also modulates the expression of genes that regulate the cell cycle, leading to cell cycle arrest.[3][4]

Parietin_Anticancer_Pathway Parietin's Anticancer Mechanism of Action cluster_cell Human Cancer Cell cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction parietin Parietin p16_p27 p16, p27 (Tumor Suppressors) parietin->p16_p27 Upregulates cyclins Cyclin D1, Cyclin A (Cell Cycle Progressors) parietin->cyclins Downregulates extrinsic Extrinsic Pathway (Death Receptor) parietin->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) parietin->intrinsic arrest G1/S Phase Cell Cycle Arrest p16_p27->arrest cyclins->arrest apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis Contributes to trail Modulates TRAIL extrinsic->trail bcl2 Downregulates Bcl-2 (Anti-apoptotic) intrinsic->bcl2 bad Induces BAD Phosphorylation (Pro-apoptotic) intrinsic->bad caspases Caspase Activation trail->caspases bcl2->caspases bad->caspases caspases->apoptosis

Caption: Signaling pathways modulated by Parietin to induce cell cycle arrest and apoptosis in cancer cells.

The diagram above illustrates how Parietin exerts its anticancer effects. It upregulates tumor suppressor genes like p16 and p27 while downregulating cell cycle progressors like Cyclin D1 and Cyclin A, leading to cell cycle arrest.[3] Concurrently, it activates both major apoptotic pathways. It modulates the TRAIL receptor in the extrinsic pathway and, in the intrinsic pathway, it downregulates the anti-apoptotic protein Bcl-2 and promotes the phosphorylation of the pro-apoptotic protein BAD, culminating in caspase activation and programmed cell death.[3][4]

Experimental_Workflow General Workflow for In Vitro Bioactivity Screening cluster_prep Sample Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis start Collect Lichen (Xanthoria parietina) extract Solvent Extraction (e.g., Acetone) start->extract isolate Purification of Parietin (e.g., Chromatography) extract->isolate culture Prepare Target System (e.g., Cancer Cell Line, Enzyme Solution) isolate->culture treat Treat with Serial Dilutions of Extract / Parietin culture->treat incubate Incubate under Controlled Conditions treat->incubate measure Perform Assay & Measure Endpoint (e.g., Absorbance, Fluorescence) incubate->measure calculate Calculate % Inhibition or % Viability measure->calculate determine Determine Potency Metric (e.g., IC50, MIC) calculate->determine end Report Findings determine->end

Caption: A generalized experimental workflow for screening and quantifying the biological activity of Parietin.

Conclusion

Parietin, the signature anthraquinone of Xanthoria lichens, exhibits a remarkable spectrum of biological activities. Its potent antioxidant, broad-spectrum enzyme inhibitory, effective antimicrobial, and targeted anticancer properties make it a highly promising candidate for further investigation in drug discovery and development. The data compiled in this guide underscore the need for advanced preclinical and clinical studies to fully harness the therapeutic potential of this natural compound. The detailed protocols and pathway visualizations provided herein serve as a foundational resource for researchers dedicated to exploring the pharmacological applications of Parietin.

References

An In-depth Technical Guide on the Antifungal Mechanism of Action of Compounds from Xanthoria Species and the Structurally Similar Xanthorrhizol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Xanthorin" does not correspond to a well-documented, specific antifungal compound in the scientific literature. This guide addresses the antifungal mechanisms of parietin , the major secondary metabolite of the lichen Xanthoria parietina, and xanthorrhizol (B41262) , a compound with a similar name and significant antifungal properties. It is presumed that the query refers to one or both of these compounds.

Executive Summary

Fungal infections pose a significant threat to public health, necessitating the discovery and development of novel antifungal agents. Natural products are a promising source of such compounds. This technical guide provides a comprehensive overview of the antifungal mechanism of action of parietin, derived from the lichen Xanthoria parietina, and xanthorrhizol, a sesquiterpenoid from Curcuma xanthorrhiza. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the current understanding of how these compounds exert their effects on fungal cells. The guide summarizes quantitative antifungal activity, details key experimental methodologies, and visualizes the proposed molecular pathways and experimental workflows.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, underscores the urgent need for new therapeutic strategies. Lichens and medicinal plants have long been recognized as rich sources of bioactive secondary metabolites with diverse pharmacological activities. Xanthoria parietina, a common lichen, produces the anthraquinone (B42736) parietin, which has demonstrated notable antifungal properties. Similarly, xanthorrhizol, a key bioactive component of Javanese turmeric, exhibits a broad spectrum of antimicrobial activities, including potent effects against pathogenic fungi. This guide delves into the molecular mechanisms by which these compounds inhibit fungal growth, focusing on their impact on cellular integrity and signaling pathways.

Quantitative Data on Antifungal Activity

The in vitro antifungal efficacy of parietin and xanthorrhizol has been quantified against a range of fungal pathogens. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to assess antifungal potency.

Parietin Antifungal Activity
Fungal SpeciesMIC (µg/mL)Reference
Rhizoctonia solani31.3[1]
Botrytis cinerea62.5[1]
Candida albicans (clinical isolate)62.5[1]
Xanthorrhizol Antifungal Activity
Fungal SpeciesMIC Range (µg/mL)MFC (µg/mL)Reference
Aspergillus flavus2.04.0[2]
Aspergillus fumigatus2.04.0[2]
Aspergillus niger2.04.0[2]
Fusarium oxysporum4.08.0[2]
Rhizopus oryzae1.02.0[2]
Trichophyton mentagrophytes1.02.0[2]
Candida albicans1.0 - 15.020.0[2]
Candida glabrata1.0 - 10.015.0[2]
Candida guilliermondii2.0 - 8.012.5[2]
Candida krusei2.5 - 7.510.0[2]
Candida parapsilosis2.5 - 25.030.0[2]
Candida tropicalis2.0 - 8.010.0[2]

Mechanism of Action

Parietin: Photodynamic Inactivation of Fungal Cells

The primary antifungal mechanism of parietin is attributed to its activity as a photosensitizer.[3][4] When exposed to light, particularly blue light, parietin generates reactive oxygen species (ROS), which are highly toxic to fungal cells.[3]

  • ROS Generation: Upon photoexcitation, parietin can induce both Type I and Type II photodynamic reactions. The Type I mechanism leads to the formation of superoxide (B77818) anions (O₂•⁻), while the Type II mechanism produces singlet oxygen (¹O₂).[3][4] Studies on Candida tropicalis biofilms have indicated that the superoxide anion is the predominant ROS involved in the antifungal effect.[3][4]

  • Oxidative Stress and Cellular Damage: The overproduction of ROS induces a state of severe oxidative stress within the fungal cell. This leads to widespread damage to cellular components, including lipid peroxidation of the cell membrane, protein oxidation, and DNA damage.[3]

  • Induction of Apoptosis: The accumulation of ROS can trigger the intrinsic apoptotic pathway.[5] This involves the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activate caspases, a family of proteases that execute programmed cell death.[5][6]

parietin_mechanism cluster_ext External Environment cluster_cell Fungal Cell Light Light Photoexcited_Parietin Photoexcited Parietin Parietin Parietin Parietin->Photoexcited_Parietin Light Absorption ROS Reactive Oxygen Species (O₂•⁻, ¹O₂) Photoexcited_Parietin->ROS Energy Transfer to O₂ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Cellular_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis Release of pro-apoptotic factors

Caption: Proposed photodynamic mechanism of parietin in fungal cells.

Xanthorrhizol: Disruption of Cell Membrane and Induction of Stress Signaling

Xanthorrhizol's antifungal activity is primarily associated with its ability to compromise the fungal cell membrane.[7]

  • Membrane Disruption: As a hydrophobic molecule, xanthorrhizol is thought to penetrate the fungal cell wall and intercalate into the lipid bilayer of the plasma membrane.[8] This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of intracellular components.[7] Scanning electron microscopy studies have revealed significant morphological changes in Candida species treated with xanthorrhizol, including deformation, protrusions, and a wrinkled cell surface.[7]

  • Induction of Cell Wall Integrity Pathway: Damage to the cell membrane and cell wall triggers compensatory stress responses. The Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi, is likely activated.[9][10] This pathway, often mediated by a Mitogen-Activated Protein Kinase (MAPK) cascade, attempts to remodel the cell wall to counteract the damage.[10][11] However, sustained stress from xanthorrhizol can overwhelm these repair mechanisms.

  • Synergistic Effects: Xanthorrhizol has demonstrated synergistic effects when combined with conventional antifungal drugs like ketoconazole (B1673606) and amphotericin B. This suggests that by disrupting the cell membrane, xanthorrhizol may facilitate the entry and action of other antifungal agents.

xanthorrhizol_mechanism cluster_cell_envelope Fungal Cell Envelope cluster_cytoplasm Cytoplasm Xanthorrhizol Xanthorrhizol Cell_Membrane Cell Membrane Xanthorrhizol->Cell_Membrane Intercalation Membrane_Disruption Membrane Disruption (Increased Permeability) Cell_Membrane->Membrane_Disruption Cell_Wall Cell Wall CWI_Pathway Cell Wall Integrity (CWI) Signaling Cascade (MAPK) Membrane_Disruption->CWI_Pathway Stress Signal Cell_Death Cell Death Membrane_Disruption->Cell_Death Loss of Homeostasis Cell_Wall_Remodeling Compensatory Cell Wall Remodeling CWI_Pathway->Cell_Wall_Remodeling broth_microdilution_workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10³ CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antifungal Agent in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

The Solubility Profile of Xanthorin and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Xanthorin and its closely related, and more commonly studied, analogs, Xanthatin (B112334) and Xanthorrhizol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility data, experimental protocols, and insights into their biological activities.

Executive Summary

Understanding the solubility of a compound is a critical first step in preclinical research and drug development. This guide focuses on this compound, a term that appears to be less common in recent scientific literature, and its more extensively researched analogs: Xanthatin, a sesquiterpene lactone, and Xanthorrhizol, a sesquiterpenoid. Both compounds have garnered significant interest for their potential therapeutic properties. This document provides quantitative solubility data for Xanthatin and Xanthorrhizol in dimethyl sulfoxide (B87167) (DMSO) and qualitative information for other solvents, including acetone. Furthermore, it outlines a standard experimental protocol for determining solubility and visualizes the key signaling pathways influenced by these compounds, providing a comprehensive resource for researchers.

Nomenclature Clarification: this compound, Xanthatin, and Xanthorrhizol

Initial searches for "this compound" yield limited specific data. The scientific literature predominantly focuses on two distinct, yet related, compounds:

  • Xanthatin: A sesquiterpene lactone primarily isolated from plants of the Xanthium genus.

  • Xanthorrhizol: A sesquiterpenoid phenol (B47542) found in the rhizome of Curcuma xanthorrhiza.

Given the prevalence of data for Xanthatin and Xanthorrhizol, this guide will focus on these two compounds as likely subjects of interest for researchers investigating "this compound."

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Xanthatin and Xanthorrhizol in key laboratory solvents.

Table 1: Solubility of Xanthatin

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)49 mg/mL (198.94 mM)[1]A second source reports a solubility of 2 mg/mL, suggesting that solubility may be concentration-dependent or influenced by experimental conditions. Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
AcetoneSoluble[2]Quantitative data is not readily available in the reviewed literature.
ChloroformSoluble[2]Quantitative data is not readily available.
DichloromethaneSoluble[2]Quantitative data is not readily available.
MethanolSoluble[2]Quantitative data is not readily available.
WaterSlightly soluble in cold water[2]Quantitative data is not readily available.

Table 2: Solubility of Xanthorrhizol

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)2.19 mg/mL (10.03 mM)[3]Sonication is recommended to aid dissolution.[3]
Ethanol (B145695)Soluble[4]Supplied as a solution in ethanol, indicating good solubility. To change the solvent, ethanol can be evaporated under a gentle stream of nitrogen.[4]
WaterSlightly soluble[4]Quantitative data is not readily available.
AcetoneNo specific data found-

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of sesquiterpenoids like Xanthatin and Xanthorrhizol, based on established methodologies such as the shake-flask method.[5][6][7]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • Compound of interest (e.g., Xanthatin or Xanthorrhizol)

  • High-purity solvent (e.g., DMSO, acetone)

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the standard calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL) by multiplying the measured concentration of the diluted sample by the dilution factor.

Below is a workflow diagram for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_standards Prepare Standard Solutions hplc Quantify by HPLC prep_standards->hplc Calibration Curve prep_sample Add Excess Compound to Solvent shake Agitate at Constant Temperature (24-48h) prep_sample->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc calculate Calculate Solubility hplc->calculate G Inhibitory Effect of Xanthatin on the mTOR Signaling Pathway Xanthatin Xanthatin mTOR mTOR Xanthatin->mTOR EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 cMyc c-Myc mTOR->cMyc EnergyMetabolism Altered Energy Metabolism mTOR->EnergyMetabolism CellGrowth Cell Growth & Proliferation EIF4EBP1->CellGrowth cMyc->CellGrowth G Inhibitory Effect of Xanthorrhizol on PI3K/AKT and NF-κB Pathways Xanthorrhizol Xanthorrhizol PI3K PI3K Xanthorrhizol->PI3K AKT AKT Xanthorrhizol->AKT NFkB NF-κB Xanthorrhizol->NFkB PI3K->AKT AKT->NFkB Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation NFkB->CellGrowth

References

The Guardian Pigment: Xanthorin's Critical Role in Shielding Lichens from UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lichens, symbiotic organisms thriving in some of the most UV-intense environments on Earth, possess a sophisticated arsenal (B13267) of protective mechanisms against solar radiation. Central to this defense is the production of secondary metabolites, particularly xanthones like parietin, which function as potent UV-screening compounds. This technical guide delves into the ecological significance of xanthorin and its derivatives in the photoprotection of lichens. It provides a comprehensive overview of the quantitative data supporting this role, detailed experimental protocols for the extraction, quantification, and assessment of these compounds, and a proposed signaling pathway for their UV-induced biosynthesis. This document is intended to be a valuable resource for researchers in lichenology, natural product chemistry, and drug development, offering insights into the robust photoprotective strategies evolved in these unique symbiotic systems.

Introduction: The Challenge of UV Radiation for Lichens

Lichens, composite organisms arising from the symbiotic association of a fungus (mycobiont) and one or more photosynthetic partners (photobiont), are frequently exposed to high levels of ultraviolet (UV) radiation in their natural habitats, such as alpine regions and exposed rock surfaces. UV radiation, particularly UV-B (280-315 nm), can inflict significant damage on biological systems by inducing the formation of reactive oxygen species (ROS), causing DNA lesions, and impairing photosynthetic efficiency.[1][2] To counteract these detrimental effects, lichens have evolved a variety of protective strategies, including the synthesis of UV-absorbing secondary metabolites.[3][4] Among these, the yellow-orange cortical pigment parietin, a member of the this compound class of compounds, has been identified as a key player in UV protection.[5][6]

Quantitative Analysis of this compound's Photoprotective Properties

The photoprotective role of this compound is substantiated by a growing body of quantitative evidence. Spectrophotometric analyses have precisely characterized its UV-absorbing capabilities, while induction studies have demonstrated its dynamic response to UV exposure.

UV Absorption Spectra of Parietin

Parietin exhibits strong absorption in the UV-B and blue light regions of the electromagnetic spectrum, which are the most damaging wavelengths for biological tissues.[5][6] The specific absorption maxima can vary slightly depending on the solvent used for extraction and analysis.

Table 1: UV-Visible Absorption Maxima of Parietin in Different Solvents

SolventUV-B Absorption Maxima (nm)Blue Light Absorption Maxima (nm)Reference(s)
Ethanol (B145695)286434[1]
Acetone (B3395972)Not specified in the provided context434[1]
UV-B Induced Synthesis of Parietin

The production of parietin is not static; it is a dynamic process that responds to environmental cues, most notably UV-B radiation. Studies on the lichen Xanthoria parietina have shown that the synthesis of parietin is significantly induced upon exposure to UV-B light.[7]

Table 2: Rate of Parietin Resynthesis in Xanthoria parietina after UV-B Induction

UV-B Irradiance (W m⁻²)Rate of Parietin Resynthesis (mg m⁻² d⁻¹)Experimental ConditionsReference(s)
0.7510614-day period at 220 µmol m⁻² s⁻¹ PAR[7]
1.8Linearly increased with log-transformed UV-B doseNot specified[7]
Correlation between Parietin Concentration and UV-B Tolerance

A direct correlation has been established between the concentration of parietin in the lichen cortex and its ability to withstand UV-B stress. This is often assessed by measuring the photochemical efficiency of photosystem II (PSII) using chlorophyll (B73375) fluorescence, where a decrease in the Fv/Fm ratio indicates photoinhibition.

Table 3: Relationship between Parietin Content and UV-B Susceptibility in Xanthoria parietina

Parietin ContentUV-B Susceptibility (reduction in PSII efficiency)Key FindingReference(s)
IncreasingHighly significant decreaseA higher concentration of parietin provides greater protection to the photosynthetic apparatus.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the photoprotective effects of this compound from lichens.

Protocol for Acetone Extraction of Parietin from Xanthoria parietina

This protocol describes a standard method for the extraction of parietin from the lichen Xanthoria parietina using acetone, a common solvent for lichen secondary metabolites.

Materials:

  • Air-dried thalli of Xanthoria parietina

  • Acetone (analytical grade)

  • Mortar and pestle or a laboratory mill

  • Filter paper (Whatman No. 1 or equivalent)

  • Funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Fume hood

Procedure:

  • Sample Preparation: Carefully clean the lichen thalli to remove any debris or substrate. Allow the thalli to air-dry completely.

  • Grinding: Grind the air-dried lichen thalli into a fine powder using a mortar and pestle or a laboratory mill. This increases the surface area for efficient extraction.

  • Extraction: a. Place a known weight of the lichen powder (e.g., 1 gram) into an Erlenmeyer flask. b. Add a sufficient volume of acetone to fully immerse the powder (e.g., 20 mL). c. Seal the flask and gently agitate the mixture at room temperature for 1-2 hours. For more exhaustive extraction, this can be extended or repeated.

  • Filtration: a. Filter the acetone extract through filter paper to separate the lichen debris from the solvent. b. Wash the residue with a small amount of fresh acetone to ensure complete recovery of the extract.

  • Concentration: a. Collect the filtrate in a clean beaker. b. To obtain a concentrated extract, evaporate the acetone under a gentle stream of nitrogen in a fume hood or using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the dried extract in a sealed vial in the dark at a low temperature (e.g., -20°C) to prevent degradation.

Protocol for Spectrophotometric Quantification of Parietin

This protocol outlines the steps for quantifying the concentration of parietin in an extract using a UV-Vis spectrophotometer.

Materials:

  • Parietin extract (dissolved in a suitable solvent like ethanol or acetone)

  • Pure parietin standard (for calibration curve)

  • Ethanol or acetone (spectrophotometric grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions: a. Prepare a stock solution of the pure parietin standard of a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Calibration Curve: a. Set the spectrophotometer to the wavelength of maximum absorbance for parietin in the chosen solvent (e.g., 434 nm for blue light absorption).[1] b. Use the pure solvent as a blank to zero the spectrophotometer. c. Measure the absorbance of each standard solution. d. Plot a graph of absorbance versus concentration to create a standard calibration curve. The relationship should be linear (following the Beer-Lambert law).

  • Sample Measurement: a. Dissolve a known weight of the dried lichen extract in a known volume of the solvent. b. Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.

  • Concentration Calculation: a. Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of parietin in the sample solution. b. Based on the initial weight of the lichen and the volume of the solvent used, express the parietin concentration as mg per gram of dry lichen weight.

Protocol for Assessing UV Damage using Chlorophyll Fluorescence

This non-invasive technique measures the photochemical efficiency of PSII and is a sensitive indicator of stress, including UV-induced photoinhibition.

Materials:

  • Lichen thalli (with and without parietin, if comparing)

  • Pulse Amplitude Modulated (PAM) fluorometer

  • Dark adaptation clips

  • UV-B source (if conducting a controlled experiment)

Procedure:

  • Hydration and Dark Adaptation: a. Fully hydrate (B1144303) the lichen thalli by spraying them with distilled water. b. Attach dark adaptation clips to the thalli and allow them to dark-adapt for at least 20-30 minutes. This ensures that all reaction centers of PSII are open.

  • Measurement of Fv/Fm: a. Place the fiber optic of the PAM fluorometer over the dark-adapted lichen sample. b. Measure the minimum fluorescence (Fo) with a weak measuring light. c. Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm). d. The instrument will calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm. A healthy, unstressed lichen will typically have an Fv/Fm ratio between 0.6 and 0.8.

  • UV Exposure (for experimental studies): a. Expose the hydrated lichen thalli to a controlled dose of UV-B radiation.

  • Post-Exposure Measurement: a. After UV exposure, repeat the dark adaptation and Fv/Fm measurement. b. A decrease in the Fv/Fm ratio indicates photoinhibition and thus, UV-induced damage. The degree of reduction can be correlated with the UV dose and the parietin content of the lichen.[5]

Visualizing the UV-Induced Signaling Pathway and Experimental Workflows

To better understand the complex processes involved in this compound's photoprotective role, the following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathway and key experimental workflows.

Proposed UV-B Signaling Pathway for this compound Synthesis in the Mycobiont

This diagram outlines a hypothetical signaling cascade initiated by UV-B radiation, leading to the biosynthesis of this compound. This model is adapted from the well-characterized UVR8 pathway in plants, as a homologous system is likely to exist in fungi.[8][9][10]

UV_Signaling_Pathway Proposed UV-B Signaling Pathway for this compound Synthesis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_biosynthesis Biosynthesis Pathway UVB UV-B Radiation (280-315 nm) UVR8_dimer UVR8-like Photoreceptor (Dimer) UVB->UVR8_dimer Photon Absorption UVR8_monomer UVR8-like Photoreceptor (Monomer) UVR8_dimer->UVR8_monomer Monomerization COP1 COP1-like E3 Ubiquitin Ligase UVR8_monomer->COP1 Interaction HY5_inactive HY5-like Transcription Factor (Inactive) COP1->HY5_inactive Prevents Degradation HY5_active HY5-like Transcription Factor (Active) HY5_inactive->HY5_active Activation CHS_gene This compound Biosynthesis Genes (e.g., Polyketide Synthase) HY5_active->CHS_gene Binds to Promoter DNA DNA mRNA mRNA CHS_gene->mRNA Transcription Enzymes Biosynthetic Enzymes mRNA->Enzymes Translation Precursors Metabolic Precursors (e.g., Acetyl-CoA, Malonyl-CoA) This compound This compound (e.g., Parietin) Precursors->this compound Enzymatic Conversion

Caption: A proposed UV-B signaling pathway for this compound synthesis in the lichen mycobiont.

Experimental Workflow for this compound Extraction and Quantification

This diagram illustrates the sequential steps involved in the extraction and quantification of this compound from lichen samples.

Extraction_Quantification_Workflow Experimental Workflow for this compound Extraction and Quantification start Start: Collect Lichen Sample prep Sample Preparation (Cleaning, Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Acetone) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Concentrated Extract) filtration->concentration dissolution Dissolve in Spectrophotometric Grade Solvent concentration->dissolution spectro UV-Vis Spectrophotometry dissolution->spectro hplc HPLC Analysis (Optional) dissolution->hplc for higher precision quant Quantification (Using Standard Curve) spectro->quant hplc->quant end End: Report Concentration quant->end

Caption: Workflow for the extraction and quantification of this compound from lichen thalli.

Logical Relationship in Photoprotection Assessment

This diagram depicts the logical flow for assessing the photoprotective role of this compound by comparing UV-B treated and untreated lichen samples.

Photoprotection_Assessment_Logic Logical Flow for Photoprotection Assessment start Start: Hydrated Lichen Samples split Divide into Two Groups start->split control Group 1: Control (No UV-B Exposure) split->control treatment Group 2: Treatment (UV-B Exposure) split->treatment measure_control Measure Chlorophyll Fluorescence (Fv/Fm) control->measure_control measure_treatment Measure Chlorophyll Fluorescence (Fv/Fm) treatment->measure_treatment compare Compare Fv/Fm Values measure_control->compare measure_treatment->compare conclusion Conclusion: Assess Degree of Photoinhibition compare->conclusion

Caption: Logical workflow for assessing the photoprotective effect of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the crucial ecological role of this compound and its derivatives in protecting lichens from the damaging effects of UV radiation. The quantitative data on UV absorption and induced synthesis, coupled with the direct correlation between pigment concentration and UV tolerance, unequivocally establish these compounds as effective natural sunscreens. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate these fascinating molecules.

Future research should focus on elucidating the precise molecular mechanisms of the UV-B signaling pathway in the lichen mycobiont, moving from the proposed model to a confirmed pathway. High-throughput screening of a wider range of lichen species from diverse UV environments could reveal novel xanthones with superior photoprotective properties. Furthermore, a deeper understanding of the biosynthesis and regulation of these compounds could open avenues for their biotechnological production, offering a sustainable source of natural, broad-spectrum UV-protectants for applications in the pharmaceutical and cosmetic industries. The remarkable resilience of lichens to UV radiation, largely attributable to compounds like this compound, continues to be a rich and promising area for scientific discovery and innovation.

References

The Pharmacological Potential of Xanthorin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorin and its related compounds, a class of natural products, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, Xanthorrhizol (B41262), Xanthatin (B112334), and their derivatives, focusing on their anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties. We present a synthesis of current research, including quantitative data on biological activity, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of these promising natural compounds for therapeutic applications.

Introduction to this compound and Related Compounds

The term "this compound" can refer to a specific anthraquinone (B42736) isolated from lichens. However, the broader class of related compounds, including the sesquiterpenoids Xanthorrhizol (from Curcuma xanthorrhiza) and Xanthatin (from Xanthium plants), exhibits a wide array of significant biological effects.[1][2][3] These compounds are characterized by their unique chemical structures which are amenable to modification, allowing for the synthesis of derivatives with potentially enhanced activity and specificity.[4][5][6] This guide will delve into the pharmacological activities of these key compounds, collectively referred to here in the context of the user's query on "this compound and its derivatives."

Anti-Cancer Potential

Xanthatin and Xanthorrhizol have demonstrated notable anti-cancer properties across various cancer cell lines. Their mechanisms of action are multi-faceted, involving the modulation of critical signaling pathways, induction of apoptosis, and inhibition of cell migration.[1][7]

Mechanisms of Action
  • Modulation of Wnt/β-catenin Pathway: Xanthatin has been shown to inhibit the proliferation of murine melanoma B16-F10 cells, a process potentially associated with the activation of the Wnt/β-catenin signaling pathway.[1] It also appears that inactivation of Glycogen Synthase Kinase-3β (GSK-3β) can compromise Xanthatin's cytotoxic effects.[8]

  • Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation and tumorigenesis.[2] Xanthatin has been shown to inhibit the activity of NF-κB in human gastric carcinoma cells.[9] This inhibition suppresses death signals and can be a critical factor in controlling the self-renewal of mammary tumor-initiating cells.[9]

  • Induction of Apoptosis: In ovarian cancer cells, Xanthatin induces apoptosis, confirmed by the loss of mitochondrial membrane potential and the activation of caspase-3 and caspase-9.[7] Similarly, extracts of Xanthoria parietina, which contains the related compound Parietin, mediate apoptosis by activating both extrinsic and intrinsic cell death pathways.[10][11]

  • Targeting Cancer Stem Cells (CSCs): (–)-Xanthatin has shown the ability to target and kill mammospheres derived from human breast cancer MCF-7 cells, which are enriched in breast cancer stem cells.[9] Its killing potential was found to be comparable to salinomycin, a known CSC inhibitor.[9]

Quantitative Data: Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound-related compounds against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ ValueReference
XanthatinRat Glioma C6Dose-dependent inhibition (1–15 μM)[12]
XanthatinHuman Glioma U251Dose-dependent inhibition (1–15 μM)[12]
(–)-XanthatinMCF-7 MammospheresApprox. 25 µM[9]
ParietinHuman Breast Cancer CellsStrong Antiproliferative Effects[10][11]
Cantharidin (example)Hep 3B (Hepatocellular)2.2 µM[13]
Cantharidin (example)DU-145 (Prostate)19.8 µM[13]

Note: Data for specific this compound compounds can be limited; related compounds and examples are included for context.[13][14][15]

Signaling Pathway Visualization

The diagram below illustrates the proposed mechanism of Xanthatin's anti-cancer activity through the modulation of the Wnt/β-catenin and NF-κB signaling pathways.

Caption: Key signaling pathways modulated by Xanthatin in cancer cells.

Anti-Inflammatory Properties

Xanthorrhizol, in particular, has been identified as a potent anti-inflammatory agent. Its activity stems from the ability to suppress key inflammatory mediators and pathways.[2][16]

Mechanisms of Action

The primary anti-inflammatory mechanism involves the inhibition of the NF-κB pathway. This leads to the downstream suppression of pro-inflammatory enzymes and cytokines:[2][17]

  • Enzyme Inhibition: Xanthorrhizol reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16] This results in decreased production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively.[2]

  • Cytokine Reduction: It significantly lowers the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in activated microglial cells and macrophages.[2][16][18]

Signaling Pathway Visualization

This diagram illustrates the anti-inflammatory mechanism of Xanthorrhizol.

G Xanthorrhizol Anti-Inflammatory Mechanism cluster_downstream Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, HDM) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activates Xanthorrhizol Xanthorrhizol Xanthorrhizol->NFkB Inhibits iNOS iNOS Expression NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Inhibition of the NF-κB pathway by Xanthorrhizol.

Antimicrobial Activity

This compound-related compounds have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.

Antibacterial Activity

Xanthorrhizol shows potent activity against Gram-positive bacteria like Streptococcus mutans and Staphylococcus aureus.[19] Its efficacy against Gram-negative bacteria is generally lower but can be significantly enhanced synergistically when combined with an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN) and other food-grade antimicrobials.[19] Parietin, another related compound, also shows strong antibacterial activity against various strains, including clinical isolates of S. aureus.[10][11]

Antifungal Activity

Xanthatin and its synthesized derivatives are effective against various fungal species.[4][12] Michael-type amino derivatives of Xanthatin have shown promising activity against phytopathogenic fungi such as F. solani and C. mandshurica, in some cases exceeding the efficacy of the parent compound.[5]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound-related compounds against selected microorganisms.

Compound/ExtractMicroorganismMIC Value (µg/mL)Reference
Xanthoria elegans ExtractS. aureus7.5 ± 0.1[20]
Xanthoria elegans ExtractB. cereus6.0 ± 0.1[20]
C. xanthorrhizaMRSA512[21]
Xanthatin Derivative (2o)F. solani (spores)64.51 (IC₅₀)[5]
Xanthatin Derivative (2g)F. solani (spores)78.91 (IC₅₀)[5]
Various Plant ExtractsVarious Bacteria0.6 - 5000[22]

Note: MIC values can vary significantly based on the specific extract, derivative, and testing methodology.[20][23]

Anti-Diabetic Potential

Certain this compound-related compounds, known as xanthones, have been investigated for their anti-diabetic properties. The primary mechanism identified is the inhibition of carbohydrate-hydrolyzing enzymes.[24][25][26]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose.[26] By inhibiting this enzyme, compounds can delay carbohydrate digestion and slow the rate of glucose absorption, thereby reducing postprandial hyperglycemia, a key concern in type 2 diabetes.[27][28] Several natural compounds, including xanthones like mangiferin (B1668620), have demonstrated potent α-glucosidase inhibitory activity.[24][29] The ubiquitous lichen triterpenoid (B12794562) zeorin (B1682420) also showed significant α-glucosidase inhibition, with an IC₅₀ value of 100.0 ± 0.3 μM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 700.0 ± 10.4 μM).[29]

Quantitative Data: α-Glucosidase Inhibition
CompoundSourceIC₅₀ Value (µg/mL)Reference
Acarbose (Control)-117.20[30]
Various Plant ExtractsApocynaceae, etc.2.33 – 112.02[30]
Zeorin (Triterpenoid)Lichens100.0 ± 0.3 µM[29]
QuercetinBauhinia pulla5.41 (20 µM)[31]

Experimental Protocols

This section provides generalized methodologies for key in vitro assays discussed in this guide. Researchers should optimize these protocols for their specific experimental conditions.

Protocol: Cell Viability (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[32][33]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well. Incubate for 2-4 hours.

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[33]

Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[22][34]

  • Inoculum Preparation: Culture the target microorganism overnight. Adjust the turbidity of the bacterial/fungal suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[34]

Protocol: α-Glucosidase Inhibition Assay

This protocol measures a compound's ability to inhibit the α-glucosidase enzyme.[28][30]

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • Phosphate buffer (e.g., 50 mM, pH 6.8).

    • Test compound at various concentrations.

    • α-glucosidase enzyme solution (from Saccharomyces cerevisiae).

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Measure the absorbance at 405 nm. The absorbance corresponds to the amount of p-nitrophenol released by enzymatic activity.

  • Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is the concentration of the compound that inhibits 50% of the enzyme's activity. Acarbose is typically used as a positive control.[28]

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel pharmacological agent like a this compound derivative.

G Drug Discovery & Preclinical Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Isolation Isolation from Natural Source Synthesis Synthesis of Derivatives Isolation->Synthesis Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Mechanism Mechanism of Action (e.g., Western Blot, Enzyme Assays) Screening->Mechanism ADME In Vitro ADME/Tox (Pharmacokinetics, Safety) Mechanism->ADME Lead_Opt Lead Optimization Mechanism->Lead_Opt Animal_Model Animal Model Studies (e.g., Xenograft, Disease Model) ADME->Animal_Model Efficacy Efficacy & PK/PD (Pharmacokinetics/Pharmacodynamics) Animal_Model->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Lead_Opt->Synthesis Iterative Improvement

Caption: A generalized workflow for natural product drug development.

Conclusion

This compound, Xanthatin, Xanthorrhizol, and their synthetic derivatives represent a class of natural products with significant and varied pharmacological potential. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infection, and diabetes underscores their value as lead compounds in drug discovery. The multi-target nature of these molecules, particularly their ability to modulate key signaling pathways like NF-κB and Wnt/β-catenin, makes them compelling candidates for addressing complex diseases. Further research, focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and comprehensive in vivo evaluation, is warranted to fully harness the therapeutic promise of these compounds. This guide provides a foundational framework to support and stimulate such future investigations.

References

The Role of Xanthorin as a Secondary Metabolite in Dermocybe splendida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorin, an anthraquinone (B42736) pigment, is a prominent secondary metabolite produced by the fungus Dermocybe splendida. This technical guide provides an in-depth analysis of this compound's role, encompassing its biosynthesis, isolation, characterization, and biological activities. Detailed experimental protocols for the extraction and analysis of this compound are presented, alongside quantitative data on its biological efficacy. Furthermore, this guide visualizes the biosynthetic pathway of this compound, offering a comprehensive resource for researchers and professionals in mycology, natural product chemistry, and drug development.

Introduction

Dermocybe splendida, a member of the Cortinariaceae family, is recognized for its vibrant pigmentation, which is largely attributable to the production of a diverse array of secondary metabolites, particularly anthraquinones. Among these, this compound and its glycosidic derivatives are key constituents, contributing to the characteristic coloration of the fungal fruiting bodies.[1] Secondary metabolites in fungi play crucial roles in ecological interactions, including defense and signaling. The investigation of these compounds, such as this compound, offers significant potential for the discovery of novel bioactive molecules with applications in medicine and biotechnology. This guide focuses on the technical aspects of this compound's role as a secondary metabolite in Dermocybe splendida, providing a foundational resource for its further study and potential exploitation.

Biosynthesis of this compound

The biosynthesis of this compound in Dermocybe splendida follows the polyketide pathway, a major route for the synthesis of aromatic compounds in fungi. This pathway commences with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the core anthraquinone structure.

Polyketide Synthesis and Cyclization

The initial steps involve the sequential condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules, catalyzed by a polyketide synthase (PKS) enzyme complex. The resulting octaketide chain undergoes intramolecular aldol (B89426) condensations to form the tricyclic aromatic ring system characteristic of anthraquinones.

Post-PKS Modifications

Following the formation of the initial anthraquinone scaffold, a series of enzymatic modifications, including hydroxylation, methylation, and glycosylation, occur to produce the final this compound molecule. In Dermocybe splendida, this compound is predominantly found as this compound-8-O-β-D-gentiobioside, indicating the action of specific glycosyltransferases that attach a gentiobiose sugar moiety to the this compound core.[1]

Xanthorin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 7x Malonyl-CoA malonyl_coa->pks polyketide Octaketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization anthrone Anthrone Intermediate cyclization->anthrone modifications Hydroxylation, Methylation anthrone->modifications xanthorin_aglycone This compound (Aglycone) modifications->xanthorin_aglycone gt Glycosyltransferase xanthorin_aglycone->gt xanthorin_glycoside This compound-8-O-β-D-gentiobioside gt->xanthorin_glycoside gentiobiose UDP-Gentiobiose gentiobiose->gt

Biosynthetic pathway of this compound in Dermocybe splendida.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound from Dermocybe splendida.

Fungal Material

Fresh or lyophilized fruiting bodies of Dermocybe splendida are used as the starting material.

Extraction of Pigments

Objective: To extract the crude pigment mixture containing this compound and its glycosides.

Protocol:

  • Homogenize the fungal material in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature.

  • Perform sequential extractions to ensure maximum recovery of the pigments.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude pigment extract.

Purification by Chromatography

Objective: To isolate this compound and its glycosides from the crude extract.

3.3.1. Thin-Layer Chromatography (TLC)

A standardized TLC protocol is essential for the qualitative analysis and separation of pigments from Dermocybe splendida.

Protocol:

  • Stationary Phase: Silica gel plates (e.g., POLYGRAM SIL G/UV254).

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Mobile Phase: A solvent system of toluene:ethyl formate:formic acid (50:49:1 v/v/v) is effective for separating the anthraquinone pigments.

  • Development: Develop the TLC plates in a saturated chamber at room temperature.

  • Visualization: Visualize the separated pigments under UV light and visible light. The Rf values are calculated to identify the different components.

TLC_Workflow start Crude Pigment Extract spotting Spotting on TLC Plate (Silica Gel) start->spotting development Development in Mobile Phase spotting->development visualization Visualization (UV and Visible Light) development->visualization analysis Rf Value Calculation & Pigment Identification visualization->analysis

Workflow for Thin-Layer Chromatography of Dermocybe splendida pigments.

3.3.2. Column Chromatography

For preparative isolation, column chromatography is employed.

Protocol:

  • Stationary Phase: Silica gel or Sephadex LH-20.

  • Elution: A gradient elution system with increasing polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol) is used to separate the different pigment fractions.

  • Fraction Collection: Collect the fractions and monitor by TLC to identify those containing the desired this compound compounds.

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for determining the chemical structure of this compound and its glycosides. The following table summarizes the expected chemical shifts for the core this compound aglycone.

Position 1H δ (ppm) 13C δ (ppm)
H-2~7.2~121.0
H-4~7.6~124.0
H-5~12.1 (s, OH)~162.0
H-7~7.8~135.0
6-CH3~2.5 (s)~22.0
3-OCH3~4.0 (s)~56.0

3.4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compounds, confirming their molecular formula.

Biological Activity of this compound

While specific data for this compound from Dermocybe splendida is limited, related compounds from this genus have demonstrated biological activity. The antibacterial potential of anthraquinones is of particular interest.

Antibacterial Activity

The antibacterial activity of this compound and its derivatives can be assessed using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

  • Prepare a series of twofold dilutions of the purified this compound compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Incubate the microplates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data on Antibacterial Activity
Bacterial Strain Compound MIC (µg/mL)
Staphylococcus aureusXanthorrhizol (B41262)64[2][3]
Pseudomonas aeruginosa-Data not available

Note: Further research is required to determine the specific MIC values for this compound isolated from Dermocybe splendida.

Conclusion

This compound is a significant secondary metabolite in Dermocybe splendida, contributing to its pigmentation and potentially to its ecological fitness. The polyketide pathway governs its biosynthesis, leading to a core anthraquinone structure that is further modified, primarily through glycosylation. The detailed experimental protocols provided in this guide offer a robust framework for the extraction, purification, and characterization of this compound. While preliminary data on related compounds suggest antibacterial potential, further investigation into the specific biological activities and quantitative efficacy of this compound from Dermocybe splendida is warranted. This technical guide serves as a valuable resource to stimulate and support future research in this promising area of natural product science.

References

A Technical Guide to the Anticomplementary Activity of Anthraquinones from Polygonum cuspidatum, Including Xanthorin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The complement system is a critical component of innate immunity, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. Consequently, there is a growing interest in identifying natural compounds that can modulate complement activity. Polygonum cuspidatum, a plant long used in traditional medicine, has been identified as a source of such compounds. This technical guide provides an in-depth analysis of the anticomplementary activity of anthraquinones isolated from Polygonum cuspidatum, with a specific focus on Xanthorin and its more potent counterparts. It summarizes quantitative data, details experimental protocols for assessing anticomplementary effects, and illustrates the relevant biological pathways and experimental workflows.

Introduction to Anticomplementary Agents from Polygonum cuspidatum

Polygonum cuspidatum Sieb. et Zucc. (Polygonaceae) is a well-known medicinal plant that contains a variety of bioactive compounds, including stilbenes (like resveratrol), flavonoids, and anthraquinones.[1][2] While much attention has been given to the anti-inflammatory and antioxidant properties of its extracts, recent research has highlighted the potent anticomplementary activity of its anthraquinone (B42736) constituents.[3][4]

A key study involving activity-directed isolation identified ten anthraquinones from an ethyl acetate (B1210297) fraction of a P. cuspidatum extract.[5] Among these, this compound was confirmed to possess anticomplementary properties.[5] This guide consolidates the findings from this research to serve as a technical resource for further investigation and drug development.

Quantitative Data on Anticomplementary Activity

The inhibitory effects of isolated anthraquinones on the classical pathway (CP) and alternative pathway (AP) of the complement system were quantified using hemolytic assays (CH50 and AP50). The results for the most active compounds are summarized below. A lower IC50 value indicates a higher inhibitory potency.

Table 1: Anticomplementary Activity (IC50) of Anthraquinones from Polygonum cuspidatum

Compound Number Compound Name Classical Pathway (CH50) IC50 (µg/mL) Alternative Pathway (AP50) IC50 (µg/mL)
3 Questin > 100 > 100
4 Emodin-8-O-β-D-glucoside 35 ± 3 90 ± 8
5 Emodin 78 ± 6 > 100
6 Rhein > 100 > 100
7 Fallacinol 6 ± 2 50 ± 5
8 Citreorosein 95 ± 7 > 100

| 9 | this compound | 88 ± 5 | > 100 |

Data sourced from a 2013 study on anti-complementary anthraquinones from Polygonum cuspidatum.[5]

As the data indicates, Fallacinol (Compound 7) demonstrated the most significant activity against both the classical and alternative pathways.[5] Emodin-8-O-β-D-glucoside (Compound 4) and this compound (Compound 9) also showed notable inhibitory effects, primarily against the classical pathway.[5]

Mechanism of Action

Preliminary mechanistic studies were conducted to identify the specific targets of the most active compounds within the complement cascade. This was achieved by using sera depleted of specific complement components.

  • Emodin-8-O-β-D-glucoside (Compound 4) was found to interact with C1q, C2, and C9.[5]

  • Fallacinol (Compound 7) was shown to act on C1q, C2, C4, and C9.[5]

These findings suggest that the primary inhibitory action of these anthraquinones is directed at the early (C1q, C2, C4) and terminal (C9) stages of the classical complement pathway.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the anticomplementary activity of compounds from Polygonum cuspidatum.

  • Extraction: The dried roots of Polygonum cuspidatum are extracted with 70% ethanol.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol.

  • Bioassay-Guided Chromatography: The EtOAc fraction, showing the highest anticomplementary activity, is subjected to repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) with various solvent systems.

  • Isolation and Identification: Fractions are continuously monitored for anticomplementary activity. Pure compounds are isolated from the most active fractions and their structures are elucidated using spectroscopic methods (e.g., NMR, MS).[5]

These assays measure the total functional activity of the classical and alternative pathways, respectively. The principle is based on the lysis of antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AP50) by the complement system present in normal human serum.[6][7][8]

Materials:

  • Normal human serum (as a source of complement)

  • Veronal buffered saline (VBS) for CH50

  • Alternative pathway buffer (GVB-Mg-EGTA) for AP50

  • Antibody-sensitized sheep erythrocytes (EAs) for CH50

  • Rabbit erythrocytes (Ers) for AP50

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader (spectrophotometer)

CH50 Assay Protocol:

  • Preparation: Serially dilute the test compound in VBS in a 96-well round-bottom plate.

  • Incubation: Add diluted normal human serum to each well, followed by the addition of sensitized sheep erythrocytes.

  • Controls: Include a positive control (100% lysis with distilled water) and a negative control (0% lysis with buffer).[7][8]

  • Reaction: Incubate the plate at 37°C for 30-60 minutes with gentle shaking.[6][7]

  • Termination: Stop the reaction by adding cold buffer and centrifuge the plate to pellet intact cells.

  • Measurement: Transfer the supernatant to a flat-bottom plate and measure the absorbance of the released hemoglobin at 405 nm or 415 nm.[6][7]

  • Calculation: Calculate the percentage of hemolysis for each compound concentration relative to the controls. The IC50 value (the concentration causing 50% inhibition of hemolysis) is then determined from the dose-response curve.

AP50 Assay Protocol: The protocol for the AP50 assay is similar to the CH50, with the following key differences:

  • A specific buffer containing Mg2+ and EGTA (to chelate Ca2+ and block the classical pathway) is used.

  • Unsensitized rabbit erythrocytes are used as the target cells, as they are potent activators of the alternative pathway.

Visualizations: Pathways and Workflows

Complement_Pathways cluster_CP Classical Pathway cluster_LP Lectin Pathway cluster_AP Alternative Pathway cluster_Common Common Terminal Pathway CP_Start Antigen-Antibody Complex C1 C1q, C1r, C1s CP_Start->C1 C4 C4 C1->C4 C2 C2 C4->C2 C4b2a C3 Convertase (C4b2a) C2->C4b2a C3 C3 C4b2a->C3 LP_Start Mannose on Pathogen Surface MBL MBL/Ficolins MASPs MBL->C4 MBL->C2 AP_Start Spontaneous C3 Hydrolysis FactorB Factor B AP_Start->FactorB FactorD Factor D FactorB->FactorD C3bBb C3 Convertase (C3bBb) FactorD->C3bBb C3bBb->C3 C5_Convertase C5 Convertase C3->C5_Convertase C5 C5 C5b C5b C5->C5b C6789 C6, C7, C8, C9 C5b->C6789 MAC Membrane Attack Complex (MAC) -> Cell Lysis C6789->MAC C5_Convertase->C5

Caption: Overview of the three complement activation pathways converging on the terminal pathway.

Anticomplementary_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A1 Serially Dilute Test Compound B1 Combine Compound, Serum, and Erythrocytes in 96-well plate A1->B1 A2 Prepare Erythrocyte Suspension (EA or Er) A2->B1 A3 Dilute Normal Human Serum A3->B1 B2 Incubate at 37°C for 30-60 min B1->B2 C1 Centrifuge Plate to Pellet Cells B2->C1 C2 Transfer Supernatant to a new plate C1->C2 C3 Measure Absorbance of Hemoglobin (405nm) C2->C3 D1 Calculate % Hemolysis Inhibition C3->D1 D2 Determine IC50 Value D1->D2

Caption: Standard workflow for CH50/AP50 hemolytic assays to screen for anticomplementary activity.

Conclusion and Future Directions

The anthraquinones isolated from Polygonum cuspidatum, including this compound and particularly Fallacinol, represent promising candidates for the development of novel complement inhibitors.[5] Their demonstrated activity, especially against the classical pathway, warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure of these anthraquinones relates to their inhibitory potency and to potentially synthesize more active analogues.

  • Detailed Mechanistic Studies: To precisely elucidate the molecular interactions between the active compounds and their complement protein targets (e.g., C1q, C4, C9).

  • In Vivo Efficacy: To evaluate the therapeutic potential of these compounds in animal models of complement-mediated diseases.

  • Safety and Toxicity Profiling: To assess the safety of these compounds for potential pharmaceutical development.

This technical guide provides a foundational resource for scientists and researchers aiming to explore the therapeutic potential of natural compounds from Polygonum cuspidatum in modulating the complement system.

References

Methodological & Application

Application Notes and Protocols: Extraction of Xanthorin from Xanthoria elegans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthoria elegans, also known as the elegant sunburst lichen, is a rich source of secondary metabolites, most notably the orange-yellow anthraquinone (B42736) pigment, Xanthorin (commonly referred to as parietin in recent literature)[1][2]. This compound and other lichen metabolites have garnered significant interest for their diverse biological activities, including antioxidant, enzyme inhibitory, and potential therapeutic properties[1][3][4]. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Xanthoria elegans.

Experimental Protocols

Sample Collection and Preparation
  • Collection: Thallus samples of Xanthoria elegans should be carefully harvested from their rock substrate.

  • Identification: Proper identification of the lichen species is crucial. This can be done using stereo and compound microscopes and standard spot tests with reference to taxonomic keys[5].

  • Cleaning and Drying: Remove any debris, substrate material, or other contaminants from the collected lichen samples. The cleaned thalli should be air-dried at room temperature or lyophilized to a constant weight.

  • Grinding: The dried lichen material is then ground into a fine powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction of this compound

Several solvent systems can be employed for the extraction of this compound. The choice of solvent will impact the yield and purity of the final extract. Methanol (B129727) has been reported as a highly efficient solvent for extracting active ingredients from lichens[1].

Protocol: Methanol-Based Extraction [1]

  • Weigh 1 gram of the powdered Xanthoria elegans sample.

  • Add 10 mL of 80% methanol to the powder in a suitable flask (a 1:10 sample-to-solvent ratio).

  • Incubate the mixture for 2 hours at room temperature (approximately 22°C) with continuous shaking.

  • After incubation, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen residue.

  • The filtrate, containing the crude this compound extract, can then be concentrated using a rotary evaporator to remove the solvent.

  • The resulting dried extract is then available for further purification and analysis.

Alternative Solvent Systems:

While methanol is effective, other solvents and solvent mixtures can be used. For instance, a combination of water, acetone, and methanol has been optimized for extracting phenolic compounds from other natural sources[6]. The polarity of the solvent plays a significant role in extraction efficiency[7][8]. Ethanol is also a commonly used solvent for extracting polyphenols and flavonoids[7].

Purification of this compound

For applications requiring high-purity this compound, further purification of the crude extract is necessary. High-Performance Liquid Chromatography (HPLC) is a standard method for both the analysis and purification of such compounds[9][10].

Protocol: Preparative HPLC Purification

  • Sample Preparation: Dissolve the dried crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used for the separation of anthocyanins and related compounds[10].

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile (B52724) is typically employed[10]. The specific gradient will need to be optimized for the best separation.

    • Detection: A Diode Array Detector (DAD) can be used to monitor the elution of compounds, with this compound (parietin) having a characteristic absorbance spectrum[1].

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Remove the solvent from the collected fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Quantification of this compound

Protocol: HPLC-Based Quantification [1]

  • Standard Preparation: Prepare a series of standard solutions of known concentrations using a purified this compound (parietin) standard.

  • Sample Preparation: Prepare the crude or purified extract at a known concentration in the mobile phase.

  • HPLC Analysis: Inject both the standard solutions and the sample extract onto the HPLC system under the optimized analytical conditions.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The results can be expressed as mg of this compound per gram of dry lichen material or extract.

Data Presentation

The following table summarizes quantitative data on the content of the major anthraquinone (parietin/Xanthorin) in Xanthoria species from various studies.

SpeciesExtraction SolventCompoundConcentrationReference
Xanthoria elegansMethanolParietin35-49 mg/g extract[1][3]
Xanthoria parietinaMethanolParietin35-49 mg/g extract[1][3]
Xanthoria candelariaMethanolParietin35-49 mg/g extract[1][3]

Mandatory Visualization

Xanthorin_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis cluster_3 Final Product Collection 1. Collection of Xanthoria elegans Cleaning 2. Cleaning and Drying Collection->Cleaning Grinding 3. Grinding to Fine Powder Cleaning->Grinding Solvent_Extraction 4. Solvent Extraction (e.g., 80% Methanol) Grinding->Solvent_Extraction Filtration 5. Filtration Solvent_Extraction->Filtration Concentration 6. Concentration (Rotary Evaporation) Filtration->Concentration Purification 7. Purification (Preparative HPLC) Concentration->Purification Quantification 8. Quantification (Analytical HPLC) Purification->Quantification Final_Product Purified this compound Quantification->Final_Product

Caption: Workflow for this compound extraction from Xanthoria elegans.

Signaling Pathways

Information regarding the specific signaling pathways directly involving this compound is not extensively detailed in the provided search results. Secondary metabolites in lichens, in general, are known to be produced through biosynthetic pathways such as the acetyl-malonate, shikimate, and mevalonate (B85504) pathways[11]. These compounds often play a role in protecting the lichen from environmental stressors like UV radiation[12][13]. Further research is required to elucidate the specific signaling cascades that this compound may modulate in biological systems.

References

Application Notes and Protocols for the Quantification of Xanthorin in Lichen Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorin is an anthraquinone (B42736) pigment found in various lichen species, notably those of the genus Xanthoria. As a secondary metabolite, this compound and its derivatives are of increasing interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. Accurate and precise quantification of this compound in lichen extracts is crucial for standardized research and the potential development of nature-derived pharmaceuticals.

This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in lichen extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of structurally similar anthraquinones, such as parietin (physcion), also found in Xanthoria species.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the lichen extract. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent (methanol or acetonitrile). The quantification of this compound is performed by a UV detector at a wavelength corresponding to one of its absorbance maxima. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

Sample Collection and Preparation
  • Lichen Material Collection : Collect fresh lichen thalli, preferably from a single, uncontaminated source to ensure sample homogeneity.

  • Cleaning and Drying : Carefully clean the collected lichen material to remove any debris, substrate, or other contaminants[1][2]. This can be done by gentle brushing or rinsing with deionized water, followed by air-drying or lyophilization to a constant weight[1].

  • Grinding : Grind the dried lichen thalli into a fine, homogeneous powder using a mortar and pestle or a laboratory mill.

  • Extraction :

    • Weigh accurately approximately 100 mg of the powdered lichen material into a suitable extraction vessel (e.g., a 15 mL centrifuge tube).

    • Add 10 mL of acetone (B3395972) to the vessel. Acetone is an effective solvent for extracting secondary metabolites from lichens[3].

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant (the acetone extract) into a clean vial.

    • Repeat the extraction process on the pellet with another 10 mL of acetone to ensure complete extraction.

    • Combine the supernatants.

  • Sample Filtration : Filter the combined acetone extract through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could interfere with the HPLC system.

HPLC-UV System and Conditions

The following HPLC conditions are recommended based on methods for the analysis of the closely related anthraquinone, parietin. Optimization may be required for specific instrumentation and lichen matrices.

ParameterRecommended Condition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Methanol with 0.1% Formic Acid.
Gradient Elution 0-5 min: 70% A, 30% B5-25 min: Linear gradient to 100% B25-30 min: 100% B (isocratic)30.1-35 min: Return to 70% A, 30% B (equilibration)
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
UV Detection Wavelength Based on the UV-Vis spectrum of the related compound parietin, which shows absorbance maxima at approximately 257 nm, 265 nm, 288 nm, and 434 nm, a primary detection wavelength of 288 nm or 434 nm is recommended for this compound[4][5][6][7]. A photodiode array (PDA) detector is ideal for confirming the peak identity by spectral analysis.
Preparation of Standard Solutions and Calibration Curve
  • Stock Standard Solution : Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent such as acetone or methanol.

  • Working Standard Solutions : Prepare a series of working standard solutions of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Calibration Curve : Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative data for a validated HPLC-UV method for this compound, based on typical values for similar natural product analyses.

ParameterExpected Value/RangeDescription
Retention Time (t_R) To be determined experimentally (dependent on exact conditions)The time at which this compound elutes from the column.
Linearity (R²) ≥ 0.999A measure of how well the calibration curve fits the data points.
Linear Range 1 - 100 µg/mLThe concentration range over which the method is linear.
Limit of Detection (LOD) ~0.1 - 0.5 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.
Accuracy (% Recovery) 95 - 105%The closeness of the measured value to the true value.
Precision (% RSD) ≤ 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in lichen extracts.

Xanthorin_Quantification_Workflow cluster_sample_prep 1. Sample Preparation cluster_hplc_analysis 2. HPLC-UV Analysis cluster_data_analysis 3. Data Analysis A Lichen Thalli Collection B Cleaning and Drying A->B C Grinding to Fine Powder B->C D Acetone Extraction C->D E Centrifugation and Supernatant Collection D->E F Filtration (0.45 µm) E->F G HPLC Injection F->G H Chromatographic Separation (C18 Column, Gradient Elution) G->H I UV Detection (e.g., 288 nm or 434 nm) H->I K Peak Integration of this compound in Sample I->K J Standard Calibration Curve (Peak Area vs. Concentration) L Quantification of this compound (mg/g of lichen) J->L K->L

Figure 1. Experimental workflow for this compound quantification.

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway in the traditional sense, its biosynthesis originates from the polyketide pathway in the lichen's fungal partner (mycobiont). The following diagram provides a simplified representation of this general biosynthetic origin.

Polyketide_Pathway A Acetyl-CoA + Malonyl-CoA B Polyketide Synthase (PKS) A->B C Poly-β-keto chain B->C D Cyclization & Aromatization C->D E Anthraquinone Precursor D->E F Tailoring Enzymes (e.g., Methylation, Hydroxylation) E->F G This compound F->G

Figure 2. Simplified biosynthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Xanthorin, also known as Parietin, and other related anthraquinone (B42736) compounds. Anthraquinones are a significant class of naturally occurring and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound (Parietin) is a prominent anthraquinone pigment found in lichens of the Xanthoria genus and has been investigated for its antiproliferative, antibacterial, and antifungal activities.

The following sections detail common synthetic strategies, step-by-step experimental protocols, and methods for purification and characterization, supported by quantitative data and workflow visualizations.

Principal Synthetic Strategies

The synthesis of the anthraquinone core generally relies on a few key methodologies. The most prevalent and versatile method for creating the tricyclic system is the Friedel-Crafts acylation, followed by intramolecular cyclization.

Common Synthetic Routes:

  • Friedel-Crafts Acylation/Cyclization: This is a robust two-step process. It begins with the acylation of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The resulting o-benzoylbenzoic acid intermediate is then cyclized under strong acidic conditions to form the anthraquinone skeleton.

  • Diels-Alder Reaction: This method involves a [4+2] cycloaddition reaction between a naphthoquinone and a suitable diene, followed by an oxidation/aromatization step to construct the final ring.

  • Oxidation of Anthracene: While a major industrial method for producing the parent 9,10-anthraquinone, this route involves the direct oxidation of anthracene, often using chromium trioxide or catalytic gas-phase processes.

This document will focus primarily on the Friedel-Crafts approach due to its versatility in accessing a wide range of substituted anthraquinones like this compound.

Synthesis of this compound (Parietin) and Derivatives via Friedel-Crafts Acylation

The synthesis of this compound (1,8-dihydroxy-3-methyl-6-methoxy-9,10-anthraquinone) via a Friedel-Crafts strategy involves the reaction of 3,5-dimethoxytoluene (B1218936) with 3-hydroxyphthalic anhydride, followed by cyclization and selective demethylation. A more common laboratory approach for related compounds involves using commercially available substituted benzenes and phthalic anhydrides.

Experimental Protocol: General Two-Step Friedel-Crafts Synthesis

This protocol describes a general method for synthesizing anthraquinone derivatives from phthalic anhydride and a substituted benzene.

Step 1: Friedel-Crafts Acylation (Synthesis of o-Benzoylbenzoic Acid Intermediate)

  • Reagent Preparation: To a stirred solution of a substituted benzene (1.0 eq.) and phthalic anhydride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude o-benzoylbenzoic acid derivative. This intermediate can be purified further by recrystallization if necessary.

Step 2: Intramolecular Cyclization (Formation of Anthraquinone Core)

  • Reaction Setup: Add the crude o-benzoylbenzoic acid derivative (1.0 eq.) obtained from Step 1 to a dehydrating acid, such as concentrated sulfuric acid or trifluoromethanesulfonic acid (10 eq.), at room temperature.

  • Cyclization: Heat the mixture to 80-90 °C and stir for 1-2 hours.

  • Precipitation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The anthraquinone product will precipitate out of the solution.

  • Isolation: Filter the solid using a Büchner funnel, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude anthraquinone.

Friedel_Crafts_Synthesis start Starting Materials (Substituted Benzene + Phthalic Anhydride) step1 Step 1: Friedel-Crafts Acylation start->step1 reagents1 Lewis Acid (AlCl₃) Anhydrous Solvent 0°C to RT reagents1->step1 intermediate o-Benzoylbenzoic Acid Intermediate step1->intermediate Forms Intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 reagents2 Strong Acid (H₂SO₄) Heat (80-90°C) reagents2->step2 product Crude Anthraquinone Product step2->product Forms Product purification Purification (Recrystallization / Chromatography) product->purification final_product Pure Anthraquinone purification->final_product

Caption: Workflow for the two-step Friedel-Crafts synthesis of anthraquinones.

Quantitative Data Summary

The efficiency of anthraquinone synthesis is highly dependent on the substrates, catalyst, and reaction conditions. Below is a summary of representative data from various synthetic procedures.

Table 1: Synthesis of Anthraquinone Derivatives via Friedel-Crafts Reaction

EntrySubstituted BenzeneCatalystConditionsTimeYield (%)Reference
1TolueneAlum (25 mol%)Water, RT60 min92
2AnisoleAlum (25 mol%)Water, RT70 min94
3BenzeneAlCl₃ / NaCl (2:1)Melt, 140-180°C-High
41,3-DiisopropylbenzeneAlCl₃ (2.1 eq.)Dichloromethane, 42°C30 min94 (Acid)
5(followed by cyclization)4% Oleum95°C2 h59 (Overall)

Note: Yields can vary significantly based on the specific substrates and purification methods employed.

Purification of Synthetic Anthraquinones

Crude anthraquinones synthesized in the laboratory often contain unreacted starting materials, intermediates (like o-benzoylbenzoic acid), and side-products. Effective purification is critical to obtaining a high-purity final product.

Protocol 4.1: Recrystallization

Recrystallization is a simple and effective method for purifying solid compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the anthraquinone well at high temperatures but poorly at room temperature. Common solvents include ethanol, toluene, and glacial acetic acid.

  • Dissolution: Dissolve the crude anthraquinone product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4.2: Column Chromatography

For separating mixtures of anthraquinones or removing persistent impurities, column chromatography is the preferred method.

  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Eluent Selection: Select an appropriate eluent system based on prior TLC analysis. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column at different rates.

  • Fraction Collection: Collect the eluate in a series of fractions and analyze them by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified anthraquinone.

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Application of Xanthorin (Parietin) as a Natural Pigment and Dye

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthorin, more commonly known in scientific literature as parietin or physcion, is a naturally occurring anthraquinone (B42736) pigment.[1][2][3] It is the principal pigment responsible for the vibrant yellow to orange-red coloration of lichens in the Xanthoria genus, particularly Xanthoria parietina, also known as the maritime sunburst lichen.[1][4] Beyond its role as a potent natural colorant, parietin exhibits significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for applications in textiles, cosmetics, and drug development.[5][6]

This document provides detailed application notes and experimental protocols for the extraction and use of parietin as a natural dye. It also summarizes its known biological activities and the signaling pathways it modulates, offering insights for researchers in drug development.

Physicochemical Properties and Stability

Parietin is characterized as a hydrophobic molecule with low solubility in water but soluble in organic solvents such as acetone, chloroform, dichloromethane, ethyl acetate, and DMSO.[3][7][8] Its stability is a critical factor for its application as a dye.

Stability Data Summary

ParameterObservationCitation
Photostability Parietin is known to be photo-unstable and can degrade upon exposure to light, particularly UV radiation. This results in poor lightfastness of dyed textiles.[7][9][10][11][12]
Thermal Stability Thermal decomposition of the lichen Xanthoria parietina shows a major mass loss between 313-316 °C, indicating the degradation of cellular components. The isolated pigment's specific degradation temperature requires further study.[2][8]
pH Stability Natural pigments like parietin often exhibit color changes and degradation with varying pH. Anthocyanins, for example, are more stable in acidic conditions. While specific data for parietin is limited, it is expected to be more stable in acidic to neutral conditions.[13][14][15]

Application as a Natural Textile Dye

Parietin extracted from Xanthoria parietina can produce a range of colors on protein fibers like wool and silk, from yellows and oranges to pinks, purples, and blues, depending on the extraction and dyeing methodology.

Quantitative Colorimetric and Fastness Data

The final color and its durability on the textile fiber are influenced by the dyeing method and the use of mordants. While comprehensive quantitative data is dispersed across literature, the following tables summarize the expected outcomes.

Table 1: CIELAB Color Coordinates of Wool Dyed with Xanthoria parietina (Parietin) (Note: Specific CIELAB values are not consistently reported in the literature. This table is a qualitative representation based on described colors.[16][17][18])

Dyeing MethodMordantL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Resulting Color
Boiling WaterNoneHighSlightly PositiveHighly PositiveBright Yellow
Boiling WaterAlumHighPositiveHighly PositiveGolden Yellow/Orange
Boiling WaterIron Sulfate (B86663)LowSlightly PositivePositiveOlive Green/Brown
Ammonia (B1221849) FermentationNone (Dried in shade)MediumHighly PositiveSlightly PositivePink/Purple
Ammonia FermentationNone (Dried in sun)MediumSlightly NegativeNegativeBlue

Table 2: Color Fastness Properties of Wool Dyed with Xanthoria parietina (Parietin) (Fastness is rated on a scale of 1-5, where 5 is excellent.[19][20])

Fastness TypeRatingObservationsCitation
Wash Fastness 3-4 (Moderate to Good)Generally considered to have good wash fastness, especially with mordants.[16][17]
Rub Fastness (Dry) 4 (Good)Good resistance to crocking when dry.
Rub Fastness (Wet) 3 (Moderate)Moderate resistance to crocking when wet.
Light Fastness 1-2 (Poor to Very Poor)Fades significantly upon exposure to sunlight.[9][10]

Experimental Protocols

Pre-treatment of Wool Fiber: Scouring and Mordanting

Proper preparation of the wool is crucial for even dye uptake and improved fastness.

Protocol 3.1.1: Scouring of Wool

  • Weigh the dry wool fiber.

  • Wash the wool in a solution of pH-neutral soap and warm water (approx. 60°C) to remove impurities.

  • Rinse thoroughly with water of the same temperature to avoid shocking the fibers.

  • Gently squeeze out excess water.

Protocol 3.1.2: Mordanting with Alum

  • For every 100g of dry wool, weigh out 10-15g of aluminum sulfate (alum) and optionally, 7g of cream of tartar (helps to brighten colors and keep wool soft).[1]

  • In a well-ventilated area, dissolve the alum and cream of tartar in a small amount of hot water.

  • Fill a non-reactive pot (stainless steel or enamel) with enough cool water to allow the wool to move freely.

  • Add the dissolved mordant solution to the pot and stir.

  • Add the wet, scoured wool to the pot.

  • Slowly heat the pot to 80-90°C, avoiding boiling.

  • Maintain this temperature for 1 hour, gently turning the wool occasionally.

  • Allow the pot to cool completely. The wool can be left to steep overnight for better results.

  • Rinse the mordanted wool in lukewarm water and proceed to dyeing, or it can be dried and stored for later use.

Mordanting_Workflow cluster_prep Fiber Preparation cluster_mordant Mordanting weigh_wool Weigh Dry Wool scour_wool Scour Wool (pH-neutral soap, 60°C) weigh_wool->scour_wool rinse_wool Rinse Wool scour_wool->rinse_wool add_wool Add Wet Wool rinse_wool->add_wool Wet Wool weigh_mordant Weigh Alum (10-15% WOF) dissolve_mordant Dissolve Mordant in Hot Water weigh_mordant->dissolve_mordant prepare_bath Prepare Mordant Bath in Pot dissolve_mordant->prepare_bath prepare_bath->add_wool heat_bath Heat to 80-90°C for 1 hour add_wool->heat_bath cool_down Cool Down heat_bath->cool_down rinse_mordanted Rinse Mordanted Wool cool_down->rinse_mordanted to_dyeing Proceed to Dyeing rinse_mordanted->to_dyeing Mordanted Wool

Workflow for Scouring and Mordanting Wool Fiber.
Pigment Extraction and Dyeing from Xanthoria parietina**

Protocol 3.2.1: Boiling Water Method (for Yellows/Oranges)

  • Collect Xanthoria parietina lichen, preferably from fallen branches to ensure sustainability.

  • Clean the lichen of any debris.

  • Place the lichen in a non-reactive pot and cover with water. A 1:1 ratio of lichen to fiber by dry weight is a good starting point.

  • Bring the water to a simmer (80-90°C) and hold for 1-2 hours to extract the pigment.

  • Strain the dye liquor to remove the lichen material.

  • Introduce the pre-mordanted, wet wool into the dye bath.

  • Simmer for 1-2 hours, or until the desired color is achieved.

  • Allow the wool to cool in the dye bath.

  • Rinse the dyed wool with lukewarm water until the water runs clear.

  • Dry in the shade.

Protocol 3.2.2: Ammonia Fermentation Method (for Pinks/Purples/Blues)

This method requires patience as it involves a lengthy fermentation period.

  • Clean and dry the collected lichen. It can be crumbled into smaller pieces.

  • Loosely fill a glass jar with the lichen.

  • Prepare a solution of 1 part household ammonia to 2 parts water.[21][22][23]

  • Pour the solution over the lichen, leaving some air at the top of the jar. Seal the jar tightly.

  • Store the jar in a warm, dark place for at least 3 weeks, and up to 3 months for more intense colors.[21][24]

  • Shake the jar vigorously every day to introduce oxygen, which is necessary for the color development. The liquid will turn a deep red or purple.

  • To dye, strain the fermented liquid into a non-reactive pot and add enough water for the fiber to move freely.

  • Introduce the pre-mordanted, wet wool. No heating is required for this method, though gentle warming to 60-70°C can be used.[21]

  • Let the wool soak for several hours or overnight. The wool will turn a pink or purple color.

  • To achieve a blue color, remove the pink/purple wool from the dye bath and expose it to direct sunlight. The color will transform to blue within minutes to hours.[24][25][26]

  • Once the desired color is achieved, rinse the wool and dry.

Dyeing_Workflow cluster_bwm Boiling Water Method (Yellow/Orange) cluster_am Ammonia Fermentation Method (Pink/Purple/Blue) start Start with Mordanted Wool bwm_dye Simmer Wool in Dye Bath (1-2 hours) start->bwm_dye am_dye Soak Wool in Dye Bath (No Heat) start->am_dye bwm_extract Extract Lichen in Boiling Water (1-2 hours) bwm_strain Strain Dye Liquor bwm_extract->bwm_strain bwm_strain->bwm_dye bwm_cool Cool and Rinse bwm_dye->bwm_cool end_yellow Yellow/Orange Fiber bwm_cool->end_yellow am_ferment Ferment Lichen in Ammonia/Water Solution (3+ weeks) am_strain Strain Dye Liquor am_ferment->am_strain am_strain->am_dye am_cool Rinse am_dye->am_cool am_sun Expose to Sunlight for Blue Color am_dye->am_sun Optional end_pink Pink/Purple/Blue Fiber am_cool->end_pink am_sun->am_cool

Experimental Workflows for Dyeing with Parietin.

Relevance for Drug Development: Biological Activities of Parietin

Parietin is an antioxidant and has demonstrated anti-inflammatory properties, making it a candidate for further investigation in drug development.

Antioxidant Activity

Parietin's antioxidant effects are attributed to its ability to scavenge reactive oxygen species (ROS). This activity is linked to the modulation of the Nrf2-ARE signaling pathway.

Nrf2 Antioxidant Response Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like parietin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) synthesis (GCLC, GCLM), which neutralize ROS and protect the cell from damage.[5][27][28][29][30]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Parietin Parietin Keap1_Nrf2 Keap1-Nrf2 Complex Parietin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to translation Antioxidant_Enzymes->ROS Neutralizes

Parietin's Antioxidant Mechanism via Nrf2 Pathway.
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Parietin may exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB and MAPK.

NF-κB and MAPK Inflammatory Pathways

Inflammatory stimuli (like LPS or cytokines) activate pathways leading to the phosphorylation of IκB, which normally sequesters NF-κB in the cytoplasm. Phosphorylated IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Simultaneously, the MAPK pathways (ERK, JNK, p38) are activated, further promoting inflammation. Parietin is hypothesized to inhibit these pathways by preventing the degradation of IκB and reducing the phosphorylation of MAPK proteins, thereby downregulating the production of inflammatory mediators.[4][31][32][33][34]

Inflammatory_Pathway cluster_pathways Cytoplasmic Signaling cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK MAPK MAPK (ERK, JNK, p38) Inflammatory_Stimuli->MAPK Parietin Parietin Parietin->IKK Inhibits Parietin->MAPK Inhibits Phosphorylation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases Proteasome Proteasome IkB_NFkB->Proteasome IκB Degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation MAPK->NFkB_nuc Activates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Parietin's Anti-inflammatory Mechanism.

This compound (parietin) is a versatile natural compound with significant potential as a sustainable dye for textiles, offering a unique palette of colors. However, its poor lightfastness is a notable drawback that may require further research into UV-protective finishes. For drug development professionals, parietin's antioxidant and anti-inflammatory properties, mediated through pathways like Nrf2 and NF-κB, present a compelling case for its exploration as a novel therapeutic agent. The provided protocols offer a foundation for researchers to extract and apply this pigment, while the pathway diagrams illustrate its potential mechanisms of action for further biological investigation.

References

Application Note & Protocols: In Vitro Antimicrobial Assays for Xanthorin Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthorin is a naturally occurring anthraquinone (B42736) (1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione) found in organisms such as Berchemia floribunda[1]. While the evaluation of natural products for novel antimicrobial properties is a critical area of drug discovery, specific data on the antifungal activity of this compound is not extensively available in current literature. However, another natural product with a phonetically similar name, Xanthorrhizol (B41262), has been widely studied for its potent activity against a range of pathogenic fungi[2][3][4][5].

This document provides detailed protocols for key in vitro antimicrobial assays—Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Time-Kill Curve analysis—that are essential for evaluating the antifungal potential of compounds like this compound. To illustrate the application of these methods and the presentation of resulting data, this note uses published data for Xanthorrhizol as an example. These methodologies are directly applicable for the systematic investigation of this compound's efficacy against clinically relevant fungal pathogens.

Quantitative Data Summary: Antifungal Activity of Xanthorrhizol

The following tables summarize the reported in vitro activity of Xanthorrhizol against various pathogenic yeasts and filamentous fungi. These values serve as a benchmark for interpreting new experimental data.

Table 1: In Vitro Activity of Xanthorrhizol Against Pathogenic Candida Species

Fungal SpeciesMIC Range (µg/mL)MFC (µg/mL)Reference
Candida albicans1.0 - 15.020.0[6][7]
Candida glabrata1.0 - 10.015.0[6][7]
Candida guilliermondii2.0 - 8.012.5[6][7]
Candida krusei2.5 - 7.510.0[6][7]
Candida parapsilosis2.5 - 25.030.0[6][7]
Candida tropicalis2.0 - 8.010.0[6][7]

Table 2: In Vitro Activity of Xanthorrhizol Against Pathogenic Filamentous Fungi

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus fumigatus2.04.0[8]
Aspergillus flavus2.04.0[8]
Aspergillus niger2.04.0[8]
Fusarium oxysporum4.08.0[8]
Rhizopus oryzae1.02.0[8]
Trichophyton mentagrophytes1.02.0[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[9]. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is a widely used technique to determine the MIC of antifungal agents[4][10][11].

Materials:

  • Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Pathogenic fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Sterile 96-well flat-bottom microtiter plates.

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer.

  • Spectrophotometer or hemocytometer.

  • Sterile saline or Phosphate Buffered Saline (PBS).

  • Incubator set at 35°C.

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole).

  • Sterile multichannel pipettes and tips.

Procedure:

  • Fungal Inoculum Preparation:

    • For yeasts (Candida spp.): Subculture the strain on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For molds (Aspergillus spp.): Grow the fungus on Potato Dextrose Agar (PDA) for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count the conidia using a hemocytometer and adjust the suspension in RPMI-1640 to a final concentration of 0.4-5 x 10⁴ CFU/mL[12].

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of the 96-well plate.

    • Add 200 µL of the test compound at 2x the highest desired final concentration to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well. Repeat this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the compound to its final test concentration.

    • Add 100 µL of sterile RPMI-1640 to the sterility control wells in column 12.

  • Incubation:

    • Seal the plates and incubate at 35°C.

    • Read the results visually after 24-48 hours for yeasts or 48-72 hours for molds[13].

Data Analysis:

  • The MIC is the lowest concentration of the compound where no visible growth is observed. For azoles against yeasts, the endpoint is often defined as the concentration that causes approximately 50% or 80% growth inhibition compared to the drug-free growth control well[10][14].

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis p1 Prepare Fungal Inoculum (0.5 McFarland, then dilute) a3 Inoculate Wells with Fungal Suspension p1->a3 p2 Prepare Test Compound (Stock Solution) a2 Create 2-Fold Serial Dilutions of Test Compound p2->a2 a1 Add RPMI Medium to Wells a1->a2 a2->a3 a4 Include Growth & Sterility Controls a3->a4 i1 Incubate at 35°C (24-72 hours) a4->i1 r1 Visually Read Plate for Turbidity/Growth i1->r1 d1 Determine MIC: Lowest concentration with no visible growth r1->d1

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Principle: The MFC is a secondary test performed after an MIC assay to determine the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial fungal inoculum[15][16]. This distinguishes fungicidal (killing) activity from fungistatic (inhibitory) activity.

Materials:

  • Completed 96-well MIC plate.

  • Sterile Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates.

  • Sterile micropipettes and tips.

  • Incubator set at 35°C.

Procedure:

  • Subculturing from MIC Plate:

    • Following MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Also, select the growth control well.

    • Mix the contents of each selected well thoroughly with a pipette.

    • Aseptically transfer a fixed volume (typically 10-20 µL) from each of these wells and spot-plate or streak it onto a labeled SDA plate[13].

  • Incubation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the SDA plates at 35°C for 24-72 hours, or until robust growth is visible in the subculture from the growth control well.

Data Analysis:

  • Count the number of colonies on each spot.

  • The MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count, or practically, the lowest concentration that yields no more than a few colonies (e.g., ≤3 colonies)[13][15][17].

MFC_Workflow start Start with Completed MIC Assay Plate subculture Subculture 10-20 µL from clear wells (MIC and above) onto Agar Plates start->subculture incubate Incubate Agar Plates at 35°C (24-72 hours) subculture->incubate read Count Colonies on Each Spot incubate->read determine Determine MFC: Lowest concentration with ≥99.9% killing read->determine

Protocol 3: Time-Kill Curve Assay

Principle: Time-kill assays provide dynamic information about the rate of antifungal activity over time. Fungal cultures are exposed to a constant concentration of the test compound, and the number of viable cells (CFU/mL) is quantified at various time points[8][18].

Materials:

  • Test compound (e.g., this compound).

  • Fungal strain with a known MIC value for the test compound.

  • Culture tubes or flasks.

  • RPMI-1640 medium (as described for MIC).

  • Shaking incubator set at 35°C.

  • SDA or PDA plates.

  • Sterile saline for dilutions.

  • Timer.

Procedure:

  • Inoculum and Culture Preparation:

    • Prepare a fungal inoculum as described for the MIC assay, but adjust the final concentration in larger tubes or flasks of RPMI-1640 to approximately 1-5 x 10⁵ CFU/mL[8].

  • Exposure to Test Compound:

    • Prepare separate cultures for each condition:

      • Growth Control (no compound).

      • Test Compound at 1x MIC.

      • Test Compound at 2x MIC.

      • Test Compound at 4x MIC (or other relevant multiples).

    • Add the appropriate amount of the compound stock solution to each respective flask.

  • Time-Point Sampling and Plating:

    • Incubate all flasks at 35°C with agitation[8][19].

    • At specified time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.

    • Perform serial 10-fold dilutions of the aliquot in sterile saline.

    • Plate a fixed volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C for 24-48 hours, until distinct colonies are visible.

    • Count the colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration.

Data Analysis:

  • Plot the log₁₀ CFU/mL versus time (hours) for each concentration.

  • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[8]. A fungistatic effect is observed when there is little change or a slight reduction (<3-log₁₀) in CFU/mL compared to the initial inoculum, while the growth control shows a significant increase.

Hypothesized Mechanism of Action & Signaling Pathway

The precise mechanism of action for many natural antifungals is an area of active research. For related compounds like xanthones, proposed mechanisms include the disruption of mitochondrial energy metabolism, inhibition of ergosterol (B1671047) biosynthesis, or interference with DNA synthesis by targeting enzymes like topoisomerase II[17]. Xanthorrhizol has also been suggested to suppress signaling pathways like NF-kB and MAPK[4][14].

An investigation into this compound's mechanism could explore its effect on cell wall integrity, membrane potential, or key fungal enzymes. The diagram below illustrates a hypothetical pathway where an antifungal compound disrupts fungal cell wall synthesis, a common and effective target.

MoA_Pathway compound Antifungal Compound (e.g., this compound) synthase β-(1,3)-Glucan Synthase (Fks1p) compound->synthase Inhibition chitin Chitin Synthase compound->chitin Inhibition glucan β-Glucan Synthesis synthase->glucan chitin_syn Chitin Synthesis chitin->chitin_syn wall Fungal Cell Wall (Structural Integrity) glucan->wall chitin_syn->wall lysis Osmotic Lysis & Cell Death wall->lysis Disruption leads to

References

Application Notes and Protocols for In Vivo Studies of Xanthorrhizol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorrhizol (XNT), a bisabolane-type sesquiterpenoid derived from the rhizome of Curcuma xanthorrhiza Roxb. (Java turmeric), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Preclinical in vivo and in vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent.[1][4][5] These therapeutic properties are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and p53.[1][2][6]

Due to its hydrophobic nature, careful formulation is critical for achieving optimal bioavailability and efficacy in in vivo animal studies.[1] Xanthorrhizol is soluble in ethanol (B145695) and Dimethyl Sulfoxide (DMSO) but is only slightly soluble in water.[7] This document provides detailed application notes and standardized protocols for the formulation and administration of Xanthorrhizol in preclinical animal models, aiding researchers in the consistent and effective investigation of its therapeutic potential.

Physicochemical and Pharmacokinetic Properties of Xanthorrhizol

A thorough understanding of the physicochemical and pharmacokinetic profile of Xanthorrhizol is essential for designing effective in vivo experiments.

PropertyValueSource
Molecular Formula C₁₅H₂₂O[7]
Molecular Weight 218.3 g/mol [7]
Solubility Soluble in Ethanol2.19 mg/mL in DMSOSlightly soluble in water[7]
Storage Store at -20°C for up to one year[7]
Oral Bioavailability ~10.2% in mice~12.9% in rats[8][9]
Half-life (t½) ~8 hours in mice[8][9]

Recommended Formulation Strategies for In Vivo Administration

Given Xanthorrhizol's low aqueous solubility, appropriate vehicle selection is paramount for ensuring consistent and reproducible results in animal studies. The choice of formulation will depend on the intended route of administration.

Vehicle Selection for Common Administration Routes
Route of AdministrationRecommended Vehicle(s)Considerations
Oral (p.o.) - Corn oil- 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/ddH₂OCorn oil is suitable for highly lipophilic compounds. The co-solvent mixture can improve the solubility of compounds with intermediate polarity. A pre-formulation solubility screening is highly recommended.
Intraperitoneal (i.p.) - 10% DMSO + 90% Corn oil- 5% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineFor i.p. injections, it is crucial to minimize the concentration of DMSO to avoid peritoneal irritation. The use of surfactants like Tween 80 can help create a stable emulsion.[10]
Topical - AcetoneAcetone is a common solvent for topical application in preclinical models, particularly in skin inflammation and carcinogenesis studies.

Experimental Protocols

The following are detailed protocols for the preparation and administration of Xanthorrhizol for in vivo studies in mice. These protocols should be adapted based on specific experimental designs and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation of Xanthorrhizol Formulation for Oral Gavage

Objective: To prepare a Xanthorrhizol solution for oral administration in mice.

Materials:

  • Xanthorrhizol powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline or distilled water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of Xanthorrhizol: Based on the desired dosage (e.g., 15 mg/kg) and the number and weight of the animals, calculate the total mass of Xanthorrhizol needed.

  • Prepare the vehicle: In a sterile tube, prepare the co-solvent vehicle by mixing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline. For example, to prepare 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline.

  • Dissolve Xanthorrhizol: Add the calculated amount of Xanthorrhizol to the prepared vehicle.

  • Solubilize: Vortex the mixture thoroughly until the Xanthorrhizol is completely dissolved. Gentle warming may be applied if necessary, but the stability of Xanthorrhizol under these conditions should be verified.

  • Final preparation: Ensure the final solution is clear and free of any precipitate before administration.

Protocol 2: Administration of Xanthorrhizol by Oral Gavage in Mice

Objective: To administer a precise dose of Xanthorrhizol directly into the stomach of a mouse.

Materials:

  • Prepared Xanthorrhizol formulation

  • Appropriately sized oral gavage needles (flexible plastic or stainless steel with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.[9][11][12][13][14]

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the Xanthorrhizol formulation. The volume should not exceed 10 mL/kg of the animal's body weight.[14]

  • Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose.[11][14]

Protocol 3: Preparation of Xanthorrhizol Formulation for Intraperitoneal Injection

Objective: To prepare a Xanthorrhizol solution for intraperitoneal administration in mice.

Materials:

  • Xanthorrhizol powder

  • Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of Xanthorrhizol: Determine the total mass of Xanthorrhizol needed based on the desired dosage (e.g., 0.2 mg/kg), and the number and weight of the animals.

  • Prepare the vehicle: Prepare a 10% DMSO in corn oil vehicle. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of corn oil.

  • Dissolve Xanthorrhizol: First, dissolve the calculated amount of Xanthorrhizol in the DMSO portion of the vehicle.

  • Emulsify: Gradually add the corn oil to the Xanthorrhizol-DMSO solution while vortexing to form a stable emulsion.

  • Final preparation: Ensure the final formulation is a homogenous emulsion before administration.

Protocol 4: Administration of Xanthorrhizol by Intraperitoneal Injection in Mice

Objective: To administer a precise dose of Xanthorrhizol into the peritoneal cavity of a mouse.

Materials:

  • Prepared Xanthorrhizol formulation

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • 70% ethanol for disinfection

Procedure:

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8][15][16][17]

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate slightly to ensure no fluid is drawn back, which would indicate incorrect placement in an organ or blood vessel.[16]

  • Administration: Slowly inject the Xanthorrhizol formulation. The maximum recommended volume is 10 ml/kg.[15]

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.[15]

Key Signaling Pathways Modulated by Xanthorrhizol

Xanthorrhizol exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.

NF-κB Signaling Pathway

Xanthorrhizol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][2][6] It can block the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[2]

NF_kappa_B_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB IkBa IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα Nucleus Nucleus Genes Target Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_n->Genes Transcription Xanthorrhizol Xanthorrhizol Xanthorrhizol->IKK Inhibition Xanthorrhizol->IkBa_NFkB Inhibition of IκBα Degradation MAPK_Pathway GrowthFactors Growth Factors / Stress Stimuli Ras Ras GrowthFactors->Ras JNK JNK GrowthFactors->JNK p38 p38 GrowthFactors->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->CellularResponse Xanthorrhizol Xanthorrhizol Xanthorrhizol->Raf Inhibition Xanthorrhizol->JNK Inhibition of Phosphorylation Xanthorrhizol->p38 Inhibition of Phosphorylation p53_Apoptosis_Pathway CellularStress Cellular Stress (e.g., DNA Damage) p53 p53 CellularStress->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Xanthorrhizol Xanthorrhizol Xanthorrhizol->p53 Activation experimental_workflow A Animal Model Acclimatization B Disease Induction / Tumor Implantation A->B C Randomization into Treatment Groups B->C E Treatment Administration (e.g., Oral Gavage, IP Injection) C->E D Xanthorrhizol Formulation Preparation D->E F Monitoring (Body Weight, Tumor Volume, Clinical Signs) E->F G Endpoint Data Collection (Blood, Tissues) F->G H Data Analysis (Pharmacokinetics, Biomarkers, Histopathology) G->H I Results and Interpretation H->I

References

Application Notes and Protocols: Xanthorin as a Biomarker for Lichen Environmental Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms composed of a fungus (mycobiont) and a photosynthetic partner (photobiont), are highly sensitive to environmental changes and are widely used as bioindicators of air quality and climate shifts.[1][2] A key adaptation to environmental stressors, particularly high levels of solar radiation and UV light, is the production of secondary metabolites. Among these, the vibrant orange pigment Xanthorin, with its principal component parietin, has emerged as a significant biomarker for environmental stress in lichens of the genus Xanthoria.[3][4]

Parietin, an anthraquinone, is synthesized by the fungal partner and deposited as crystals in the upper cortex of the lichen thallus.[3][4] Its concentration is directly correlated with the intensity of light exposure, serving a crucial photoprotective role by shielding the photosynthetic apparatus from excessive radiation.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound (parietin) as a biomarker for environmental stress in lichens, targeting applications in environmental monitoring, ecotoxicology, and natural product research.

Data Presentation: Quantitative Analysis of Parietin

The concentration of parietin in Xanthoria lichens can vary significantly depending on environmental conditions. The following table summarizes quantitative data from studies investigating the effects of light exposure and desiccation on parietin content.

ConditionLichen SpeciesParameter MeasuredValueReference
Light Exposure
Sun-exposedXanthoria parietinaParietin Content (mg/g dry weight)~2.5 - 5.0[6]
ShadedXanthoria parietinaParietin Content (mg/g dry weight)~1.0 - 2.0[6]
Desiccation Stress
Hydrated (Bright-orange thalli)Xanthoria parietinaParietin Content (µg/mg of extract)185.3 ± 10.2[3]
Desiccated (Bright-orange thalli)Xanthoria parietinaParietin Content (µg/mg of extract)195.6 ± 8.7[3]
Hydrated (Pale thalli)Xanthoria parietinaParietin Content (µg/mg of extract)45.2 ± 3.5[3]
Desiccated (Pale thalli)Xanthoria parietinaParietin Content (µg/mg of extract)38.9 ± 2.9[3]

Signaling Pathways and Experimental Workflows

The biosynthesis of parietin is a protective response to environmental stressors, primarily high light and UV radiation. This process is initiated by the perception of the stress signal, which activates a specific biosynthetic pathway.

stress Environmental Stress (e.g., High Light, UV Radiation) ros Reactive Oxygen Species (ROS) Production stress->ros induces signaling Signal Transduction Cascade ros->signaling activates pks_gene Polyketide Synthase (PKS) Gene Expression signaling->pks_gene upregulates pks_enzyme Polyketide Synthase (PKS) Enzyme pks_gene->pks_enzyme translates to polyketide Polyketide Intermediate pks_enzyme->polyketide catalyzes formation of acetyl_coa Acetyl-CoA acetyl_coa->pks_enzyme malonyl_coa Malonyl-CoA malonyl_coa->pks_enzyme parietin Parietin (this compound) polyketide->parietin cyclization & modifications photoprotection Photoprotection & Antioxidant Defense parietin->photoprotection provides

Biosynthetic pathway of Parietin in response to environmental stress.

The following diagram outlines the general workflow for the extraction and quantification of this compound (parietin) from lichen samples.

sample Lichen Sample Collection (Xanthoria parietina) drying Air Drying of Thalli sample->drying extraction Solvent Extraction (Acetone or Ethanol) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Parietin Extract evaporation->crude_extract hplc HPLC Quantification crude_extract->hplc uv_vis UV-Vis Spectrophotometry crude_extract->uv_vis data Data Analysis & Biomarker Correlation hplc->data uv_vis->data

Experimental workflow for this compound (parietin) analysis.

Experimental Protocols

Protocol 1: Extraction of this compound (Parietin)

This protocol describes the extraction of parietin from Xanthoria parietina thalli using either acetone (B3395972) or ethanol (B145695).

Materials:

  • Air-dried Xanthoria parietina thalli

  • Acetone (100%) or Ethanol (95-100%)

  • Grinder or mortar and pestle

  • Beakers and Erlenmeyer flasks

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator or heating plate

  • Analytical balance

Procedure:

  • Sample Preparation: Clean the collected lichen thalli of any debris and air-dry them at room temperature for 24-48 hours. Once dried, grind the thalli into a fine powder using a grinder or mortar and pestle.

  • Extraction with Acetone:

    • Weigh a known amount of the powdered lichen material (e.g., 10 g).

    • Submerge the powder in 100 mL of 100% acetone in an Erlenmeyer flask.

    • Stir the mixture at room temperature for 30 minutes.[7]

    • Filter the mixture through filter paper to separate the extract from the lichen material.

    • Repeat the extraction process with the remaining lichen material two more times to ensure complete extraction.

    • Combine the acetone extracts.

  • Extraction with Hot Ethanol:

    • Weigh a known amount of the powdered lichen material (e.g., 5.5 g).

    • Place the powder in a flask and add enough ethanol (e.g., 70-80 mL of 95% ethanol) to cover the material.[8]

    • Heat the mixture to boiling on a hot plate for approximately 30 minutes.[8]

    • Filter the hot mixture through filter paper to remove the solid residues.[8]

  • Solvent Evaporation:

    • Evaporate the solvent (acetone or ethanol) from the filtered extract using a rotary evaporator at a controlled temperature (e.g., 35-40°C). Alternatively, the solvent can be evaporated on a heating plate in a fume hood.

    • The resulting residue is the crude parietin extract, which will appear as yellow-orange crystals.[7]

  • Yield Calculation:

    • Weigh the dried crude extract and calculate the extraction yield as a percentage of the initial dry weight of the lichen.

Protocol 2: Quantification of Parietin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of parietin in the extracted samples. The specific parameters may need to be optimized based on the available instrumentation.

Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size)[9]

  • Parietin standard (for calibration curve)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for mobile phase acidification)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the parietin standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.

  • Preparation of Sample Solutions:

    • Accurately weigh a portion of the crude parietin extract and dissolve it in a known volume of methanol to obtain a concentration within the range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic elution can be used. An example of an isocratic mobile phase is a mixture of methanol and 1% phosphoric acid in water (e.g., 82:18 v/v).[9]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Parietin has a maximum absorbance at approximately 434 nm.[10] The detector should be set to this wavelength for quantification.

  • Analysis:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solutions.

    • Identify the parietin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of parietin in the sample by using the calibration curve.

Protocol 3: Semi-Quantitative Analysis by UV-Visible Spectrophotometry

This protocol offers a simpler and faster method for estimating the parietin content, which is useful for rapid screening.

Materials and Equipment:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Parietin standard

  • Acetone or Ethanol (spectrophotometric grade)

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of the parietin standard in the chosen solvent (acetone or ethanol).

    • Scan the solution over the UV-Visible range (e.g., 200-600 nm) to determine the λmax, which should be around 434 nm.[10]

  • Calibration Curve:

    • Prepare a series of standard solutions of parietin with known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Dissolve a known weight of the crude parietin extract in a known volume of the solvent.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of parietin in the sample using the calibration curve.

Conclusion

The quantification of this compound (parietin) in Xanthoria lichens provides a reliable and quantifiable method for assessing environmental stress, particularly exposure to high light and UV radiation. The protocols outlined in this document offer standardized procedures for the extraction and analysis of this important biomarker. By correlating the concentration of parietin with environmental parameters, researchers can gain valuable insights into the physiological responses of lichens to their environment, aiding in the development of more sensitive and accurate bioindication tools. Furthermore, understanding the regulation of this photoprotective compound can inform research into novel natural products for applications in pharmaceuticals and cosmetics.

References

Application of Xanthorrhizol in Developing New Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Xanthorin" is not commonly used in scientific literature regarding cosmetic applications. The predominant and well-researched compound with significant potential in cosmetics is Xanthorrhizol (B41262) , a bioactive sesquiterpenoid isolated from Curcuma xanthorrhiza (Java turmeric). Therefore, these application notes will focus on Xanthorrhizol, which aligns with the functional properties relevant to cosmetic formulation and development.

Application Notes

Xanthorrhizol is a promising natural active ingredient for cosmetic formulations due to its potent antioxidant, anti-inflammatory, and anti-aging properties. Its mechanisms of action target key pathways involved in skin health and aging, making it a versatile component for a range of skincare products.

1. Mechanism of Action:

  • Antioxidant Activity: Xanthorrhizol is an effective free radical scavenger, protecting skin cells from oxidative stress induced by UV radiation and environmental pollutants.[1][2] This activity is crucial in preventing premature skin aging.

  • Anti-inflammatory Effects: Xanthorrhizol has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2][3] It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and MAPK signaling pathways.[2]

  • Anti-aging Properties: Xanthorrhizol promotes skin rejuvenation by inhibiting the activity of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.[4] Concurrently, it stimulates the synthesis of type-I procollagen (B1174764), helping to maintain the skin's structural integrity and reduce the appearance of wrinkles.[4]

2. Cosmetic Applications:

Based on its biological activities, Xanthorrhizol can be incorporated into various cosmetic formulations:

  • Anti-aging Creams and Serums: To reduce fine lines and wrinkles, improve skin elasticity, and combat photoaging.

  • Sunscreens and After-Sun Products: To provide antioxidant protection against UV-induced damage and soothe inflammation.

  • Brightening and Tone-Correcting Formulations: By mitigating inflammation-induced hyperpigmentation.

  • Products for Sensitive or Acne-Prone Skin: Due to its anti-inflammatory and antimicrobial properties.

3. Formulation Considerations:

  • Solubility and Stability: Xanthorrhizol is a lipophilic compound, soluble in organic solvents like ethanol (B145695) and acetone. For aqueous-based formulations, nanoemulsions or microencapsulation techniques can be employed to improve its solubility and stability.[5] Polyvinylpyrrolidone (PVP) has been used to create stable microparticles of Curcuma xanthorrhiza extract.

  • Recommended Concentration: In vitro studies have shown efficacy at concentrations as low as 0.001-0.1 µM for anti-aging effects.[4] The optimal concentration in a final formulation will depend on the product type, delivery system, and desired efficacy.

  • Safety: A single oral administration of 500 mg/kg of Xanthorrhizol showed no mortality in mice.[2] However, for topical applications, further dermatological safety and toxicity studies are recommended to establish a comprehensive safety profile for cosmetic use.

Quantitative Data Summary

Table 1: Antioxidant Activity of Xanthorrhizol

AssayTest SystemConcentrationResultReference
DPPH Radical ScavengingCell-free-EC50: 787 µM[6]
H₂O₂-induced Lipid PeroxidationRat brain homogenates-Potent inhibition[1]

Table 2: Anti-inflammatory Activity of Xanthorrhizol

AssayCell LineConcentration% InhibitionReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages-IC50 values reported for related compounds[7][8]
TNF-α ProductionActivated microglial cellsNot specifiedSignificant reduction[1]
IL-6 ProductionActivated microglial cellsNot specifiedSignificant reduction[1]

Table 3: Anti-aging Activity of Xanthorrhizol

AssayCell LineConcentrationEffectReference
MMP-1 Expression InhibitionUV-irradiated human skin fibroblasts0.001 µMSignificant decrease[4]
0.1 µMNearly complete abrogation[4]
Type-I Procollagen SynthesisUV-irradiated human skin fibroblasts0.001-0.1 µMSignificant, dose-dependent increase[4]

Experimental Protocols

1. Protocol for DPPH Radical Scavenging Assay

This protocol is adapted from standard DPPH assay procedures.[9][10][11]

  • Objective: To determine the free radical scavenging activity of Xanthorrhizol.

  • Materials:

    • Xanthorrhizol

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or ethanol (spectrophotometric grade)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

    • Preparation of Test Samples: Prepare a stock solution of Xanthorrhizol in methanol. Create a series of dilutions from the stock solution. Prepare similar dilutions of ascorbic acid as a positive control.

    • Assay:

      • Add 100 µL of the DPPH solution to each well of a 96-well plate.

      • Add 100 µL of the various dilutions of Xanthorrhizol, ascorbic acid, or methanol (as a blank) to the wells.

      • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test sample.

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

2. Protocol for Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on standard methods for measuring nitric oxide production in cell culture.[7][12][13]

  • Objective: To evaluate the anti-inflammatory activity of Xanthorrhizol by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.

  • Materials:

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

    • Treatment:

      • Pre-treat the cells with various concentrations of Xanthorrhizol for 1 hour.

      • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

    • Nitrite Measurement:

      • After incubation, collect 100 µL of the cell culture supernatant from each well.

      • Add 100 µL of Griess reagent to each supernatant sample.

      • Incubate at room temperature for 10 minutes.

    • Measurement: Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

3. Protocol for Pro-Collagen Type I Synthesis Assay in Human Dermal Fibroblasts

This protocol is based on established methods for measuring collagen synthesis in fibroblast cultures.[4][14][15]

  • Objective: To assess the effect of Xanthorrhizol on collagen production in human skin fibroblasts.

  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • Fibroblast growth medium (e.g., DMEM with 10% FBS)

    • Xanthorrhizol

    • Pro-Collagen Type I C-Peptide (PIP) EIA kit

    • UV light source (for studies on photoaging)

  • Procedure:

    • Cell Culture: Culture HDFs in appropriate growth medium.

    • Cell Seeding: Seed HDFs in a 24-well plate and grow to confluence.

    • Treatment:

      • Replace the medium with a serum-free medium containing various concentrations of Xanthorrhizol.

      • For photoaging studies, irradiate the cells with UV (e.g., 20 mJ/cm²) before adding the treatment medium.

      • Incubate for 48-72 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Pro-Collagen Measurement:

      • Measure the amount of pro-collagen type I C-peptide (a marker for collagen synthesis) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Analysis:

    • Compare the amount of pro-collagen produced in Xanthorrhizol-treated cells to that in untreated control cells.

    • Express the results as a percentage increase in pro-collagen synthesis.

Visualizations

G UV_Pollutants UV Radiation / Pollutants ROS Reactive Oxygen Species (ROS) UV_Pollutants->ROS induces NFkB_MAPK NF-κB and MAPK Activation ROS->NFkB_MAPK activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MAPK->Inflammation leads to MMPs MMP-1 Expression NFkB_MAPK->MMPs upregulates Skin_Aging Skin Aging (Wrinkles, Loss of Elasticity) Inflammation->Skin_Aging Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation causes Collagen_Degradation->Skin_Aging Xanthorrhizol Xanthorrhizol Xanthorrhizol->ROS scavenges Xanthorrhizol->NFkB_MAPK inhibits Xanthorrhizol->MMPs inhibits Collagen_Synthesis Pro-Collagen Synthesis Xanthorrhizol->Collagen_Synthesis stimulates Collagen_Synthesis->Skin_Aging prevents G cluster_0 Phase 1: In Vitro Efficacy Testing cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Safety & Stability Testing cluster_3 Phase 4: Clinical Evaluation A1 Antioxidant Assays (e.g., DPPH) B1 Solubility & Stability Studies A1->B1 A2 Anti-inflammatory Assays (e.g., NO, Cytokine) A2->B1 A3 Anti-aging Assays (e.g., MMP-1, Collagen Synthesis) A3->B1 B2 Prototype Formulation (Cream, Serum, etc.) B1->B2 B3 Compatibility Testing B2->B3 C2 Long-term Stability (Temperature, Light) B2->C2 C1 Toxicology Assessment (e.g., Dermal Irritation) B3->C1 D1 Human Patch Testing C1->D1 C2->D1 D2 Efficacy Studies (e.g., Wrinkle Reduction) D1->D2 G Xanthorrhizol Xanthorrhizol Antioxidant Antioxidant Xanthorrhizol->Antioxidant Anti_inflammatory Anti-inflammatory Xanthorrhizol->Anti_inflammatory Anti_aging Anti-aging Xanthorrhizol->Anti_aging Antioxidant->Anti_aging Protective Protective Skincare Antioxidant->Protective Anti_inflammatory->Anti_aging Soothing Soothing Products Anti_inflammatory->Soothing Anti_wrinkle Anti-wrinkle Products Anti_aging->Anti_wrinkle

References

Investigating Xanthorin's Impact on Cell Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanthorin is a natural compound whose interactions with biological systems are of growing interest to the scientific community. A critical aspect of understanding its mechanism of action and potential therapeutic or toxic effects lies in its interaction with the cell membrane. The cell membrane is not merely a passive barrier but a dynamic interface that controls cellular transport, signaling, and integrity. Any compound that alters its structure or function can have profound effects on the cell.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of this compound on cell membranes. The protocols detailed below cover methods to assess membrane integrity, fluidity, and electrical potential, as well as its interactions with membrane components. While direct studies on a compound specifically named "this compound" are limited in publicly available literature, the methodologies presented here are standard and robust approaches for characterizing the effects of any small molecule on cellular membranes. It is plausible that "this compound" may refer to compounds derived from Xanthoria lichens, such as parietin, or other similarly named natural products like xanthatin (B112334).[1][2] The principles and techniques outlined remain broadly applicable.

The following sections are designed to be a practical resource, offering detailed experimental protocols, clear data presentation formats, and conceptual diagrams to facilitate experimental design and interpretation.

Assessment of Cell Membrane Integrity

A primary question when evaluating a compound's effect on the cell membrane is whether it compromises its integrity. A loss of membrane integrity can lead to leakage of intracellular contents and ultimately, cell death.[3]

Lactate Dehydrogenase (LDH) Leakage Assay

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the extracellular medium when the plasma membrane is damaged.[3] Measuring the LDH activity in the cell culture supernatant provides a quantitative measure of membrane leakage.

Experimental Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2, or a cell line relevant to the intended application) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to achieve a range of final concentrations. Include a vehicle control (solvent only), a negative control (untreated cells), and a positive control (cells treated with a lysis buffer to induce maximum LDH release).

  • Incubation: Replace the cell culture medium with the this compound-containing medium or control solutions and incubate for a period relevant to the expected biological effect (e.g., 4, 12, 24 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 10 minutes to pellet any detached cells.

  • LDH Assay: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Data Presentation:

This compound Conc. (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle)0.15 ± 0.020
10.18 ± 0.035 ± 1
100.35 ± 0.0425 ± 3
500.85 ± 0.0690 ± 5
Positive Control0.95 ± 0.05100

Experimental Workflow:

LDH_Assay_Workflow A Plate Cells in 96-well Plate B Treat with this compound (and Controls) A->B C Incubate B->C D Centrifuge Plate C->D E Transfer Supernatant D->E F Add LDH Reaction Mix E->F G Incubate at RT F->G H Measure Absorbance (490 nm) G->H I Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH Cytotoxicity Assay.

Analysis of Cell Membrane Fluidity

Membrane fluidity is a critical parameter that influences the function of membrane proteins and cellular processes.[4][5] Compounds that alter membrane fluidity can have significant biological effects.

Laurdan Generalized Polarization (GP) Assay

Principle: Laurdan is a fluorescent probe that intercalates into the lipid bilayer. Its emission spectrum shifts depending on the polarity of its environment, which is related to the packing of lipid molecules.[4] In a more fluid, disordered membrane, water molecules can penetrate the bilayer, leading to a red shift in Laurdan's emission. The Generalized Polarization (GP) value is a ratiometric measure that reflects membrane fluidity.

Experimental Protocol:

  • Cell Preparation: Grow cells to confluency in a suitable culture vessel.

  • Laurdan Staining: Wash the cells with a balanced salt solution (e.g., PBS). Incubate the cells with a Laurdan staining solution (e.g., 5 µM Laurdan in PBS) for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess Laurdan.

  • Treatment: Resuspend the cells in PBS and add this compound at various concentrations. Include a vehicle control.

  • Measurement: Transfer the cell suspensions to a cuvette for a fluorometer or a black-walled 96-well plate for a plate reader. Excite the Laurdan at ~350 nm and measure the emission intensity at two wavelengths: ~440 nm (characteristic of a more ordered, gel phase) and ~490 nm (characteristic of a more fluid, liquid-crystalline phase).

  • GP Calculation: Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) A decrease in the GP value indicates an increase in membrane fluidity.

Data Presentation:

This compound Conc. (µM)Intensity at 440 nmIntensity at 490 nmGP Value
0 (Vehicle)8500 ± 3003200 ± 1500.45 ± 0.02
18300 ± 2503500 ± 1800.41 ± 0.03
107500 ± 3204800 ± 2000.22 ± 0.02
506000 ± 2805500 ± 2100.04 ± 0.01

Conceptual Diagram:

Laurdan_GP cluster_membrane Cell Membrane Ordered Ordered Phase (Low Fluidity) Fluorometer Fluorometer Ordered->Fluorometer Disordered Disordered Phase (High Fluidity) Disordered->Fluorometer Laurdan Laurdan Probe Laurdan->Ordered λ_em ~440 nm Laurdan->Disordered λ_em ~490 nm This compound This compound This compound->Disordered Increases Fluidity GP Value GP Value Fluorometer->GP Value Calculates

Caption: Principle of the Laurdan GP Assay for Membrane Fluidity.

Measurement of Cell Membrane Potential

The cell membrane maintains an electrical potential, which is crucial for many cellular functions, including nerve impulse propagation and ion transport.[6] Changes in membrane potential can indicate an interaction of a compound with ion channels or the lipid bilayer itself.

Fluorescence-Based Membrane Potential Assay

Principle: Voltage-sensitive dyes, such as DiBAC4(3), are fluorescent probes that can enter depolarized cells and bind to intracellular proteins, resulting in an increase in fluorescence.[7] Conversely, in hyperpolarized cells, the dye is excluded, and fluorescence remains low. This allows for the measurement of changes in membrane potential.

Experimental Protocol:

  • Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS). Add the voltage-sensitive dye (e.g., DiBAC4(3) at 1-5 µM) to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~490/516 nm for DiBAC4(3)).

  • Treatment: Add this compound at various concentrations to the wells. A positive control for depolarization (e.g., high extracellular potassium concentration) should be included.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes).

  • Data Analysis: Normalize the fluorescence data to the baseline reading for each well. An increase in fluorescence indicates membrane depolarization.

Data Presentation:

Time (min)Fluorescence (RFU) - VehicleFluorescence (RFU) - 10 µM this compoundFluorescence (RFU) - High K+
0100 ± 5102 ± 6101 ± 5
5103 ± 5250 ± 15450 ± 20
10105 ± 6380 ± 20460 ± 22
20104 ± 5420 ± 25455 ± 21
30106 ± 7415 ± 23458 ± 20

Signaling Pathway Diagram:

Membrane_Potential cluster_cell Cell Inside Inside (-ve) Outside Outside (+ve) This compound This compound IonChannel Ion Channel This compound->IonChannel Opens/Alters Depolarization Depolarization (Inside becomes less -ve) IonChannel->Depolarization DyeInflux Dye Influx Depolarization->DyeInflux Fluorescence Increased Fluorescence DyeInflux->Fluorescence

Caption: Pathway of this compound-induced Membrane Depolarization.

Investigating Interactions with Membrane Components

This compound may exert its effects by interacting directly with membrane lipids or proteins.[8][9] Model membrane systems are useful for studying these interactions in a controlled environment.[8]

Liposome (B1194612) Interaction Studies

Principle: Liposomes are artificial vesicles composed of a lipid bilayer and can be used to mimic the cell membrane.[10] The interaction of this compound with liposomes can be studied using various biophysical techniques, such as dynamic light scattering (DLS) to measure changes in vesicle size, or fluorescence spectroscopy to assess changes in the lipid environment.

Experimental Protocol (using DLS):

  • Liposome Preparation: Prepare liposomes with a composition that mimics a specific cell membrane (e.g., POPC with cholesterol). This can be done by methods such as thin-film hydration followed by extrusion to obtain unilamellar vesicles of a defined size.

  • Characterization: Characterize the initial size distribution and zeta potential of the liposomes using DLS.

  • Treatment: Add this compound at different concentrations to the liposome suspension. Include a vehicle control.

  • Incubation: Incubate the mixture for a defined period at a controlled temperature.

  • DLS Measurement: Measure the size distribution (hydrodynamic radius) and polydispersity index (PDI) of the liposomes after incubation with this compound.

  • Data Analysis: Compare the size and PDI of this compound-treated liposomes to the control. A significant change in size may indicate fusion, aggregation, or disruption of the vesicles.

Data Presentation:

This compound Conc. (µM)Hydrodynamic Radius (nm)Polydispersity Index (PDI)
0 (Vehicle)105 ± 20.12 ± 0.02
1108 ± 30.13 ± 0.02
10150 ± 100.25 ± 0.04
50250 ± 20 (Aggregation)0.45 ± 0.06

Logical Relationship Diagram:

Liposome_Interaction cluster_outcomes Potential Outcomes This compound This compound Liposome Liposome (Model Membrane) This compound->Liposome Interacts with DLS Dynamic Light Scattering Liposome->DLS Analyzed by NoChange No Change in Size DLS->NoChange Aggregation Aggregation/ Fusion DLS->Aggregation Disruption Disruption DLS->Disruption

Caption: Studying this compound-Liposome Interactions with DLS.

Conclusion

The protocols and application notes provided here offer a structured approach to systematically investigate the effects of this compound on cell membranes. By employing these assays, researchers can gain valuable insights into its mechanism of action, which is essential for drug development and toxicological assessment. The combination of cell-based assays and studies with model membrane systems will provide a comprehensive understanding of how this compound interacts with this critical cellular component. It is recommended to use multiple, complementary assays to validate findings and build a robust profile of this compound's membrane activity.

References

Application Notes and Protocols for Assessing the Viability of Lichen Photobionts

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating the Effects of the Lichen Pigment Xanthorin on Photobiont Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lichens, symbiotic organisms composed of a fungal partner (mycobiont) and a photosynthetic partner (photobiont), produce a diverse array of secondary metabolites. Among these is this compound, an anthraquinone (B42736) pigment characteristic of lichens such as Xanthoria parietina. While research has explored the cytotoxic and antiproliferative effects of extracts from Xanthoria parietina on various cell lines[1][2][3][4][5], this compound itself is not currently utilized as a reagent or marker within standard viability assays for lichen photobionts.

These application notes provide a comprehensive overview of established methods for assessing the viability of isolated lichen photobionts. Furthermore, they present a framework for investigating the potential physiological and cytotoxic effects of this compound and related lichen secondary metabolites on these microalgae. The protocols detailed below are foundational for researchers aiming to understand the intricate chemical interactions within the lichen symbiosis and for those in drug development exploring the bioactive potential of lichen-derived compounds.

Section 1: Standard Viability Assays for Lichen Photobionts

The viability of lichen photobionts can be determined through various methods that assess membrane integrity, metabolic activity, or photosynthetic efficiency. The choice of assay depends on the specific research question and available equipment.

Membrane Integrity Assays

These assays distinguish between live cells with intact membranes and dead cells with compromised membranes.

Principle: Evans blue is a dye that cannot pass through the intact cell membranes of viable cells. It penetrates the compromised membranes of dead cells, staining them blue[6][7][8][9].

Protocol:

  • Prepare a 1% (w/v) Evans blue solution in distilled water and filter it through a 0.2 µm filter[6][7].

  • Harvest the isolated photobiont culture by centrifugation (e.g., 7000 RPM for 2 minutes)[6][7].

  • Resuspend the cell pellet in the culture medium. For dense cultures, adjust the cell concentration to approximately 1 million cells/mL.

  • To a 900 µL aliquot of the cell suspension, add 100 µL of the 1% Evans blue solution[6][7].

  • Incubate the mixture at room temperature for 15-20 minutes in the dark[6][7].

  • Wash the cells to remove excess dye by centrifuging the suspension and resuspending the pellet in fresh culture medium or distilled water. Repeat this step 2-3 times[6][7].

  • Resuspend the final pellet in a small volume (10-20 µL) and mount on a glass slide.

  • Observe under a light microscope. Count the number of blue-stained (dead) cells and unstained (live) cells to determine the percentage of viability.

Principle: SYTOX Green is a high-affinity nucleic acid stain that easily penetrates cells with compromised plasma membranes but not live cells. Upon binding to nucleic acids, its fluorescence emission is greatly enhanced, making dead cells appear bright green under a fluorescence microscope[10][11].

Protocol:

  • Prepare a working solution of SYTOX Green (e.g., 5 µM) in the appropriate culture medium from a stock solution in DMSO[10].

  • Add a small volume of the SYTOX Green working solution to the photobiont cell suspension.

  • Incubate for 5-15 minutes at room temperature in the dark[10].

  • Observe the cells using a fluorescence microscope with appropriate filters for green fluorescence.

  • Live cells will show natural red autofluorescence from chlorophyll (B73375), while dead cells will fluoresce bright green[10]. Calculate viability by counting the number of green-fluorescing cells versus the total number of cells (identified by chlorophyll autofluorescence or brightfield microscopy).

Metabolic Activity Assays

These methods measure specific enzymatic activities that are only present in living, metabolically active cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the activity of NAD(P)H-dependent oxidoreductase enzymes in viable cells. These enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[12][13][14][15].

Protocol:

  • Prepare a stock solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline) and filter sterilize.

  • Dispense 100 µL of the photobiont cell suspension into each well of a 96-well microplate.

  • Add 10 µL of the MTT stock solution to each well[13].

  • Incubate the plate for 2-4 hours at the optimal growth temperature for the photobiont, protected from light[12][13].

  • After incubation, add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals[12][13].

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader[13]. The absorbance is directly proportional to the number of viable cells.

Photosynthetic Efficiency Measurement

Principle: Chlorophyll fluorescence provides a rapid, non-invasive assessment of the photosynthetic health of algal cells. A key parameter, the maximum quantum yield of photosystem II (Fv/Fm), is a sensitive indicator of stress and cell viability[16][17][18][19].

Protocol:

  • Dark-adapt the photobiont culture for 15-20 minutes to ensure all reaction centers are open[17].

  • Measure the minimum fluorescence (F0) using a pulse-amplitude-modulation (PAM) fluorometer.

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

  • The instrument will calculate the variable fluorescence (Fv = Fm - F0) and the maximum quantum yield (Fv/Fm).

  • A decrease in the Fv/Fm ratio indicates stress and a potential loss of viability.

Section 2: Investigating the Bioactivity of this compound

While not a viability assay reagent, the effect of this compound on photobiont viability can be assessed using the protocols above. This involves exposing isolated photobionts to this compound or this compound-containing extracts and measuring the subsequent changes in viability.

Experimental Workflow for Bioactivity Screening

The following workflow can be adapted to test the effects of purified this compound or crude extracts from lichens like Xanthoria parietina.

  • Isolation and Culture of Photobionts: Isolate photobionts from the lichen thallus. This typically involves macerating the thallus in a buffer, followed by filtration and centrifugation to separate the algal cells[20][21][22]. Culture the isolated photobionts in an appropriate medium (e.g., Bold's Basal Medium) under controlled light and temperature conditions.

  • Preparation of Test Substance: Prepare a stock solution of purified this compound or a crude acetone (B3395972) extract of Xanthoria parietina.

  • Exposure: Add different concentrations of the test substance to aliquots of the photobiont culture. Include a solvent control (e.g., if the substance is dissolved in DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the treated cultures for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using one or more of the methods described in Section 1 (e.g., MTT assay for metabolic activity and SYTOX Green for membrane integrity).

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of the cell population), if applicable.

Section 3: Data Presentation

Quantitative data on the effects of lichen-derived substances should be presented clearly for comparison. The following tables summarize findings from studies on Xanthoria parietina extracts, which contain this compound and its precursor, parietin.

Table 1: Antimicrobial Activity of Xanthoria parietina Acetone Extract (AE) and Parietin

MicroorganismAE MIC (µg/mL)Parietin MIC (µg/mL)
Staphylococcus aureus62.531.2
Bacillus subtilis12562.5
Escherichia coli250125
Candida albicans500250
Rhizoctonia solani12562.5
(Data synthesized from studies on the antimicrobial effects of Xanthoria parietina extracts)[1][3]

Table 2: Antiproliferative Effects of Xanthoria parietina Acetone Extract (AE) on Human Cancer Cell Lines

Cell LineTreatmentIncubation TimeEffect
MCF-7 (Breast Cancer)1.5 - 3 mg/mL AE72 hoursDose-dependent inhibition of proliferation[1][3]
MDA-MB231 (Breast Cancer)1.5 mg/mL AE48 hoursBlockage of cell cycle in G1 phase[1][3]
DLD-1 (Colon Cancer)12.5 µM ExtractNot SpecifiedReduced cancer cell proliferation[5]
(Data from studies investigating the anticancer properties of Xanthoria parietina extracts)[1][3][5]

Section 4: Visualizing Experimental Workflows

Diagrams of Viability Assay Protocols

Evans_Blue_Staining_Workflow start Start: Photobiont Culture harvest Harvest Cells (Centrifugation) start->harvest resuspend Resuspend in Medium harvest->resuspend add_dye Add 1% Evans Blue Solution resuspend->add_dye incubate Incubate 15-20 min (in dark) add_dye->incubate wash Wash Cells (x3) (Centrifugation) incubate->wash mount Mount on Slide wash->mount observe Microscopy (Count stained vs. unstained) mount->observe end End: % Viability observe->end

Caption: Workflow for Evans Blue Viability Staining.

MTT_Assay_Workflow start Start: Photobiont Culture plate_cells Plate Cells in 96-well Plate start->plate_cells add_mtt Add MTT Reagent plate_cells->add_mtt incubate Incubate 2-4 hours (Protected from light) add_mtt->incubate add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate->add_solubilizer measure Measure Absorbance at 570 nm add_solubilizer->measure end End: Relative Viability measure->end

Caption: Workflow for the MTT Metabolic Activity Assay.

Xanthorin_Bioactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate_photobiont Isolate & Culture Photobionts expose_cells Expose Photobionts to this compound (Different Concentrations) isolate_photobiont->expose_cells prepare_this compound Prepare this compound Solution (or Extract) prepare_this compound->expose_cells incubate Incubate for 24-72h expose_cells->incubate viability_assay Perform Viability Assay (e.g., MTT, SYTOX Green) incubate->viability_assay analyze_data Analyze Data & Determine IC50 viability_assay->analyze_data

Caption: Workflow for Assessing this compound Bioactivity.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Anthocyanin Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Xanthorin": The term "this compound" does not correspond to a recognized compound in scientific literature. It is likely a typographical error for "anthocyanin" or "xanthophyll," both of which are widely researched plant pigments. This guide will focus on anthocyanins as a representative example due to the extensive research on their extraction and yield optimization. The principles and troubleshooting steps discussed are broadly applicable to the extraction of other natural products like xanthophylls.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for high anthocyanin yield?

A1: Anthocyanins are responsible for the red, purple, and blue pigments in many plants.[1] Berries are among the richest sources, particularly black elderberries and aronia berries (chokeberries).[1] Other excellent sources include:

  • Fruits: Black plums, blood oranges, cherries, black and red grapes, pomegranates, blueberries, blackberries, raspberries, and strawberries.[1][2]

  • Vegetables: Red cabbage, red onions, purple corn, and the skin of purple eggplant.[1][2][3]

  • Grains and Legumes: Black rice and black beans are also notable sources.[1][3]

Q2: Which extraction method is best for maximizing anthocyanin yield?

A2: There is no single "best" method, as the optimal choice depends on the plant material, scale of extraction, and available resources. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods.[4] These techniques often result in higher yields in shorter times and with less solvent consumption.[4][5]

Q3: How does the choice of solvent affect anthocyanin yield?

A3: The choice of solvent is critical. Anthocyanins are polar molecules and dissolve best in polar solvents. Mixtures of ethanol (B145695) or methanol (B129727) with water are commonly used.[4] The addition of a small amount of acid (e.g., citric acid or formic acid) is highly recommended as it helps to stabilize the anthocyanin structure (the flavylium (B80283) cation), which is more stable in acidic conditions (pH ~3), thus improving the extraction yield.[4]

Q4: What are the key factors that influence the stability of anthocyanins during extraction?

A4: Anthocyanin stability is sensitive to several factors.[6] Key parameters to control are:

  • pH: Anthocyanins are most stable at low pH (acidic conditions).[6]

  • Temperature: High temperatures can degrade anthocyanins, so it's crucial to use the lowest effective temperature.[6][7]

  • Light: Exposure to light, especially UV light, can cause degradation. Extractions should be performed in the dark or in amber-colored glassware.[8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.[6]

Q5: How can I purify the crude anthocyanin extract?

A5: After extraction, the crude extract contains other compounds like sugars and phenolic acids. Purification is necessary to isolate the anthocyanins.[9] Solid-phase extraction (SPE) is a common and effective method.[10] Resins like Amberlite XAD-7HP or C18 cartridges are frequently used to adsorb anthocyanins, allowing other water-soluble impurities to be washed away.[11][12] The purified anthocyanins can then be eluted with an organic solvent like ethanol.[11]

Troubleshooting Guides

Problem 1: Low Yield of Crude Anthocyanin Extract
Question Possible Causes Solutions & Recommendations
My initial crude extract has a very low mass. What could be the problem? 1. Inappropriate Plant Material: The maturity and storage conditions of the plant material significantly impact anthocyanin content.* Harvesting: Ensure the plant material is harvested at its peak ripeness for maximum anthocyanin content. * Storage: If not used immediately, store the material in a cold, dark place to prevent degradation. For long-term storage, freezing or freeze-drying is recommended.
2. Inefficient Grinding: A larger particle size reduces the surface area available for solvent contact, leading to poor extraction.* Action: Grind the dried plant material into a fine, uniform powder. This increases the surface area for extraction.[13]
3. Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may become saturated quickly, preventing further extraction.* Action: Increase the solvent-to-solid ratio to ensure the entire sample is immersed and to maintain a favorable concentration gradient for diffusion.[14]
4. Inadequate Extraction Time or Temperature: The extraction may not have been long enough or at a suitable temperature to efficiently extract the anthocyanins.* Action: Optimize the extraction time and temperature. For conventional methods, longer extraction times may be needed. For UAE and MAE, shorter times at controlled temperatures are typically sufficient.[14]
Problem 2: Good Crude Extract Yield, but Low Final Purity/Yield of Anthocyanins
Question Possible Causes Solutions & Recommendations
I have a good amount of crude extract, but after purification, the amount of isolated anthocyanin is minimal. What could be happening? 1. Anthocyanin Degradation: Anthocyanins may have degraded during the extraction or solvent evaporation steps due to excessive heat, light exposure, or neutral/alkaline pH.[6][14]* Temperature Control: Use low-temperature extraction methods. When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature below 40-45°C.[14] * pH Control: Maintain a slightly acidic pH (around 3-4) throughout the extraction and purification process to ensure anthocyanin stability.[4] * Light Protection: Perform all steps in the dark or use amber-colored glassware to prevent photodegradation.
2. Inefficient Purification: The chosen purification method may not be effectively separating anthocyanins from other compounds.* Method Selection: Solid-phase extraction (SPE) with C18 or Amberlite resins is highly effective for anthocyanin purification.[10][11] * Column Conditioning: Ensure the SPE cartridge is properly conditioned before loading the sample. * Elution Optimization: Use an appropriate solvent (e.g., acidified ethanol) to elute the anthocyanins from the column.
3. Co-extraction of Interfering Substances: Other compounds like proteins or tannins might have been co-extracted and are interfering with the purification process.[15]* Pre-treatment: Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls. * Enzymatic Treatment: In some cases, enzymatic treatment with proteases can break down protein-anthocyanin complexes, improving yield.[15]

Data on Yield Improvement Strategies

The following tables summarize quantitative data from various studies, illustrating the impact of different extraction parameters on anthocyanin yield.

Table 1: Comparison of Extraction Methods
Plant Source Extraction Method Yield Reference
Red CabbageUltrasound-Assisted Extraction (UAE)Higher yield than Heat-Assisted Extraction[16]
Fig PeelUltrasound-Assisted Extraction (UAE)Higher yield than Heat-Assisted Extraction[16]
Raspberry Wine ResiduesUltrasound-Assisted Enzymatic Extraction (UAEE)0.853 mg/g[4]
Purple CornWater Extraction at 50°C0.94 g / 100 g dry corncob[15]
Prunus spinosa L. Fruit EpicarpUltrasound-Assisted Extraction (UAE)11.76 mg/g (epicarp-basis)[17]
Table 2: Optimization of Extraction Parameters
Plant Source Parameter Optimized Optimal Condition Resulting Yield Reference
ElderberryTemperature, Time, Ethanol Conc.20.0 °C, 15.0 min, 40.9% Ethanol21.0 mg/g-biomass[18]
Hibiscus rosasinensisTemperature, Time, pH60°C, 120 min, pH 3-3.5 (with acidified ethanol)156.25 mg CAG/100g[19]
Jabuticaba By-Products (MAE)Temperature, Solvent Comp., pH, Sample-Solvent Ratio81°C, 38% Methanol in water, pH 6, 4.7 mg/mL9.70 mg/g[20]
Pigmented Corn (UAE)pH, Temperature, Solvent Comp., Ultrasound PowerpH 7, 70°C, 36% Methanol in water, 73% power36.47–551.92 mg/kg[21]
Purple Cabbage (UAE with DES)Solid-liquid ratio, Moisture, Temperature, Time1:32, 50% moisture, 50°C, 80 min21.6%[22]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Anthocyanins

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., fruit peels, leaves) at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., using a coffee grinder or a mill) to increase the surface area for extraction.[13]

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it into a 50 mL conical flask.

    • Add 20 mL of the extraction solvent. A common solvent is 60-80% ethanol or methanol in water, acidified with 1% citric acid or 0.1% HCl to a pH of around 3.[19][23]

    • Place the flask in an ultrasonic bath.

    • Set the extraction parameters. Based on optimization studies, typical starting points are:

      • Temperature: 40-50°C[23]

      • Time: 15-30 minutes[23][24]

      • Ultrasound Power/Frequency: This will depend on your equipment. A frequency of 20 kHz is common.[23]

  • Separation and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

    • To increase the yield, the residue can be re-extracted with fresh solvent.

    • Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 45°C to remove the solvent.

  • Purification (Optional but Recommended):

    • The concentrated crude extract can be purified using a C18 Solid-Phase Extraction (SPE) cartridge.

    • Condition the cartridge with methanol followed by acidified water (pH 3).

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol or ethanol.

    • Collect the purified anthocyanin fraction and evaporate the solvent.

Protocol 2: Microwave-Assisted Extraction (MAE) of Anthocyanins

This protocol is a general guideline and requires a specialized microwave extraction system.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 1 gram of the powdered sample into a microwave-safe extraction vessel.

    • Add 20-30 mL of the extraction solvent (e.g., 40% ethanol in water, acidified to pH 3).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters. Common starting points are:

      • Microwave Power: 400-600 W[5]

      • Temperature: 60-80°C[25]

      • Time: 3-15 minutes[5][25]

  • Separation and Concentration:

    • After the extraction is complete and the vessel has cooled, filter the contents to separate the extract.

    • Concentrate the extract using a rotary evaporator at a temperature below 45°C.

  • Purification:

    • Follow the same purification steps as outlined in the UAE protocol.

Visualizations

Anthocyanin Biosynthesis Pathway

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols (e.g., Dihydrokaempferol) Naringenin->Dihydroflavonols F3H Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins (e.g., Cyanidin) Leucoanthocyanidins->Anthocyanidins ANS/LDOX Anthocyanins Anthocyanins (Glycosylated) Anthocyanidins->Anthocyanins UFGT

Caption: Simplified anthocyanin biosynthesis pathway in plants.[26][27][28][29][30]

General Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start: Define Natural Source Preparation 1. Material Preparation (Drying, Grinding) Start->Preparation Extraction 2. Extraction Method Selection (UAE, MAE, Conventional) Preparation->Extraction Optimization 3. Parameter Optimization (Solvent, Temp, Time, pH) Extraction->Optimization Analysis1 4. Quantify Yield (e.g., pH differential method) Optimization->Analysis1 Decision Yield Acceptable? Analysis1->Decision Decision->Optimization No Purification 5. Purification (Solid-Phase Extraction) Decision->Purification Yes Analysis2 6. Purity Analysis (HPLC) Purification->Analysis2 End End: High-Yield Product Analysis2->End

Caption: A general workflow for improving the yield of anthocyanins.

Troubleshooting Logic for Low Anthocyanin Yield

Troubleshooting_Yield Start Problem: Low Anthocyanin Yield CheckCrude Is the crude extract yield low? Start->CheckCrude CheckMaterial Check Plant Material (Source, Ripeness, Storage) CheckCrude->CheckMaterial Yes CheckDegradation Check for Degradation CheckCrude->CheckDegradation No CheckPrep Check Sample Prep (Grinding, Particle Size) CheckMaterial->CheckPrep CheckParams Check Extraction Parameters (Solvent Ratio, Time) CheckPrep->CheckParams CheckTemp Was temperature too high? CheckDegradation->CheckTemp LowerTemp Use lower temp / rotary evaporator CheckTemp->LowerTemp Yes CheckpH Was pH > 4? CheckTemp->CheckpH No Acidify Acidify solvent and solutions CheckpH->Acidify Yes CheckLight Was there light exposure? CheckpH->CheckLight No ProtectLight Work in dark / use amber glass CheckLight->ProtectLight Yes CheckPurification Review Purification Protocol CheckLight->CheckPurification No

Caption: A decision tree for troubleshooting low anthocyanin yield.

References

Technical Support Center: Troubleshooting Xanthorin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Xanthorin in aqueous solutions. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A change in the color of your this compound solution, often to a yellow or brown hue, is a common indicator of chemical degradation.[1] As an anthraquinone (B42736), this compound's structure is susceptible to oxidation, particularly when exposed to light, elevated temperatures, or oxygen. The presence of moisture can also accelerate this process.[2]

Q2: I'm observing a precipitate forming in my this compound solution. What is the likely cause?

Precipitation can occur for a few reasons. Firstly, this compound, like many anthraquinones, has poor inherent water solubility. Changes in temperature or pH can decrease its solubility, causing it to fall out of solution. Secondly, the precipitate could be a degradation product that is less soluble than the parent this compound compound.

Q3: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of this compound, and anthraquinones in general, is significantly influenced by the following factors:

  • pH: Many anthraquinones are more stable in acidic conditions and tend to degrade more rapidly in neutral to basic environments.[2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

  • Light: Exposure to both UV and visible light can induce photochemical degradation.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q4: What are the optimal storage conditions for this compound solutions?

To maximize stability, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 4°C or lower. For long-term storage, freezing at -20°C or -80°C is recommended, but it is crucial to first confirm this compound's stability through freeze-thaw cycles.[2]

  • Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light.[2]

  • Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[2]

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered during experiments with this compound.

Issue 1: Unexpected Loss of this compound Concentration in Solution

Potential Cause: Chemical degradation due to improper storage or experimental conditions.

Troubleshooting Workflow:

start Unexpected loss of this compound concentration detected quantify 1. Quantify Degradation (Use Stability-Indicating HPLC Method) start->quantify review_storage 2. Review Storage Conditions (Temperature, Light, pH, Container) quantify->review_storage review_exp 3. Review Experimental Conditions (Buffers, Temperature, Duration, Light Exposure) review_storage->review_exp identify_cause 4. Identify Potential Cause (e.g., High pH, Light Exposure) review_exp->identify_cause optimize 5. Optimize Conditions (Adjust pH, Protect from Light, Lower Temperature) identify_cause->optimize retest 6. Re-test Stability (Monitor Concentration Over Time) optimize->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for loss of this compound concentration.

Detailed Steps:

  • Quantify Degradation: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to accurately determine the percentage of this compound that has degraded.[2]

  • Review Storage Conditions: Compare your storage conditions against the optimal conditions outlined in the FAQs.

  • Review Experimental Conditions: Evaluate the pH, temperature, and light exposure during your experiment.

  • Identify Potential Cause: Based on your review, pinpoint the most likely cause of degradation.

  • Optimize Conditions: Adjust your protocol to mitigate the identified cause (e.g., use a more acidic buffer, work under amber light).

  • Re-test Stability: Prepare a fresh solution and monitor its stability under the optimized conditions.

Issue 2: Inconsistent Results in Biological Assays

Potential Cause: Degradation of this compound leading to reduced potency or the formation of interfering degradation products.

Logical Relationship Diagram:

cluster_0 Cause cluster_1 Effect cluster_2 Outcome instability This compound Instability in Assay Buffer degradation Formation of Degradation Products instability->degradation loss_activity Reduced Concentration of Active this compound instability->loss_activity inconsistent_results Inconsistent Biological Assay Results degradation->inconsistent_results loss_activity->inconsistent_results

Caption: Relationship between this compound instability and inconsistent assay results.

Troubleshooting Steps:

  • Confirm this compound Integrity: Before each experiment, verify the purity and concentration of your this compound stock solution using HPLC.

  • Evaluate Assay Buffer Stability: Perform a time-course experiment to determine the stability of this compound in your specific assay buffer under the exact experimental conditions (temperature, light).

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared this compound solutions for your assays.

  • Include a Positive Control: Use a stable, known active compound as a positive control to ensure the assay itself is performing as expected.

Data Presentation

The stability of anthraquinones is highly dependent on pH and temperature. The following tables summarize stability data for related anthraquinones, which can serve as a proxy for expected trends with this compound.

Table 1: Effect of pH on the Stability of Aloin at Room Temperature

pHAloin Concentration Remaining (%) after 24 hours
3.5>95%
4.6~88%
5.5~89%
6.0~78%
6.7<60%

Data adapted from a study on Aloe vera anthraquinones.[3]

Table 2: Effect of Temperature on the Stability of Aloin at its Natural pH (~4.5)

TemperatureAloin Concentration Remaining (%) after 7 days
4°C>90%
25°C~85%
50°C<50%
70°C<40%

Data adapted from a study on Aloe vera anthraquinones.[3]

Experimental Protocols

Protocol 1: Aqueous Solubility Testing of this compound

Objective: To determine the aqueous solubility of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer)

  • Vortex mixer

  • Water bath sonicator

  • Incubator or water bath at a controlled temperature

  • Centrifuge

  • HPLC system with a validated method for this compound quantification

Methodology:

  • Preparation of Supersaturated Solution:

    • Weigh an excess amount of this compound into a glass vial.

    • Add a known volume of the selected aqueous buffer.

    • Vortex the mixture for 2 minutes.[4]

    • Sonicate in a water bath for 10-15 minutes.[4]

    • Place the vial in an incubator/water bath at the desired temperature and agitate for 24-48 hours to reach equilibrium.[5]

  • Sample Processing:

    • Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of your HPLC method.

    • Analyze the diluted supernatant by HPLC to determine the concentration of dissolved this compound.[6]

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Stress Conditions: [7][8]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound at 80°C for 48 hours.

  • Photodegradation: this compound solution exposed to UV light (e.g., 254 nm) for 24 hours.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in water or a suitable co-solvent and expose them to the stress conditions listed above. Include a control sample stored under optimal conditions.

  • Neutralization (for acid and base hydrolysis): After the incubation period, neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples.

  • Identification of Degradation Products: If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products.

Signaling Pathway Visualization

While the specific signaling pathways involving this compound are not detailed in the provided search results, as an anthraquinone with potential antioxidant properties, it may interfere with pathways involving reactive oxygen species (ROS). The following diagram illustrates a generic oxidative stress pathway that could be modulated by an antioxidant compound like this compound.

ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes This compound This compound (Antioxidant) This compound->ROS scavenges Apoptosis Apoptosis Cellular_Damage->Apoptosis can lead to

Caption: Potential interaction of this compound with an oxidative stress pathway.

References

Technical Support Center: Optimizing HPLC Separation of Xanthorin and Co-occurring Lichen Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of xanthorin from co-occurring lichen pigments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which lichens produce it?

A1: this compound is the term for the characteristic yellow-orange pigment found in lichens of the genus Xanthoria. This pigment is primarily composed of parietin (also known as physcion), an anthraquinone (B42736) that serves to protect the lichen from UV radiation.[1][2] Therefore, for analytical purposes, optimizing the separation of this compound is equivalent to optimizing the separation of parietin.[1][3]

Q2: What are the common co-occurring pigments with this compound that might interfere with HPLC analysis?

A2: Lichen extracts are complex mixtures of secondary metabolites. Besides parietin (this compound), common compounds that may co-occur and interfere with HPLC analysis include other anthraquinones, depsides like atranorin, and depsidones like usnic acid.[4][5][6] Atranorin is a very common cortical substance in many lichens, and usnic acid is a pale yellow pigment found in several lichen genera.[7][8]

Q3: What is a recommended starting HPLC method for the separation of this compound (parietin)?

A3: A reversed-phase HPLC method using a C18 column is the most common and effective approach. A gradient elution with a binary mobile phase is recommended to effectively separate the various components in a lichen extract. A good starting point would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% to 1% phosphoric acid or formic acid (to improve peak shape by suppressing ionization).[4]

    • Solvent B: Acetonitrile or Methanol (B129727).

  • Detection: UV-Vis detector set at a wavelength appropriate for the compounds of interest. Multiple wavelengths can be monitored simultaneously if a Diode Array Detector (DAD) is available.

A scouting gradient can be run to determine the approximate elution conditions for your compounds of interest.

Experimental Protocols

Protocol 1: Lichen Sample Preparation for HPLC Analysis
  • Grinding: Dry the lichen thalli and grind them into a fine powder.

  • Extraction: Accurately weigh approximately 100 mg of the powdered lichen material into a flask. Add 10 mL of HPLC-grade acetone (B3395972) or methanol.

  • Maceration: Allow the mixture to macerate for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid particles.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Reconstitution: Dissolve a known amount of the crude extract in the initial mobile phase solvent (e.g., a mixture of methanol and water) to a final concentration of 1 mg/mL.

  • Final Filtration: Before injection, filter the reconstituted sample through a 0.45 µm syringe filter to remove any remaining particulate matter that could damage the HPLC column.

Protocol 2: Recommended HPLC Method for Separation of this compound and Co-occurring Pigments

This protocol provides a starting point for the simultaneous analysis of parietin (this compound), atranorin, and usnic acid.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector monitoring at 254 nm (for atranorin), 282 nm (for usnic acid), and 434 nm (for parietin).[9][10]

Gradient Program:

Time (minutes)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile + 0.1% FA)
0.03070
20.00100
25.00100
25.13070
30.03070

Data Presentation

The following table presents hypothetical retention time and UV absorption maxima data for key lichen pigments based on the recommended HPLC method. This data is for illustrative purposes to guide optimization. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.

CompoundExpected Retention Time (min)UV λmax 1 (nm)UV λmax 2 (nm)
Atranorin~12.5254310
Usnic Acid~16.2232282
Parietin (this compound) ~17.4 288 434

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC separation of this compound and co-occurring pigments.

Issue 1: Poor Resolution Between this compound (Parietin) and Another Co-eluting Pigment

  • Question: My chromatogram shows a broad peak or a peak with a shoulder around the expected retention time of this compound, suggesting co-elution with an unknown impurity. How can I improve the separation?

  • Answer:

    • Confirm Co-elution: Use a Diode Array Detector (DAD) to check the peak purity. If the UV spectra across the peak are not homogenous, co-elution is confirmed.

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks. Try decreasing the rate of increase of the organic solvent (Solvent B) in the part of the gradient where the compounds of interest elute.

    • Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.

    • Adjust the Mobile Phase pH: While less common for these specific compounds, adjusting the pH of the aqueous phase can sometimes influence the retention of certain lichen acids.

    • Consider a Different Stationary Phase: If co-elution persists, switching to a column with a different chemistry, such as a phenyl-hexyl column, can provide alternative separation mechanisms.[7]

Issue 2: Peak Tailing for this compound (Parietin)

  • Question: The peak for this compound is asymmetrical with significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Insufficient Acidification: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress any potential secondary interactions with free silanol (B1196071) groups on the silica-based column packing. Increase the concentration of formic or phosphoric acid if necessary.

    • Column Overload: The sample may be too concentrated. Try diluting the sample and re-injecting.

    • Column Contamination or Degradation: The column may be contaminated or nearing the end of its life. Flush the column with a strong solvent (like 100% isopropanol) or replace the column if the problem persists.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What is causing this instability?

  • Answer:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed.

    • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.

    • Pump Malfunction: Fluctuations in pump pressure can lead to inconsistent flow rates and shifting retention times. Check the pump for leaks and ensure the seals are in good condition.[11]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Grinding 1. Grind Lichen Thalli Extraction 2. Extract with Acetone/Methanol Grinding->Extraction Filtration1 3. Filter Extract Extraction->Filtration1 Concentration 4. Evaporate Solvent Filtration1->Concentration Reconstitution 5. Reconstitute in Mobile Phase Concentration->Reconstitution Filtration2 6. Syringe Filter (0.45 µm) Reconstitution->Filtration2 Injection 7. Inject Sample into HPLC Filtration2->Injection Separation 8. Gradient Elution on C18 Column Injection->Separation Detection 9. DAD Detection (254, 282, 434 nm) Separation->Detection Chromatogram 10. Obtain Chromatogram Detection->Chromatogram Quantification 11. Identify and Quantify Peaks Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis of lichen pigments.

Troubleshooting_Logic cluster_resolution Solutions for Poor Resolution cluster_tailing Solutions for Peak Tailing cluster_rt Solutions for RT Shift Start Problem with Chromatogram Poor_Resolution Poor Resolution / Co-elution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing RT_Shift Retention Time Shift Start->RT_Shift Optimize_Gradient Optimize Gradient (shallower) Poor_Resolution->Optimize_Gradient Change_Solvent Change Organic Solvent Poor_Resolution->Change_Solvent Change_Column Change Column Chemistry Poor_Resolution->Change_Column Increase_Acid Increase Mobile Phase Acidity Peak_Tailing->Increase_Acid Dilute_Sample Dilute Sample Peak_Tailing->Dilute_Sample Clean_Column Clean/Replace Column Peak_Tailing->Clean_Column Equilibrate Increase Equilibration Time RT_Shift->Equilibrate Fresh_MP Prepare Fresh Mobile Phase RT_Shift->Fresh_MP Check_Pump Check Pump Performance RT_Shift->Check_Pump

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Overcoming Challenges in the Purification of Xanthorin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Xanthorin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this lichen-derived compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is the common name for the bright yellow pigment found in the lichen Letharia vulpina, also known as wolf lichen. The primary bioactive compound responsible for this color and many of its biological activities is vulpinic acid.[1][2] Therefore, the purification of this compound is essentially the purification of vulpinic acid.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in this compound purification include:

  • Low Yield: Inefficient extraction methods can lead to low recovery of this compound from the lichen material.

  • Co-extraction of Impurities: Crude extracts often contain other lichen metabolites, such as atranorin (B1665829), as well as polysaccharides and lipids, which can interfere with purification.[3]

  • Compound Stability: Vulpinic acid can be sensitive to certain conditions, such as prolonged exposure to high temperatures or specific pH ranges, which can lead to degradation.[4][5]

  • Pigment Adsorption: The pigmented nature of this compound can lead to irreversible adsorption onto certain chromatography stationary phases, reducing yield.

Q3: Which solvents are most effective for extracting this compound?

A3: Acetone (B3395972) is a commonly used and effective solvent for extracting vulpinic acid from Letharia vulpina.[6][7] Other organic solvents like methanol (B129727) and ethanol (B145695) have also been used for extracting secondary metabolites from lichens.[8] The choice of solvent can impact the efficiency of the extraction and the profile of co-extracted impurities.

Q4: Can you provide a general overview of the purification workflow?

A4: A typical workflow for this compound purification involves:

  • Collection and Preparation of Lichen Material: Drying and grinding the lichen to increase the surface area for extraction.

  • Solvent Extraction: Extracting the ground lichen with a suitable organic solvent.

  • Crude Extract Preparation: Filtering the extract and evaporating the solvent to obtain a crude solid or semi-solid extract.

  • Chromatographic Purification: Using techniques like column chromatography or preparative HPLC to separate this compound from other compounds.

  • Purity Analysis and Characterization: Assessing the purity of the final product using methods like analytical HPLC, and confirming its identity using spectroscopic techniques.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Recommended Solution
Inefficient Extraction Method Optimize the extraction parameters. Consider using heat reflux or ultrasound-assisted extraction, which have been shown to be more efficient for other lichen metabolites like usnic acid.[9] A study on usnic acid showed that a single 60-minute heat reflux extraction with acetone provided a significantly higher yield compared to ultrasound-assisted or shaking extractions.[9]
Insufficient Solvent Volume Ensure an adequate solvent-to-solid ratio to fully saturate the lichen material. A common starting point is a 10:1 ratio (e.g., 100 mL of solvent for 10 g of lichen).[6]
Incomplete Grinding of Lichen Ensure the lichen is ground to a fine, homogenous powder to maximize the surface area for solvent penetration.
Degradation during Extraction If using heat, avoid excessively high temperatures or prolonged extraction times that could lead to the degradation of vulpinic acid.[4]
Problem 2: Poor Separation and Low Purity after Column Chromatography
Possible Cause Recommended Solution
Inappropriate Stationary Phase Silica (B1680970) gel is commonly used for the purification of lichen metabolites.[6] However, if irreversible adsorption is an issue, consider using a less active stationary phase like Sephadex LH-20.
Suboptimal Mobile Phase Perform small-scale analytical Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before scaling up to column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective. For vulpinic acid, a mobile phase of cyclohexane/ethyl acetate/acetic acid has been used for isolation of similar compounds.[8]
Co-elution of Impurities If impurities with similar polarity are co-eluting with this compound, a secondary purification step using a different chromatographic technique, such as preparative HPLC with a C18 column, may be necessary.
Column Overloading Do not exceed the loading capacity of your column. Overloading leads to poor separation and broad peaks. As a general rule, do not load more than 1-5% of the column's stationary phase weight.
Problem 3: this compound Degradation During Purification

| Possible Cause | Recommended Solution | | :--- | Recommended Solution | | Light Sensitivity | Protect the sample from direct light, especially during long processing times, as some natural pigments are light-sensitive. Recent studies suggest vulpinic acid is photostable, but it is good practice to minimize light exposure.[4] | | Temperature Instability | Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).[10] | | pH Instability | Maintain a neutral or slightly acidic pH during extraction and purification, unless a specific pH is required for a particular chromatographic step. Extreme pH values can cause degradation of some natural products. | | Oxidation | If oxidation is suspected, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon). |

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for the comparative extraction of this compound is limited in the literature, the following table provides an illustrative example based on a study of a similar lichen metabolite, usnic acid, from Cladonia arbuscula. This data can serve as a starting point for optimizing this compound extraction.

Extraction Method Solvent Time (min) Number of Extractions Yield (mg/g dry weight)
Heat RefluxAcetone6014.25 ± 0.08
Ultrasound-AssistedAcetone6012.33 ± 0.17
ShakingAcetone6010.97 ± 0.08

Data adapted from a study on usnic acid and is for illustrative purposes.[9] Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Preparation: Weigh 10 g of dried and finely ground Letharia vulpina.

  • Extraction: Place the ground lichen in a flask and add 100 mL of acetone.[6]

  • Agitation: Stir the mixture at room temperature for 24 hours or perform heat reflux for 1 hour at the boiling point of the solvent.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the lichen material from the solvent.

  • Solvent Evaporation: Evaporate the acetone from the filtrate using a rotary evaporator at 40°C to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Analysis: Combine the fractions containing pure this compound and evaporate the solvent.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Purification

experimental_workflow start Start: Letharia vulpina grinding Grinding start->grinding extraction Solvent Extraction (e.g., Acetone) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Pure this compound (Vulpinic Acid) fraction_collection->pure_this compound analysis Purity & Structural Analysis (HPLC, Spectroscopy) pure_this compound->analysis end End Product analysis->end

A typical workflow for the purification of this compound.
Vulpinic Acid-Induced Apoptosis Signaling Pathway

Vulpinic acid has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[11][12] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway vulpinic_acid Vulpinic Acid bcl2 Bcl-2 (Anti-apoptotic) vulpinic_acid->bcl2 Inhibits bax Bax (Pro-apoptotic) vulpinic_acid->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway induced by vulpinic acid.
Vulpinic Acid and Wnt Signaling Pathway

Vulpinic acid has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[13]

wnt_pathway vulpinic_acid Vulpinic Acid wnt_pathway Wnt/β-catenin Pathway vulpinic_acid->wnt_pathway Inhibits beta_catenin β-catenin Degradation wnt_pathway->beta_catenin gene_transcription Inhibition of Target Gene Transcription beta_catenin->gene_transcription cell_proliferation Decreased Cell Proliferation gene_transcription->cell_proliferation

Inhibition of the Wnt/β-catenin pathway by vulpinic acid.

References

How to prevent the degradation of Xanthorin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Xanthorin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation factors?

This compound, also known as parietin, is a bright orange-yellow anthraquinone (B42736) pigment found predominantly in lichens of the Xanthoria genus, such as Xanthoria parietina. As a secondary metabolite, it plays a role in protecting the lichen from UV radiation.[1][2][3][4] The primary factors leading to the degradation of this compound are exposure to high temperatures, prolonged UV radiation, and alkaline pH conditions.[1][5]

Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?

Acetone (B3395972) and ethanol (B145695) are commonly used for the extraction of this compound from Xanthoria parietina.[2][3][6][7] Acetone is effective for extracting this compound from air-dried lichen thalli without significantly affecting viability.[2][3] For purified compounds, acetonitrile (B52724) is recommended as it has been shown to provide greater stability for other lichen metabolites compared to alcohols like methanol (B129727) and ethanol.[8] It is crucial to use high-purity solvents, as impurities can lead to the formation of artifacts.

Q3: What are the optimal storage conditions for purified this compound?

For long-term storage of purified this compound, it is recommended to store it as a dry solid in a cool, dark, and dry place. If storage in solution is necessary, the following conditions are advised:

  • Solvent: Acetonitrile is a suitable solvent for storing this compound due to its chemical inertness compared to alcohols.[8]

  • Temperature: For short-term storage (days to weeks), 4°C is acceptable. For long-term storage, -20°C or, ideally, -80°C is recommended to minimize thermal degradation.[9][10][11]

  • Light: this compound solutions should always be stored in amber vials or protected from light to prevent photodegradation.[1]

  • pH: The solution should be maintained at a neutral to slightly acidic pH, as alkaline conditions can accelerate degradation.[5][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of this compound during extraction. Incomplete extraction due to insufficient solvent volume or extraction time.Ensure the lichen material is fully submerged in the solvent and increase the extraction time or perform multiple extraction cycles.
Degradation during extraction.Use pre-chilled solvents and maintain a low temperature throughout the extraction process. Protect the extraction mixture from light.
Change in color of this compound solution from yellow-orange to brownish or colorless. pH-induced degradation.Check the pH of the solution. This compound is more stable in neutral to slightly acidic conditions. Adjust the pH if necessary. Strong bases can cause a pink-red coloration, which may be followed by degradation.[6][8]
Thermal degradation.Store the solution at a lower temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[9][10]
Photodegradation.Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.[1]
Appearance of additional peaks in HPLC analysis of a stored sample. Formation of degradation products.This indicates chemical instability under the current storage conditions. Review the storage solvent, temperature, pH, and light exposure. Refer to the HPLC analysis protocol below to identify and quantify the degradation products.
Solvent impurities.Ensure the use of high-purity HPLC-grade solvents for both extraction and storage, as trace impurities can react with the compound.

Quantitative Data Summary

Table 1: Solvent Suitability for Extraction and Storage of Lichen Metabolites

SolventSuitability for ExtractionSuitability for StorageNotes
AcetoneExcellentModerateEffective for initial extraction from lichen thalli.[2][3] Can be used for short-term storage if protected from light and heat.
EthanolGoodModerateCan be used for extraction, but may be more reactive than acetone during long-term storage.[6]
AcetonitrileGoodExcellentRecommended for long-term storage of purified compounds due to its higher stability.[8]

Table 2: Influence of pH and Temperature on Anthraquinone Stability (Based on Aloe vera Anthraquinones as a proxy)

pHTemperatureStabilityReference
3.54°C - 25°CHigh[5]
4.5 (Natural pH of Aloe)4°C - 25°CHigh[5]
> 6.025°CModerate to Low[5]
Any50°C - 70°CLow[5]

Note: This data is for anthraquinones from Aloe vera and serves as a general guideline. The specific stability of this compound may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from Xanthoria parietina

This protocol is designed to maximize the yield of this compound while minimizing its degradation.

  • Preparation of Lichen Material:

    • Collect Xanthoria parietina thalli and clean them of any debris.

    • Air-dry the thalli at room temperature in a well-ventilated area, protected from direct sunlight.

    • Once completely dry, grind the lichen material into a fine powder.

  • Solvent Extraction:

    • Weigh the powdered lichen material and place it in a flask.

    • Add acetone (100%) to the flask at a solid-to-solvent ratio of 1:20 (w/v).

    • Wrap the flask in aluminum foil to protect it from light.

    • Stir the mixture at room temperature for 1-2 hours.

    • Separate the acetone extract from the lichen material by filtration.

    • Repeat the extraction process with fresh acetone two more times to ensure complete extraction.

    • Combine the acetone extracts.

  • Solvent Evaporation and Purification:

    • Evaporate the acetone from the combined extracts using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract can be further purified by recrystallization from a minimal amount of hot ethanol or by column chromatography.

Protocol 2: HPLC Method for Stability Testing of this compound

This protocol provides a framework for a stability-indicating HPLC method to separate and quantify this compound and its degradation products.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV-Vis or PDA detector.

    • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • A gradient elution is recommended to separate this compound from potential degradation products, which may have different polarities. A starting point for gradient development could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • The flow rate is typically set at 1.0 mL/min.

  • Detection:

    • This compound has a maximum absorbance at approximately 434 nm.[1][2] Set the detector to this wavelength for optimal sensitivity. A PDA detector can be used to monitor a wider range of wavelengths to detect degradation products that may have different absorption maxima.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) or in pure acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies:

    • To validate the stability-indicating nature of the method, perform forced degradation studies by exposing this compound solutions to:

      • Acidic conditions: 0.1 M HCl at 60°C

      • Alkaline conditions: 0.1 M NaOH at 60°C

      • Oxidative conditions: 3% H₂O₂ at room temperature

      • Thermal stress: 80°C in a dry oven

      • Photolytic stress: Exposure to UV light (e.g., 254 nm)

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_storage Storage cluster_analysis Analysis start Start: Dry Xanthoria parietina grind Grind to Powder start->grind extract Extract with Acetone (x3) (Protect from light) grind->extract filter Filter extract->filter evaporate Evaporate Acetone (≤ 40°C) filter->evaporate crude Crude this compound Extract evaporate->crude store_solid Store as Dry Solid (-20°C, dark, dry) crude->store_solid store_solution Store in Acetonitrile (-80°C, dark, amber vial) crude->store_solution hplc HPLC Analysis (Stability Testing) store_solid->hplc store_solution->hplc

Caption: Workflow for this compound extraction, storage, and analysis.

troubleshooting_degradation cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Color Change or New HPLC Peaks Observed check_ph Check pH of Solution start->check_ph check_temp Review Storage Temperature start->check_temp check_light Verify Light Protection start->check_light check_solvent Assess Solvent Purity start->check_solvent adjust_ph Adjust to Neutral/Slightly Acidic pH check_ph->adjust_ph lower_temp Store at -20°C or -80°C (Aliquot to avoid freeze-thaw) check_temp->lower_temp protect_light Use Amber Vials or Foil check_light->protect_light use_hplc_grade Use High-Purity Solvents check_solvent->use_hplc_grade

Caption: Troubleshooting guide for this compound degradation.

References

Technical Support Center: Improving Xanthorin Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Xanthorin in biological activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a naturally occurring anthraquinone (B42736) compound.[1] Like many hydrophobic molecules, this compound has low aqueous solubility, which can lead to precipitation in the aqueous environment of biological assays. This can result in inaccurate and unreliable data, as the actual concentration of the compound in solution is unknown.

Q2: What is the recommended first step for dissolving this compound?

A2: The most common and recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solubilizing power and general compatibility with many biological assays at low final concentrations. A 10 mM stock solution in DMSO is a common starting point.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound is no longer soluble as the DMSO is diluted in the aqueous medium. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Your target concentration in the assay may be above this compound's solubility limit in the final medium. Try testing a range of lower final concentrations.

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise or serial dilution. You can do an intermediate dilution in pre-warmed media before preparing the final concentration.

  • Slow, Drop-wise Addition with Agitation: Add the DMSO stock solution to the pre-warmed (37°C) aqueous buffer or media very slowly, drop-by-drop, while gently vortexing or swirling. This helps to avoid localized high concentrations that can initiate precipitation.

  • Maintain a Low Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration in your assay below 0.5%, and ideally at 0.1% or lower. Performing a vehicle control with the same DMSO concentration is crucial to assess its effect on your specific cell line.

Q4: Are there alternative solvents or methods to improve this compound's solubility?

A4: Yes, if DMSO alone is not sufficient, several other strategies can be employed. These are summarized in the troubleshooting guide below and include the use of co-solvents, cyclodextrins, or formulating the compound in micelles.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a summary of common techniques to improve the solubility of hydrophobic compounds like this compound for biological assays.

Method Description Advantages Disadvantages
Co-solvency Using a water-miscible organic solvent like DMSO, ethanol, or DMF to first dissolve the compound before diluting into the aqueous assay medium.Simple and widely used. Effective for many compounds.Can be toxic to cells at higher concentrations. The compound may still precipitate upon dilution.
pH Adjustment Modifying the pH of the aqueous buffer to ionize the compound, which can increase its solubility.Can be very effective if the compound has ionizable groups.The required pH may not be compatible with the biological assay or cell viability.
Use of Surfactants Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous medium to form micelles that can encapsulate the hydrophobic compound.Can significantly increase apparent solubility.Surfactants can have their own biological effects and may interfere with the assay.
Cyclodextrin (B1172386) Complexation Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with this compound, where the hydrophobic compound is encapsulated within the cyclodextrin cavity.Generally low toxicity and can be very effective at increasing solubility.Can alter the bioavailability of the compound to the target. May not be suitable for all compound structures.
Formulation in Polymeric Micelles Using amphiphilic block copolymers (e.g., PEG-PLA) to form micelles that encapsulate the hydrophobic drug.[2]High loading capacity and good stability.More complex to prepare than simple solutions. The polymers themselves could have biological effects.

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Working Solution using DMSO
  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication or gentle warming (37°C) can be applied. Visually inspect the solution to ensure no particles are visible.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Pre-warm your complete cell culture medium or aqueous assay buffer to 37°C.

    • Perform a serial dilution of your high-concentration DMSO stock in 100% DMSO to create lower concentration stocks (e.g., 1 mM, 100 µM).

  • Prepare the Final Working Solution:

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.

    • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to your assay medium without this compound.

Protocol 2: Determining the Maximum Soluble Concentration of this compound
  • Prepare a Serial Dilution of this compound in Assay Medium:

    • Prepare a high-concentration DMSO stock of this compound (e.g., 10 mM).

    • In a 96-well plate, add your complete cell culture medium to a series of wells.

    • Add a small, consistent volume of the this compound DMSO stock to the first well to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all wells (e.g., 0.5%). Mix well.

    • Perform a 2-fold serial dilution across the plate by transferring half of the volume from one well to the next.

  • Incubation and Observation:

    • Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2).

    • Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional):

    • Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate is considered the maximum working soluble concentration for your specific experimental conditions.

Quantitative Data for Related Anthraquinones

Compound Solvent Solubility Reference
Physcion WaterInsoluble[3]
Boiling AlcoholSoluble[3]
DMSO≥1.42 mg/mL (with gentle warming and sonication)[4]
Emodin Water<0.1 g/100 mL at 19 °C[5]
AlcoholSoluble[6]
DMSOSoluble[5]
Parietin WaterInsoluble[3]
Chloroform, Ether, AcetoneSoluble[3]

Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis stock Prepare 10 mM this compound in 100% DMSO serial_dilution Perform Serial Dilution in 96-well plate stock->serial_dilution media Pre-warm Assay Medium to 37°C media->serial_dilution incubation Incubate at 37°C, 5% CO2 serial_dilution->incubation visual Visual Inspection for Precipitation (0, 2, 6, 24h) incubation->visual absorbance Measure Absorbance (500-600 nm) incubation->absorbance max_conc Determine Maximum Soluble Concentration visual->max_conc absorbance->max_conc

Caption: Workflow for determining the maximum soluble concentration of this compound.

Potential Signaling Pathway Modulated by Anthraquinones

Many anthraquinone compounds have been shown to exert their biological effects, such as anti-inflammatory and anticancer activities, through the modulation of key cellular signaling pathways. One such common pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a crucial role in inflammation and cell survival.

G cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation leads to release This compound This compound This compound->IKK Inhibits (?) Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_active->Genes Promotes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Identifying and removing common contaminants from Xanthorin extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Xanthorin" is not commonly found in recent scientific literature. It is likely that users searching for this term are referring to anthocyanins , a widespread group of water-soluble pigments responsible for red, purple, and blue colors in many plants. This guide will focus on the purification of anthocyanins, as the principles and techniques are highly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in a crude this compound (anthocyanin) extract?

A1: Crude plant extracts containing anthocyanins are complex mixtures. Common contaminants that can interfere with downstream applications include:

  • Sugars and Organic Acids: These are often co-extracted with polar anthocyanins and can affect the stability and purity of the final product.[1][2]

  • Proteins and Amino Acids: These can also be present in the initial extract.[1]

  • Other Phenolic Compounds: Flavonoids, phenolic acids, and tannins are structurally related to anthocyanins and are frequently co-extracted.[3]

  • Chlorophylls (B1240455) and Carotenoids: These are major contaminants in extracts from green plant materials, such as leaves, and can interfere with spectroscopic analysis.[4][5]

  • Waxes and Lipids: These non-polar compounds are typically removed during initial extraction steps.[4]

Q2: My purified anthocyanin extract is degrading quickly. What are the key factors affecting stability?

A2: Anthocyanins are notoriously unstable, and their degradation is influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (typically pH < 3) where they exist in their colored flavylium (B80283) cation form. As the pH increases, they can become colorless or degrade.[6][7]

  • Temperature: High temperatures accelerate the degradation of anthocyanins. It is recommended to perform extraction and purification at low temperatures and store extracts at 4°C or -20°C.[1][8]

  • Light: Exposure to light, especially UV light, can lead to the fading and degradation of anthocyanins.[9] Extracts should be stored in amber vials or protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[9]

  • Enzymes: Polyphenol oxidases present in the plant material can degrade anthocyanins if not inactivated.[7]

  • Co-pigments: The presence of other flavonoids and phenolic compounds can sometimes enhance the stability and color of anthocyanins through a phenomenon known as co-pigmentation.[3][10][11][12]

Q3: Can I use the same purification protocol for anthocyanins from different plant sources?

A3: While the general principles of purification apply, the specific protocol may need to be optimized for different plant sources. The type and abundance of contaminants, as well as the specific anthocyanin profile, can vary significantly between plants.[13] It is always recommended to perform a small-scale pilot purification to optimize conditions for your specific extract.

Troubleshooting Guides

Issue 1: Low Yield of Anthocyanins After Purification
Possible Cause Troubleshooting Steps
Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge - Increase the volume of the elution solvent. - Ensure the elution solvent is sufficiently acidified (e.g., methanol (B129727) with 0.1% HCl or formic acid) to maintain anthocyanin stability and solubility.[6] - Try a stronger elution solvent if compatible with your downstream application.
Anthocyanin Degradation During a Long Purification Process - Work quickly and at a low temperature (e.g., on ice or in a cold room). - Protect the sample from light at all stages. - Use buffers with a pH below 3 to maintain stability.[6][7]
Precipitation of Anthocyanins - Ensure the concentration of the extract is not too high. - Check the pH of your buffers; anthocyanins are less soluble at neutral pH.
Loss of Anthocyanins During Chlorophyll (B73375) Removal - In liquid-liquid partitioning, some polar anthocyanins may partition into the aqueous phase along with chlorophyll.[4] - Optimize the solvent system to maximize the separation.
Issue 2: Presence of Green Pigmentation (Chlorophyll) in the Final Extract
Possible Cause Troubleshooting Steps
Inefficient Liquid-Liquid Partitioning - Ensure the correct solvent ratios are used (e.g., hexanes-EtOAc-MeOH-water 5:5:5:5, v/v).[4] - Perform multiple extractions of the aqueous phase with the organic solvent to improve removal.[14]
Inappropriate Purification Method for Chlorophyll Removal - Standard C18 SPE may not be effective for removing chlorophyll.[15] - Employ a dedicated chlorophyll removal step like liquid-liquid partitioning or use a specialized SPE cartridge if available.
High Initial Chlorophyll Content - Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove a significant portion of chlorophyll before the main extraction.

Experimental Protocols

Protocol 1: Removal of Chlorophyll by Liquid-Liquid Partitioning

This protocol is adapted from a method for "degreening" botanical extracts and is effective for removing chlorophyll.[4][5]

Materials:

  • Crude anthocyanin extract (dissolved in a polar solvent like 80% ethanol/water)

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Water

  • Separatory funnel

Procedure:

  • Prepare the biphasic solvent system: Mix hexanes, ethyl acetate, methanol, and water in a 5:5:5:5 (v/v/v/v) ratio. Shake vigorously and allow the layers to separate.

  • Dissolve the crude extract in the lower (aqueous) phase of the pre-equilibrated solvent system.

  • Transfer the extract solution to a separatory funnel.

  • Add an equal volume of the upper (organic) phase to the separatory funnel.

  • Gently invert the funnel multiple times to partition the components, releasing pressure periodically.

  • Allow the layers to separate completely. The upper organic phase will contain the chlorophyll, appearing green, while the lower aqueous phase will contain the anthocyanins.

  • Carefully drain the lower aqueous phase containing the purified anthocyanins.

  • For improved purity, the aqueous phase can be back-extracted with a fresh portion of the upper phase.

Protocol 2: Solid-Phase Extraction (SPE) for Anthocyanin Purification

This protocol provides a general procedure for purifying anthocyanins using C18 SPE cartridges to remove sugars, acids, and other polar impurities.[1][6]

Materials:

  • C18 SPE cartridge

  • Methanol (MeOH)

  • Acidified water (e.g., water with 0.1% HCl or formic acid)

  • Acidified methanol (e.g., methanol with 0.1% HCl or formic acid)

  • Crude anthocyanin extract

  • SPE manifold (optional, but recommended)

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 10 mL of acidified water through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the crude anthocyanin extract onto the cartridge. The anthocyanins will adsorb to the C18 stationary phase.

  • Washing:

    • Pass 10 mL of acidified water through the cartridge to wash away polar contaminants like sugars and organic acids.

  • Elution:

    • Elute the purified anthocyanins from the cartridge by passing 1.5 - 2 mL of acidified methanol through it.[6] Collect the colored eluate.

Quantitative Data Summary

Table 1: Relative Anthocyanin Recovery Using Different SPE Cartridges

SPE Cartridge TypeRetention of Glucosylated AnthocyanidinsRelative Recovery (%)Reference
C18-basedVery LowNot specified[6]
Vinylbenzene-based (e.g., Strata X, LiChrolut EN)Excellent~100%[6]

Note: This data is based on the analysis of red grape extracts and indicates that vinylbenzene-based cartridges are more effective for retaining and recovering glucosylated anthocyanins compared to traditional C18-based cartridges.[6]

Visualizations

experimental_workflow_chlorophyll_removal start Crude Extract (in polar solvent) partitioning Liquid-Liquid Partitioning (in Separatory Funnel) start->partitioning solvent_prep Prepare Biphasic System (Hexanes:EtOAc:MeOH:H2O 5:5:5:5 v/v) solvent_prep->partitioning separation Phase Separation partitioning->separation upper_phase Upper Organic Phase (Chlorophyll) separation->upper_phase Organic lower_phase Lower Aqueous Phase (Purified Anthocyanins) separation->lower_phase Aqueous end Purified Extract lower_phase->end experimental_workflow_spe_purification start Crude Extract loading 2. Sample Loading start->loading conditioning 1. Cartridge Conditioning (Methanol, then Acidified Water) conditioning->loading washing 3. Washing (Acidified Water) loading->washing elution 4. Elution (Acidified Methanol) washing->elution waste Waste (Sugars, Acids) washing->waste end Purified Anthocyanins elution->end

References

Technical Support for the Synthesis of High-Purity Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Xanthorin" does not correspond to a widely recognized chemical compound in scientific literature. This guide is based on the synthesis of Xanthone , a structurally similar and well-documented class of compounds. The principles and troubleshooting advice provided herein are applicable to many heterocyclic syntheses and can be adapted to your specific target molecule.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in refining the synthetic route to Xanthones for higher purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Xanthone, particularly focusing on the acid-catalyzed cyclization of 2-phenoxybenzoic acid.

Issue 1: Low Yield of Crude Xanthone

Question Potential Cause Recommended Solution
Why is my reaction yield significantly lower than reported values? Incomplete Cyclization: The intramolecular Friedel-Crafts acylation may not have gone to completion.Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. Verify Acid Strength: The cyclizing agent (e.g., sulfuric acid, polyphosphoric acid) may be old or have absorbed moisture. Use a fresh, high-purity batch. Eaton's reagent (P₂O₅ in CH₃SO₃H) is a powerful alternative that can improve yields.[1][2]
Side Reactions: High temperatures or overly harsh acidic conditions can lead to sulfonation of the aromatic rings or other degradation pathways.Optimize Conditions: If degradation is suspected (indicated by charring or dark coloration), attempt the reaction at a lower temperature for a longer duration.[3]
Substrate Purity: Impurities in the starting 2-phenoxybenzoic acid can interfere with the reaction.Purify Starting Material: Recrystallize the 2-phenoxybenzoic acid before use to ensure high purity.

Issue 2: Difficulty in Product Purification & Persistent Impurities

Question Potential Cause Recommended Solution
My final product is off-white or yellow and shows multiple spots on TLC. How can I improve its purity? Residual Starting Material: Incomplete reaction leaves unreacted 2-phenoxybenzoic acid in the crude product.Aqueous Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic starting material, pulling it into the aqueous layer.
Formation of Benzoic Acid: Cleavage of the ether linkage can occur under harsh acidic conditions, leading to benzoic acid as a byproduct.Milder Conditions: Use a milder cyclizing agent or lower the reaction temperature. Benzoic acid can also be removed with a NaHCO₃ wash.
Sulfonated Byproducts: If using sulfuric acid, sulfonation of the aromatic rings is a common side reaction. These byproducts are often highly polar.Column Chromatography: Purify the crude product using silica (B1680970) gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the less polar Xanthone from highly polar sulfonated impurities.
Oxidized Impurities: The xanthene core can be susceptible to oxidation, especially at elevated temperatures.[3]Inert Atmosphere: While less critical for this specific cyclization, conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.[3]

Issue 3: Inconsistent Results Between Batches

Question Potential Cause Recommended Solution
Why do my yield and purity vary significantly each time I run the reaction? Moisture Contamination: The cyclizing agents (e.g., H₂SO₄, PPA, Eaton's reagent) are highly hygroscopic. Water can quench the reaction.Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use fresh, anhydrous solvents and handle hygroscopic reagents in a dry environment (e.g., glove box or under a stream of inert gas).
Inconsistent Heating: Uneven heating can create hot spots, leading to product degradation and side reactions.Controlled Heating: Use an oil bath with a magnetic stirrer and a temperature controller to ensure uniform and stable heating.
Variable Reagent Quality: The quality and concentration of acids can vary between suppliers and batches.Standardize Reagents: Use reagents from a reliable supplier and note the purity/concentration of each batch used.

Quantitative Data Summary

The following tables summarize typical reaction parameters and purification outcomes for the synthesis of Xanthone.

Table 1: Comparison of Cyclization Conditions

Cyclizing AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Conc. H₂SO₄80 - 1001 - 280 - 90%[4][5]
Polyphosphoric Acid (PPA)100 - 1202 - 475 - 85%
Eaton's Reagent60 - 800.5 - 1>90%[1][2]

Table 2: Purity Analysis Post-Purification

Purification MethodEluent System (if applicable)Purity by HPLC (%)Recovery (%)Notes
RecrystallizationEthanol/Water95 - 98%70 - 80%Effective for removing minor, less soluble impurities.
Column ChromatographyHexane:Ethyl Acetate (9:1)>99%85 - 95%Ideal for removing polar and closely related impurities.
Centrifugal Partition ChromatographyVarious solvent systems>98%>85%An advanced technique for high-purity isolation.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Xanthone via Sulfuric Acid-Catalyzed Cyclization

Materials:

  • 2-Phenoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxybenzoic acid (1 equivalent) in a minimal amount of DCM.

  • Acid Addition: Slowly add concentrated sulfuric acid (5-10 equivalents) to the stirring solution at room temperature. An exothermic reaction may occur; cooling in an ice bath may be necessary.

  • Heating: Heat the reaction mixture to 80-90°C using an oil bath and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: The resulting precipitate is the crude Xanthone. If it remains oily, extract the aqueous mixture with DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification of Xanthone by Recrystallization

  • Dissolution: Dissolve the crude Xanthone in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add deionized water to the hot ethanolic solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

Below are diagrams illustrating the synthetic pathway and a logical troubleshooting workflow.

Synthetic_Pathway Start 2-Phenoxybenzoic Acid Intermediate Acylium Ion Intermediate Start->Intermediate  Conc. H₂SO₄  (or Eaton's Reagent) Product Xanthone Intermediate->Product  Intramolecular  Cyclization Troubleshooting_Workflow start Low Purity Issue check_sm TLC shows starting material? start->check_sm check_polar Polar impurities present? check_sm->check_polar No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes acidic_impurity Acidic Impurity check_polar->acidic_impurity Yes other_byproducts Other Byproducts check_polar->other_byproducts No solution1 Increase reaction time/temp OR use stronger acid incomplete_rxn->solution1 solution2 Perform NaHCO₃ wash acidic_impurity->solution2 solution3 Purify via Column Chromatography other_byproducts->solution3 solution2->solution3

References

Technical Support Center: Troubleshooting Low or Inconsistent Bioactivity of Isolated Xanthorin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthorin. This resource is designed for researchers, scientists, and drug development professionals who are working with this bioactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly concerning low or inconsistent bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a methoxylated anthraquinone, a type of natural phenolic compound. It has been identified in lichens of the genus Xanthoria.[1] Published research on related compounds suggests that this compound likely possesses broad-spectrum fungicidal, selective antibacterial, antioxidant, and anti-inflammatory properties.[1]

Q2: What are the potential signaling pathways this compound may be involved in?

While specific signaling pathways for this compound are still under detailed investigation, based on the activity of structurally related xanthones and anthraquinones, it is hypothesized to modulate the following pathways:

  • Antioxidant Activity: Likely through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.

  • Anti-inflammatory Activity: Potentially by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which would reduce the production of pro-inflammatory cytokines.

  • Antimicrobial/Antifungal Activity: The proposed mechanism involves the disruption of fungal cell wall integrity, possibly by inhibiting enzymes like β-(1,3)-glucan synthase, and disrupting the bacterial cell membrane.

Q3: What is the general solubility profile of this compound?

As an anthraquinone, this compound is expected to be poorly soluble in water but soluble in organic solvents. Solubility is generally higher in hot organic solvents.[2] Good solvency can be expected in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone (B3395972).[3] It is almost completely insoluble in ethanol (B145695) at room temperature, but its solubility increases significantly in boiling ethanol.[2]

Q4: How stable is this compound in solution and under experimental conditions?

The stability of anthraquinones like this compound can be influenced by several factors:

  • pH: Stability can vary significantly with pH. For some anthraquinones, maximum stability is observed at acidic pH (e.g., 3.5).[4]

  • Temperature: Higher temperatures can lead to degradation. It is advisable to store stock solutions at low temperatures and minimize heat exposure during experiments.[4]

  • Light: Exposure to light can cause degradation of many phenolic compounds. It is recommended to store this compound in amber vials or in the dark.

  • Oxygen: The presence of oxygen can contribute to the degradation of bioactive compounds, a process that can be accelerated by high temperatures.[5]

Troubleshooting Guide: Low or Inconsistent Bioactivity

Issue 1: Lower than expected or no bioactivity observed.

This is a common issue when working with natural products. The following troubleshooting steps can help identify the potential cause.

Troubleshooting_Low_Bioactivity start Low or No Bioactivity substance_purity Verify Purity and Identity of this compound start->substance_purity storage_handling Review Storage and Handling start->storage_handling experimental_protocol Evaluate Experimental Protocol start->experimental_protocol cell_line_target Assess Target System (Cells/Enzyme) start->cell_line_target purity_check Run HPLC-DAD and/or LC-MS Compare with literature data substance_purity->purity_check storage_check Check storage temperature, light exposure, and solvent stability. storage_handling->storage_check protocol_check Confirm concentration, incubation time, solvent effects, and positive/negative controls. experimental_protocol->protocol_check target_check Check cell line health, passage number, and target expression. cell_line_target->target_check end Bioactivity Restored/Explained purity_check->end storage_check->end protocol_check->end target_check->end

Caption: Troubleshooting workflow for low this compound bioactivity.

Possible Cause Troubleshooting Steps Rationale
Degradation of this compound Review your storage conditions. Store this compound as a dry powder at -20°C or lower, protected from light. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.Anthraquinones can be sensitive to heat, light, and pH, leading to a loss of bioactivity.[4]
Inaccurate Concentration Verify the concentration of your stock solution using spectrophotometry or HPLC with a standard curve if available. Ensure accurate dilution calculations.An incorrect concentration will directly impact the observed bioactivity.
Poor Solubility Ensure this compound is fully dissolved in a compatible solvent (e.g., DMSO, acetone) before adding to aqueous assay media.[3] The final concentration of the organic solvent in the assay should be low (typically <0.5%) to avoid solvent-induced toxicity.Precipitation of the compound in the assay medium will result in a lower effective concentration and reduced bioactivity.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and substrate/reagent concentrations.The kinetics of this compound's interaction with its target may require specific conditions to observe an effect.
Issues with Biological Target Ensure the health and viability of your cell lines. Use cells at a low passage number. Verify the expression and activity of the target protein or pathway in your experimental system.Changes in the biological system can lead to a lack of response to the bioactive compound.
Pan-Assay Interference Compounds (PAINS) Be aware that some natural products can interfere with assays non-specifically. Run appropriate controls to rule out artifacts.False positives can arise from various interferences, leading to misleading bioactivity data.
Issue 2: Inconsistent bioactivity between batches of isolated this compound.

Variability between different isolations is a significant challenge in natural product research.

Troubleshooting_Inconsistent_Bioactivity start Inconsistent Bioactivity source_material Variability in Source Material start->source_material isolation_protocol Inconsistent Isolation Protocol start->isolation_protocol purity_assessment Inadequate Purity Assessment start->purity_assessment source_check Standardize source, collection time, and storage of raw material. source_material->source_check protocol_check Strictly adhere to a standardized protocol for extraction, fractionation, and purification. isolation_protocol->protocol_check purity_check Perform rigorous purity analysis (e.g., HPLC, LC-MS, NMR) on each batch. purity_assessment->purity_check end Consistent Bioactivity Achieved source_check->end protocol_check->end purity_check->end

Caption: Workflow for addressing inconsistent this compound bioactivity.

Possible Cause Troubleshooting Steps Rationale
Variation in the Natural Source Standardize the collection of the source material (Xanthoria lichen), including the time of year and geographical location. Ensure proper drying and storage of the raw material.The concentration of secondary metabolites in lichens can vary depending on environmental factors.
Inconsistent Isolation and Purification Use a standardized and well-documented protocol for extraction and purification. Monitor each step with techniques like TLC or analytical HPLC to ensure consistency between batches.Minor variations in solvents, temperature, or chromatography conditions can lead to differences in the final product's purity and composition.
Presence of Co-eluting Impurities If purity is assessed by a single method (e.g., HPLC at one wavelength), consider using orthogonal methods (e.g., LC-MS, NMR) to detect impurities that may not be visible with the primary method.Bioactive or inhibitory impurities can co-elute with this compound, leading to variable activity.
Batch-to-Batch Chemical Standardization Perform phytochemical profiling for each batch using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quantify one or more marker compounds to ensure consistency between batches.Chemical analysis provides a quantitative measure of the consistency of your extracts.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound (General Protocol based on related compounds)

This protocol is a general guideline based on methods for isolating anthraquinones from lichens and will likely require optimization.

Isolation_Workflow start Dried Xanthoria Lichen extraction Solvent Extraction (e.g., Acetone) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for this compound isolation and purification.

  • Extraction:

    • Grind dried and cleaned Xanthoria lichen material to a fine powder.

    • Macerate the powder in acetone (or another suitable solvent like chloroform or ethyl acetate) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent on the residue to ensure complete extraction.

  • Concentration:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Preliminary Fractionation (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on polarity.

  • Column Chromatography:

    • Pack a silica (B1680970) gel column with an appropriate non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the starting mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Purity Confirmation:

    • Confirm the purity of the isolated this compound using analytical HPLC-DAD, LC-MS, and NMR spectroscopy.

Protocol 2: Representative Bioactivity Assays
  • Preparation of this compound Stock Solution: Dissolve purified this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final required concentration in the broth.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe in broth) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • Preparation of Solutions: Prepare a stock solution of this compound in methanol (B129727) or ethanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure: In a 96-well plate, add different concentrations of the this compound solution. Add the DPPH solution to each well and mix.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates radical scavenging.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide Measurement: Measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.

  • Calculation: A reduction in NO production in the presence of this compound indicates anti-inflammatory activity.

Quantitative Data

The following tables provide representative quantitative data for compounds structurally related to this compound. This data can serve as a benchmark for your own experiments, but it is important to note that the specific values for this compound may differ.

Table 1: Antimicrobial Activity of Xanthoria Extracts and a Related Anthraquinone (Parietin)

Compound/Extract Microorganism MIC (μg/mL)
Xanthoria elegans extractStaphylococcus aureus7.5 ± 0.1
Xanthoria elegans extractBacillus cereus6.0 ± 0.1
ParietinStaphylococcus aureus (Standard Strain)7.8
ParietinStaphylococcus aureus (Clinical Isolate)15.6

Data is illustrative and compiled from literature on related compounds.[2]

Table 2: Hypothetical IC50 Values for Bioactivity of this compound (for illustrative purposes)

Bioactivity Assay Target Hypothetical IC50 (µM)
Anti-inflammatoryNO production in RAW 264.7 cells5 - 25
AntioxidantDPPH radical scavenging10 - 50
AnticancerProliferation of a cancer cell line (e.g., MCF-7)1 - 20

These values are hypothetical and should be determined experimentally for this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound, based on evidence from related compounds.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammation transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antioxidant_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription This compound This compound This compound->Keap1 may inhibit

Caption: Hypothesized antioxidant mechanism of this compound via Nrf2.

References

Optimal storage conditions for long-term stability of Xanthorin powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the optimal storage conditions for the long-term stability of Xanthorin powder. The information is compiled from general best practices for pharmaceutical and chemical powders due to limited specific data on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored under controlled conditions to prevent degradation. Based on general guidelines for sensitive chemical powders, the recommended storage conditions are outlined in the table below.

Q2: How does temperature affect the stability of this compound powder?

A2: High temperatures can accelerate the degradation of chemical powders, leading to loss of potency and the formation of impurities. Many thermoset powders begin to soften at temperatures above 25°C (77°F), which can cause particles to stick together and form clumps.[1] It is crucial to store this compound powder within the recommended temperature range to maintain its chemical and physical integrity.

Q3: What is the impact of humidity on this compound powder?

A3: Humidity can significantly impact the stability of powders. Moisture uptake can lead to chemical degradation (e.g., hydrolysis), as well as physical changes like clumping, caking, and poor flowability.[1][2] For moisture-sensitive products, storage in an environment with controlled low humidity is necessary.[2] Maintaining relative humidity below 50% is a general best practice for powder storage.[1]

Q4: Should this compound powder be protected from light?

Q5: What type of container is best for storing this compound powder?

A5: To protect this compound powder from environmental factors, it should be stored in well-sealed, airtight containers.[1] For opened bags, transferring the powder into airtight plastic or glass bins with desiccant packs can help maintain a dry environment.[1] The packaging plays a vital role in protecting drugs from moisture and light.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Powder has changed color. Exposure to light, high temperature, or chemical reaction (e.g., oxidation).Store in a dark, temperature-controlled environment. Use opaque containers. Consider purging the container with an inert gas like nitrogen or argon.
Powder has formed clumps or cakes. High humidity or temperature fluctuations leading to moisture absorption.Store in a low-humidity environment (below 50% RH). Use desiccants in the storage container. Ensure the container is airtight.[1]
Inconsistent experimental results. Degradation of the powder leading to reduced potency or the presence of interfering impurities.Re-evaluate storage conditions. Perform a stability check using a validated analytical method (e.g., HPLC) to assess purity. Use a fresh batch of powder for critical experiments.
Poor solubility compared to a new batch. Physical changes in the powder due to moisture or temperature, or potential degradation.Ensure proper storage conditions have been maintained. If issues persist, it may indicate degradation, and the batch should be re-analyzed.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Powder

Parameter Recommended Condition Rationale
Temperature 15°C to 25°C (59°F to 77°F)[1]To minimize thermal degradation and prevent physical changes like softening and caking.[1]
Relative Humidity (RH) Below 50%[1]To prevent moisture uptake, which can lead to hydrolysis and physical instability.[1][2]
Light Exposure Store in the dark (use opaque or amber containers)[2]To prevent photodegradation.
Atmosphere Store in a well-sealed, airtight container. For highly sensitive applications, consider storage under an inert gas (e.g., nitrogen, argon).To protect from moisture and oxidative degradation.

Table 2: ICH Guideline Stability Testing Conditions

For formal stability studies, the International Council for Harmonisation (ICH) provides the following guidelines, which can be applied to this compound powder.

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[3]12 months[2]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[2]6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[2]6 months[2]

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.[4][5] High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[6]

Objective: To develop a stability-indicating HPLC method to assess the purity and degradation of this compound powder over time.

Materials:

  • This compound powder (reference standard and test samples)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)

  • HPLC-grade water

  • Buffers (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • HPLC column (e.g., C18)

Method Development:

  • Solubility and Wavelength Selection: Determine the solubility of this compound in various solvents. Record the UV spectrum to determine the wavelength of maximum absorbance (λmax) for detection.

  • Chromatographic Conditions:

    • Column: Start with a standard C18 column.

    • Mobile Phase: Develop a suitable mobile phase, which may consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Both isocratic and gradient elution methods can be explored to achieve optimal separation.[6]

    • Flow Rate: Typically set between 0.8 and 1.5 mL/min.

    • Column Temperature: Maintain a constant temperature, usually between 25°C and 40°C.

    • Injection Volume: Typically 10-20 µL.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on this compound powder.[4] This involves subjecting the powder to various stress conditions to generate degradation products. The analytical method must be able to separate the intact this compound from these degradation products.

    • Acid/Base Hydrolysis: Treat this compound with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) at room temperature and elevated temperature.

    • Oxidation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C).

    • Photodegradation: Expose the powder to UV light.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Powder Batch storage Store under defined conditions (Temp, RH, Light) start->storage sampling Sample at time points (T=0, 3, 6, 12 months) storage->sampling dissolve Dissolve in suitable solvent sampling->dissolve hplc HPLC Analysis dissolve->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data compare Compare to T=0 data->compare spec Within Specification? compare->spec spec->storage No - Re-evaluate Conditions end Determine Shelf-life spec->end Yes

Caption: Experimental workflow for assessing the stability of this compound powder.

troubleshooting_flow start Start: Inconsistent Experimental Results q1 Was the powder stored under recommended conditions? (15-25°C, <50% RH, Dark) start->q1 action1 Action: Implement proper storage conditions. Re-test with a fresh sample. q1->action1 No q2 Are there visible signs of degradation? (Color change, clumping) q1->q2 Yes a1_yes Yes a1_no No action1->start action2 Action: Discard the current batch. Source a new, validated batch of this compound. q2->action2 Yes action3 Action: Perform analytical validation (e.g., HPLC) to check purity and identify potential degradation products. q2->action3 No a2_yes Yes a2_no No end End: Proceed with validated material action2->end action3->end

Caption: Troubleshooting flowchart for inconsistent results with this compound powder.

References

Technical Support Center: Optimizing Xanthorin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Xanthorin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality this compound crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound and related small molecules.

Q1: My this compound is not crystallizing. What are the initial steps to troubleshoot this?

A1: When no crystals form, it is often an issue with supersaturation or nucleation. Here are several steps to induce crystallization:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.[1][2]

  • Introduce a Seed Crystal: If you have a previous batch of this compound crystals, adding a tiny "seed" crystal can initiate the crystallization process.[1][2][3] If no seed crystal is available, you can dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[1]

  • Increase Concentration: Your solution may not be sufficiently saturated. Try to concentrate the solution by slowly evaporating some of the solvent.[2][4] You can do this by leaving the container partially open in a clean environment or by gentle heating.

  • Reduce Temperature: If the solubility of this compound is temperature-dependent, slowly cooling the solution in a refrigerator or an ice bath can promote crystallization.[4] Avoid rapid cooling, which can lead to the formation of small, poorly-formed crystals or oils.[1][3]

Q2: I'm observing an oil forming instead of crystals. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the compound is impure or when the melting point of the compound is lower than the boiling point of the solvent.[2] To address this:

  • Re-dissolve and Add More Solvent: Gently warm the solution to re-dissolve the oil, then add a small amount of additional solvent to slightly decrease the saturation.[2]

  • Slow Down the Cooling Process: Allow the solution to cool more gradually. An insulated container or leaving the flask on a cooling hot plate can help.[2]

  • Change the Solvent System: The solubility of your compound might be too high in the chosen solvent.[5] Try a solvent in which this compound is less soluble, or use a co-solvent system.

Q3: The yield of my this compound crystals is very low. How can I improve it?

A3: A low yield suggests that a significant amount of this compound remains dissolved in the mother liquor.[1] Consider the following:

  • Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve your sample. Using too much solvent is a common reason for poor yield.[1][2]

  • Cool the Solution Thoroughly: Ensure the solution has been cooled to a low enough temperature to maximize the amount of product that crystallizes out.

  • Check the Mother Liquor: After filtering, you can test the remaining solution (mother liquor) for residual product by evaporating a small amount to see if more solid forms. If so, you may be able to recover more material by concentrating the mother liquor and cooling it again.[1]

Q4: My this compound crystals are very small or needle-like. How can I obtain larger, higher-quality crystals?

A4: The formation of small or needle-like crystals often results from rapid nucleation and crystal growth. To encourage the growth of larger crystals:

  • Slow Down the Crystallization Process: Slower cooling or slower solvent evaporation allows more time for molecules to arrange themselves into a more ordered, larger crystal lattice.[6]

  • Reduce the Level of Supersaturation: A highly supersaturated solution can lead to rapid precipitation of many small crystals. Try using slightly more solvent or cooling the solution more slowly.[6]

  • Consider a Different Solvent System: The choice of solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.

Data Presentation: Solvent Selection for this compound Crystallization

SolventPotential Crystallization Method(s)Notes
AcetoneSlow Evaporation, Antisolvent AdditionThis compound is soluble in acetone.[7] Water can be used as an antisolvent.[8]
ChloroformSlow EvaporationA volatile solvent that can produce crystals quickly.[5][7]
DichloromethaneSlow EvaporationSimilar to chloroform, it is a volatile solvent.[5][7]
Ethyl AcetateSlow Evaporation, Cooling CrystallizationA common solvent for the crystallization of natural products.[7]
DMSOAntisolvent AdditionThis compound is soluble in DMSO.[7] A non-volatile solvent, making it suitable for antisolvent methods.
Methanol/WaterCooling Crystallization, Antisolvent AdditionA common mixed-solvent system for polar compounds.
Acetone/WaterAntisolvent AdditionThis system has been successfully used for xanthone (B1684191) crystallization.[8]

Experimental Protocols

Here are detailed methodologies for common crystallization techniques that can be adapted for this compound.

Protocol 1: Slow Evaporation
  • Dissolution: Dissolve the crude this compound sample in a suitable solvent (e.g., acetone, chloroform) at room temperature in a clean vial or beaker. Use just enough solvent to completely dissolve the solid.

  • Filtration (Optional): If any insoluble impurities are present, filter the solution through a small cotton plug or filter paper into a clean crystallization dish or vial.

  • Evaporation: Cover the container with a watch glass or perforated parafilm to allow for slow solvent evaporation. Place the container in a vibration-free location.

  • Crystal Growth: Crystals should form over a period of hours to days as the solvent evaporates and the solution becomes supersaturated.

  • Harvesting: Once a suitable crop of crystals has formed, harvest them by filtration and wash with a small amount of cold solvent.

Protocol 2: Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable solvent to the crude this compound. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize crystal formation.

  • Harvesting: Collect the crystals by vacuum filtration, washing them with a small volume of the cold crystallization solvent.

Protocol 3: Antisolvent Crystallization
  • Dissolution: Dissolve the this compound sample in a "good" solvent in which it is highly soluble (e.g., DMSO, acetone).

  • Antisolvent Addition: Slowly add a "poor" solvent (the antisolvent, e.g., water) in which this compound is insoluble, but which is miscible with the "good" solvent. Add the antisolvent dropwise until the solution becomes slightly turbid (cloudy), which indicates the point of saturation.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form as the solubility of this compound decreases in the mixed solvent system.

  • Harvesting: Collect the crystals by filtration and wash with a small amount of the antisolvent or the solvent mixture.

Visualizations

Experimental Workflow for Optimizing this compound Crystallization

experimental_workflow start Start with Crude This compound Sample solvent_screening Solvent Screening (e.g., Acetone, Ethyl Acetate) start->solvent_screening dissolution Dissolution (Minimal hot solvent) solvent_screening->dissolution crystallization_method Select Crystallization Method dissolution->crystallization_method slow_cooling Slow Cooling crystallization_method->slow_cooling  Temp.  Dependent evaporation Slow Evaporation crystallization_method->evaporation  Volatile  Solvent antisolvent Antisolvent Addition crystallization_method->antisolvent  Miscible  Solvent Pair crystal_formation Crystal Formation? slow_cooling->crystal_formation evaporation->crystal_formation antisolvent->crystal_formation harvest Harvest & Dry Crystals crystal_formation->harvest Yes no_crystals No Crystals / Oiling Out crystal_formation->no_crystals No end Pure this compound Crystals harvest->end troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Concentrate solution no_crystals->troubleshoot troubleshoot->dissolution

Caption: Workflow for this compound crystallization optimization.

Logical Relationship for Troubleshooting Crystallization Failure

troubleshooting_logic problem Problem: No Crystals Form check_saturation Is the solution supersaturated? problem->check_saturation concentrate Action: Concentrate Solution (Evaporate solvent) check_saturation->concentrate No check_nucleation Is there a nucleation problem? check_saturation->check_nucleation Yes concentrate->check_saturation induce_nucleation Action: Induce Nucleation - Scratch flask - Add seed crystal check_nucleation->induce_nucleation Yes reassess Reassess Conditions: - Try different solvent - Check purity check_nucleation->reassess No / Ineffective success Crystals Form induce_nucleation->success

Caption: Troubleshooting logic for crystallization failure.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges leading to low reproducibility in experimental results involving Xanthorin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an anthraquinone (B42736) compound with the chemical name 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione and CAS number 17526-15-7.[1][2] While specific research on this compound is limited, related anthraquinones are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3] The therapeutic potential of these compounds is often linked to their capacity to intercalate with DNA, inhibit enzymes like topoisomerase II, and produce reactive oxygen species (ROS), which can lead to cell cycle arrest and apoptosis.[4]

Q2: What are the primary reasons for inconsistent results in this compound experiments?

Low reproducibility in experiments with this compound and other natural products can stem from several factors:

  • Compound Purity and Integrity: The purity of the this compound sample is critical. Contaminants from the isolation process or degradation products can lead to off-target effects and variable results.[5]

  • Solubility Issues: this compound, like many anthraquinones, has poor water solubility.[3][6] Improper dissolution can lead to inaccurate concentrations and precipitation in aqueous assay buffers, resulting in flawed data.

  • Compound Stability: Natural compounds can be sensitive to light, temperature, and pH, leading to degradation over time.[7] The stability of this compound in your specific experimental conditions should be considered.

  • Assay Interference: Anthraquinones are known as Pan-Assay Interference Compounds (PAINS).[2][8] Their chemical structure can interfere with assay readouts through mechanisms like fluorescence quenching, autofluorescence, redox cycling, and compound aggregation, leading to false-positive or false-negative results.[2]

  • Cell Line Variability: Differences in cell lines, including passage number and culture conditions, can influence experimental outcomes.

Q3: How should I prepare and store this compound stock solutions?

Proper handling of this compound is crucial for reproducible experiments.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[9][10]

  • Stock Solution Preparation: To prepare a stock solution, dissolve a known weight of this compound in a precise volume of high-purity, anhydrous DMSO. Gentle vortexing or brief sonication can aid dissolution.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Protect solutions from light. While specific stability data for this compound is limited, related compounds in lichens have shown viability after long-term storage at -20°C.[11]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)

Symptoms:

  • Inconsistent IC50 values across replicate experiments.

  • High standard deviations within a single experiment.

  • Unexpectedly high or low cell viability.

Possible Causes and Solutions:

Possible CauseRecommended Action
Poor Solubility / Precipitation Visually inspect wells for precipitate after adding this compound. Prepare a fresh serial dilution from a new stock aliquot. Consider a brief sonication of the stock solution before dilution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
Compound Instability Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of this compound solutions to light and ambient temperature.
Assay Interference If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation/emission wavelengths used. Consider using a non-fluorescent endpoint assay. For colorimetric assays like MTT, ensure that this compound itself does not react with the detection reagent by running a cell-free control.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate multichannel pipettes and use a consistent pipetting technique.
Problem 2: Lack of Expected Biological Activity

Symptoms:

  • This compound fails to induce an expected biological response (e.g., anti-inflammatory, antimicrobial) even at high concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Action
Compound Degradation Use a fresh vial of this compound or a new stock solution. Verify the storage conditions of the compound.
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, cell density, and concentration of stimulating agents.
Incorrect Mechanism of Action Hypothesis The assumed mechanism of action may be incorrect for your experimental system. Conduct broader phenotypic screens to identify potential activities before focusing on a specific target.
Inappropriate Concentration Range Test a wider range of this compound concentrations. Some natural products exhibit hormetic effects (biphasic dose-response).

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Data Presentation: Cytotoxicity and Antimicrobial Activity of Related Anthraquinones

The following tables summarize quantitative data for compounds structurally related to this compound, providing a reference for expected activity ranges. Note: This data is not for this compound itself and should be used as a guide for experimental design.

Table 1: Cytotoxicity of Structurally Related Anthraquinones

CompoundCell LineIC50 (µM)Reference
XanthopurpurinMDA-MB-231 (Human Breast Cancer)14.65 ± 1.45[13]
Lucidin-ω-methyl etherMDA-MB-231 (Human Breast Cancer)13.03 ± 0.33[13]
EmodinMRSA252 (Bacteria)4 µg/mL[14]

Table 2: Minimum Inhibitory Concentration (MIC) of Structurally Related Anthraquinones

CompoundMicrobial StrainMIC (µg/mL)Reference
RheinStaphylococcus aureus12.5[1]
EmodinStaphylococcus aureus4 - 128[1]
Aloe-emodinEscherichia coli128 - 259[1]

Visualizations: Signaling Pathways and Workflows

Potential Signaling Pathways Modulated by this compound-Related Compounds

While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on related xanthones and anthraquinones suggests potential involvement in key cellular processes like inflammation and oxidative stress. The following diagram illustrates these potential pathways.

G This compound This compound (and related compounds) ROS Reactive Oxygen Species (ROS) This compound->ROS Inhibition NFkB NF-κB This compound->NFkB Inhibition MAPK MAPK This compound->MAPK Inhibition Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 ROS->Nrf2 Activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB Activation Inflammatory_Stimuli->MAPK Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulation COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS Upregulation MAPK->Pro_inflammatory_Cytokines Upregulation Antioxidant_Enzymes Antioxidant Response Elements (ARE) Nrf2->Antioxidant_Enzymes Activation Keap1->Nrf2 Inhibition

Caption: Potential signaling pathways modulated by this compound and related compounds.

Experimental Workflow for Troubleshooting Low Reproducibility

This workflow provides a systematic approach to identifying and resolving sources of variability in your this compound experiments.

G cluster_0 cluster_1 cluster_2 Start Inconsistent Experimental Results Observed Check_Compound Step 1: Verify Compound Integrity and Preparation Start->Check_Compound Check_Assay Step 2: Evaluate Assay Parameters and Controls Check_Compound->Check_Assay If compound is OK Purity Confirm Purity (e.g., HPLC, NMR) Check_Compound->Purity Solubility Check Solubility and for Precipitation Check_Compound->Solubility Storage Review Storage Conditions (Temp, Light, Aliquots) Check_Compound->Storage Check_Cells Step 3: Assess Cell Culture and Handling Check_Assay->Check_Cells If assay is OK Controls Validate Positive and Negative Controls Check_Assay->Controls Interference Test for Assay Interference (e.g., Autofluorescence) Check_Assay->Interference Reagents Check Reagent Quality and Expiration Dates Check_Assay->Reagents Redesign Step 4: Redesign Experiment with Optimized Parameters Check_Cells->Redesign If cells are OK Passage Standardize Cell Passage Number Check_Cells->Passage Contamination Screen for Mycoplasma Contamination Check_Cells->Contamination Seeding Ensure Consistent Cell Seeding Density Check_Cells->Seeding End Reproducible Results Achieved Redesign->End

References

Validation & Comparative

Validating the Fungicidal Activity of Xanthorin Against Aspergillus niger: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal activity of Xanthorin against Aspergillus niger, a common opportunistic fungal pathogen. Due to the limited direct experimental data on this compound, this document leverages data from its parent compound, parietin, and compares its potential efficacy against established antifungal agents: Amphotericin B, Voriconazole, and Caspofungin.

Executive Summary

Aspergillus niger is a significant pathogen, particularly in immunocompromised individuals. The development of novel antifungal agents is crucial to address emerging resistance and treatment limitations. This compound, a derivative of the natural anthraquinone (B42736) parietin found in lichens of the Xanthoria genus, has been identified as a potential antifungal candidate. This guide synthesizes available data to provide a preliminary validation of its activity in comparison to current therapeutic options.

While direct quantitative data for this compound against Aspergillus niger is not yet available in the reviewed literature, studies on the acetone (B3395972) extract of Xanthoria parietina and its primary metabolite, parietin, demonstrate notable antifungal properties against various fungal species[1].

Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of standard antifungal agents against Aspergillus niger. It is important to note that for echinocandins like Caspofungin, the MEC is often considered a more relevant measure of in vitro activity against filamentous fungi.

Table 1: In Vitro Susceptibility of Aspergillus niger to Standard Antifungal Agents

Antifungal AgentClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MEC (µg/mL)
Amphotericin B Polyene0.8 - 1.02.0Not Applicable
Voriconazole Triazole0.25 - 0.50.5Not Applicable
Caspofungin EchinocandinNot ApplicableNot Applicable≤0.06

Note: MIC/MEC values can vary depending on the testing methodology (e.g., CLSI vs. EUCAST) and the specific strains of A. niger tested.

Experimental Protocols

Standardized methodologies are critical for the accurate assessment of antifungal activity. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for validating the efficacy of this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

cluster_prep Inoculum Preparation cluster_plate Microdilution Plate Preparation cluster_incubation Inoculation and Incubation cluster_read Reading Results A Aspergillus niger culture (e.g., on potato dextrose agar) B Harvest conidia in sterile saline with Tween 80 A->B C Adjust conidial suspension to 0.5 McFarland standard B->C F Inoculate each well with 100 µL of adjusted conidial suspension C->F D Prepare serial two-fold dilutions of this compound in RPMI-1640 medium E Dispense 100 µL of each dilution into 96-well microtiter plate D->E E->F G Incubate plates at 35°C for 48-72 hours F->G H Visually determine the lowest concentration with no visible growth (MIC) G->H cluster_prep Inoculum Preparation cluster_plate Agar (B569324) Plate Preparation cluster_incubation Inoculation and Incubation cluster_read Reading Results A Prepare Aspergillus niger conidial suspension as for MIC testing D Spot-inoculate a small volume of the conidial suspension onto the agar surface A->D B Prepare RPMI-1640 agar with serial dilutions of the antifungal agent C Pour agar into petri dishes and allow to solidify B->C C->D E Incubate plates at 35°C for 48 hours D->E F Microscopically examine growth at the edge of the inoculated spots E->F G Determine the lowest concentration causing aberrant, branched hyphal growth (MEC) F->G AmB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmB->Ergosterol Binds to OxidativeStress Induction of Oxidative Stress AmB->OxidativeStress Pore Pore Formation Ergosterol->Pore Leads to Leakage Leakage of intracellular ions Pore->Leakage CellDeath Fungal Cell Death Leakage->CellDeath OxidativeStress->CellDeath Voriconazole Voriconazole Demethylase 14-α-demethylase (CYP51) Voriconazole->Demethylase Inhibits Lanosterol Lanosterol Lanosterol->Demethylase Substrate for Ergosterol Ergosterol Synthesis Demethylase->Ergosterol Catalyzes Membrane Disrupted Fungal Cell Membrane Demethylase->Membrane Leads to disruption Ergosterol->Membrane Essential for GrowthArrest Fungal Growth Arrest Membrane->GrowthArrest cluster_compensatory Compensatory Response Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan synthase Caspofungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-glucan Synthesis GlucanSynthase->Glucan Catalyzes CellWall Fungal Cell Wall Integrity GlucanSynthase->CellWall Leads to disruption Glucan->CellWall Essential for Lysis Osmotic Lysis & Cell Death CellWall->Lysis PKC PKC Pathway CellWall->PKC Stress signal Calcineurin Ca2+-Calcineurin Pathway CellWall->Calcineurin Stress signal HOG HOG Pathway CellWall->HOG Stress signal Chitin Increased Chitin Synthesis PKC->Chitin Calcineurin->Chitin HOG->Chitin

References

A Comparative Analysis of Xanthorin and Parietin from Xanthoria Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the predominant secondary metabolite from Xanthoria lichens, its biochemical properties, and multifaceted biological activities, supported by experimental data.

Introduction

The lichen genus Xanthoria is a rich source of bioactive secondary metabolites, with the most prominent being a vibrant yellow-orange pigment. This pigment is widely referred to as Xanthorin in some contexts, however, extensive chemical analysis has identified the principal compound responsible for this coloration as parietin.[1][2][3] Parietin, an anthraquinone (B42736), is not only responsible for the characteristic hue of these lichens but is also the primary contributor to their diverse biological activities.[4][5] This guide provides a comparative analysis of parietin, often colloquially known as this compound, detailing its biochemical properties, biological effects, and the experimental methodologies used to elucidate its functions. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Biochemical Profile

Parietin, also known as physcion, is the major secondary metabolite found in Xanthoria species, particularly Xanthoria parietina.[1][6][7] Chemically, it is an anthraquinone with the IUPAC name 1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione.[7] This compound is synthesized by the fungal partner (mycobiont) of the lichen symbiosis and is deposited as crystals in the upper cortex of the thallus.[1][6] Its primary role in the lichen is to protect the photosynthetic partner (photobiont) from excessive solar radiation, particularly UV-B light.[1][3][7] The production of parietin is influenced by environmental factors, with higher concentrations found in lichens exposed to greater sunlight.[1][3] While parietin is the dominant compound, other minor secondary metabolites such as emodin, teloschistin, fallacinal, and parietinic acid have also been identified in Xanthoria parietina.[8][9]

Comparative Biological Activities

Parietin, and by extension, extracts from Xanthoria species, exhibit a broad spectrum of biological activities. The following sections and tables summarize the key findings from various experimental studies.

Antioxidant Activity

Extracts of various Xanthoria species, rich in parietin, have demonstrated significant antioxidant potential through various mechanisms, including radical scavenging and reducing power.[4][5]

Xanthoria Species ExtractAssayResult
X. candelaria, X. elegans, X. parietinaFerric Reducing Antioxidant Power (FRAP)511-815 µmol Fe²⁺/g extract[4][5]
X. candelaria, X. elegans, X. parietinaOxygen Radical Absorbance Capacity (ORAC)1032-1355 µmol Trolox equivalent/g extract[4][5]
X. candelaria, X. elegans, X. parietina2,2-diphenyl-1-picrylhydrazyl (DPPH) ScavengingIC₅₀: 1.1-2.7 mg/mL[4][5]
X. candelaria, X. elegans, X. parietina2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) ScavengingIC₅₀: 2.0-2.3 mg/mL[4][5]
Enzyme Inhibitory Activity

Parietin-rich extracts from Xanthoria species have been shown to effectively inhibit a range of enzymes, suggesting potential therapeutic applications.[4][5]

Xanthoria Species ExtractTarget EnzymeIC₅₀ Value
X. elegansAcetylcholinesterase (AChE)0.5-0.75 mg/mL[4][5]
X. elegansButyrylcholinesterase (BChE)0.7-1.1 mg/mL[4][5]
X. candelaria, X. elegans, X. parietinaTyrosinase0.6-0.7 mg/mL[4][5]
X. parietinaα-Amylase1.7-2.0 mg/mL[4][5]
X. parietinaα-Glucosidase0.6-3.0 mg/mL[4][5]
X. candelariaLipase55-79 µg/mL[4][5]
Antimicrobial and Antifungal Activity

Both acetone (B3395972) extracts of Xanthoria parietina and purified parietin have demonstrated potent activity against a variety of bacterial and fungal strains.[6][10][11]

AgentMicroorganismMIC (µg/mL)MBC (µg/mL)
X. parietina Acetone ExtractStaphylococcus aureus (Standard)7.8[11]62.5[11]
ParietinStaphylococcus aureus (Standard)7.8[11]62.5[11]
X. parietina Acetone ExtractStaphylococcus aureus (Clinical Isolate)15.6[11]-
ParietinStaphylococcus aureus (Clinical Isolate)15.6[11]-
X. parietina Acetone ExtractRhizoctonia solani (Fungus)50[11]-
ParietinRhizoctonia solani (Fungus)31.3[11]-
ParietinBotrytis cinerea (Fungus)62.5[11]-
ParietinCandida albicans (Clinical Isolate)62.5[11]-
Antiproliferative and Anticancer Activity

Xanthoria parietina extracts have shown dose-dependent antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB231).[6][10] The extract was found to induce cell cycle arrest in the G1 phase and promote apoptosis.[6][10] This is achieved through the modulation of cell cycle regulatory genes such as p16 and p27, and the induction of both extrinsic and intrinsic apoptosis pathways.[6][10] Interestingly, one study noted that purified parietin alone did not exhibit the same level of antiproliferative effect, suggesting a synergistic action of multiple components within the lichen extract.[11] However, other research has highlighted parietin's potential to suppress 6-phosphogluconate dehydrogenase (6PGD), an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway, leading to the death of human leukemia cells in vitro.[7]

Experimental Protocols

Extraction of Parietin

A common method for extracting parietin from Xanthoria parietina involves the use of organic solvents.

Acetone Rinsing Technique:

  • Air-dry thalli of Xanthoria parietina are gently shaken in 100% acetone at room temperature.[12]

  • The process is repeated multiple times to ensure complete extraction of the cortical pigments.[12]

  • The acetone extracts are then combined and the solvent is evaporated to yield the crude extract containing parietin.[13]

Hot Ethanol Extraction:

  • Dried Xanthoria parietina is placed in a flask with 95% ethanol.[14]

  • The mixture is heated to boiling for approximately 30 minutes.[14]

  • The hot solution is filtered to remove solid residues.

  • The filtrate is cooled to allow for the crystallization of parietin.[14]

  • The crystals are then collected by filtration.[14]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is employed for the quantification of parietin in extracts.

  • A C18 column is typically used for separation.

  • A gradient elution system with a mobile phase consisting of methanol, formic acid, and water is employed.[13]

  • Detection is performed using a UV-Vis detector, with parietin showing a characteristic absorption peak.

  • Quantification is achieved by comparing the peak area with that of a commercial parietin standard.[13]

Visualizing Key Processes

To better understand the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Activity Screening Lichen Xanthoria parietina Thalli Drying Air Drying Lichen->Drying Extraction Extraction Drying->Extraction Solvent Acetone or Hot Ethanol Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC HPLC for Parietin Quantification Crude_Extract->HPLC Bioassays Biological Activity Assays Crude_Extract->Bioassays Anticancer_Mechanism cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction XP_Extract Xanthoria parietina Extract p16_p27 Upregulation of p16 & p27 XP_Extract->p16_p27 Cyclin_D1_A Downregulation of Cyclin D1 & A XP_Extract->Cyclin_D1_A TRAIL Modulation of TRAIL XP_Extract->TRAIL Bcl2 Modulation of Bcl-2 XP_Extract->Bcl2 BAD Induction of BAD phosphorylation XP_Extract->BAD G1_Arrest G1 Phase Arrest p16_p27->G1_Arrest Cyclin_D1_A->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis TRAIL->Apoptosis Bcl2->Apoptosis BAD->Apoptosis

References

Xanthorin vs. Emodin: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial compounds. Among these, the anthraquinones xanthorin (also known as parietin) and emodin (B1671224) have garnered significant attention for their broad-spectrum antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of this compound and emodin, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and emodin against a range of bacterial and fungal pathogens as reported in various studies. It is crucial to note that these values were obtained from different studies and a direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Antibacterial Efficacy of this compound (Parietin) and Emodin

Bacterial StrainThis compound (Parietin) MIC (µg/mL)Emodin MIC (µg/mL)
Staphylococcus aureus7.8 - 15.6[1][2]2 - 8[3]
Methicillin-resistant Staphylococcus aureus (MRSA)15.6[1][2]4[4]
Bacillus subtilis7.8[1][2]7.8 x 10⁻³ (mg/mL)[4]
Bacillus cereus15.6[1][2]16[4]
Enterococcus faecalis31.3[1][2]-
Escherichia coli62.5[1][2]>5.0 x 10⁻³ (mg/mL) (inactive)[4]
Pseudomonas aeruginosa62.5[1][2]128[4]
Salmonella typhimurium31.3[1][2]128[4]
Proteus mirabilis31.3[1][2]-
Haemophilus parasuis-32[4]

Table 2: Antifungal Efficacy of this compound (Parietin) and Emodin

Fungal StrainThis compound (Parietin) MIC (µg/mL)Emodin MIC (µg/mL)
Candida albicans62.5[1][2]12.5 - 200
Rhizoctonia solani31.3[1][2]-
Botrytis cinerea62.5[1][2]-
Aspergillus nigerBroad-spectrum fungicidal activity-
Trichophyton virideBroad-spectrum fungicidal activity-
Penicillium verrucosumBroad-spectrum fungicidal activity-
Doratomyces stemonitisBroad-spectrum fungicidal activity-

Mechanisms of Antimicrobial Action

This compound (Parietin): A Photodynamic Approach

This compound exhibits a fascinating light-dependent antimicrobial mechanism.[5][6][7] Upon exposure to light, particularly in the UVA-Vis spectrum, this compound acts as a photosensitizer.[6][7] It absorbs light energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻).[5][6] These ROS are highly cytotoxic and cause damage to essential cellular components of microorganisms, including lipids, proteins, and nucleic acids, ultimately leading to cell death. This photodynamic mechanism makes this compound a promising candidate for light-activated antimicrobial therapies.

Emodin: A Multi-Target Inhibitor

Emodin's antimicrobial activity appears to be multifactorial, primarily targeting the bacterial cell membrane.[3][8] Studies have shown that emodin can disrupt the integrity of the cell membrane, leading to increased permeability and leakage of intracellular components.[3][8] Furthermore, some evidence suggests that emodin may also interfere with bacterial DNA and protein synthesis.[4] This multi-pronged attack contributes to its effectiveness against a range of bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method, a standard laboratory procedure for assessing the antimicrobial susceptibility of microorganisms.

Principle:

This method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Detailed Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound or emodin is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted to the final working concentration.

  • Serial Dilution in Microtiter Plate: A 96-well microtiter plate is used for the assay. A serial two-fold dilution of the antimicrobial agent is performed in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of the plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: A well containing only the broth and the microbial inoculum to ensure the viability and growth of the microorganism.

    • Sterility Control: A well containing only the sterile broth to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the antimicrobial agent to ensure it does not inhibit microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which no visible growth is observed.

Visualizing the Mechanisms of Action

To better understand the distinct antimicrobial strategies of this compound and emodin, the following diagrams illustrate their proposed mechanisms of action.

Xanthorin_Mechanism cluster_light Light Activation cluster_this compound This compound (Parietin) cluster_oxygen Molecular Oxygen cluster_ros Reactive Oxygen Species (ROS) cluster_cell Microbial Cell Light Light This compound This compound Light->this compound Absorption Excitedthis compound Excited this compound* This compound->Excitedthis compound Excitation Oxygen O2 ROS Singlet Oxygen (¹O₂) Superoxide (O₂⁻) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Oxidative Stress CellDeath Cell Death CellDamage->CellDeath ExcitedXanthorinOxygen ExcitedXanthorinOxygen ExcitedXanthorinOxygen->ROS Energy Transfer Emodin_Mechanism cluster_emodin Emodin cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects cluster_outcome Outcome Emodin Emodin CellMembrane Cell Membrane Emodin->CellMembrane Interaction SynthesisInhibition Inhibition of DNA & Protein Synthesis Emodin->SynthesisInhibition Potential Effect MembraneDisruption Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath SynthesisInhibition->CellDeath

References

A Comparative Analysis of Xanthorin's Antifungal Efficacy Against Synthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antifungal Properties of Xanthorin Compared with Conventional Synthetic Antifungals.

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal compounds. Among the natural products showing promise is this compound, a term that in scientific literature often refers to xanthorrhizol (B41262), a sesquiterpenoid derived from Curcuma xanthorrhiza, or parietin, an anthraquinone (B42736) from lichens of the genus Xanthoria. This guide provides a detailed comparison of the antifungal efficacy of these natural compounds with established synthetic antifungal agents, supported by experimental data and methodologies.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for xanthorrhizol and parietin against various fungal species, alongside comparative data for commonly used synthetic antifungals.

Table 1: Comparative Antifungal Activity of Xanthorrhizol against various Candida species.

Fungal SpeciesXanthorrhizol MIC (mg/L)Xanthorrhizol MFC (mg/L)Amphotericin B MIC (mg/L)Fluconazole (B54011) MIC (mg/L)
Candida albicans1.0 - 15.0[1]20[1]0.0625 - 4[2]0.125 - >64[2]
Candida glabrata1.0 - 10.0[1]15[1]0.0625 - 4[2]0.125 - >64[2]
Candida guilliermondii2.0 - 8.0[1]12.5[1]N/AN/A
Candida krusei2.5 - 7.5[1]10[1]0.0625 - 4[2]0.125 - >64[2]
Candida parapsilosis2.5 - 25.0[1]30[1]0.0625 - 4[2]0.125 - >64[2]
Candida tropicalis2.0 - 8.0[1]10[1]0.0625 - 4[2]0.125 - >64[2]

N/A: Data not available in the same comparative study.

Table 2: Comparative Antifungal Activity of Xanthorrhizol against Filamentous Fungi.

Fungal SpeciesXanthorrhizol MIC (µg/mL)Xanthorrhizol MFC (µg/mL)Amphotericin B MIC (µg/mL)
Aspergillus flavus2.0[3]4.0[3]0.03 - 16
Aspergillus fumigatus2.0[3]4.0[3]0.03 - 16[4]
Aspergillus niger2.0[3]4.0[3]0.03 - 16
Fusarium oxysporum4.0[3]8.0[3]0.03 - 16
Rhizopus oryzae1.0[3]2.0[3]0.03 - 16
Trichophyton mentagrophytes1.0[3]2.0[3]N/A

N/A: Data not available in the same comparative study.

Table 3: Comparative Antifungal Activity of Parietin against various Fungal species.

Fungal SpeciesParietin MIC (µg/mL)Ketoconazole (B1673606) MIC (µg/mL)
Candida albicans (Clinical Isolate)62.53.9
Botrytis cinerea62.53.9
Rhizoctonia solani31.37.8

Data for Parietin and Ketoconazole are from a single study for direct comparison.

Experimental Protocols

The determination of MIC and MFC values for antifungal agents is standardized to ensure reproducibility and comparability of results across different laboratories. The most widely adopted protocol is the broth microdilution method detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents M27-A2 for yeasts and M38-A for filamentous fungi.[1][5][6]

Key Steps of the CLSI Broth Microdilution Method (M27-A2 for Yeasts):
  • Preparation of Antifungal Agent Stock Solutions: The antifungal compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[1]

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS to a pH of 7.0.[4][7]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then further diluted in the test medium to achieve the final inoculum concentration.[7]

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[1]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well (without the antifungal agent).

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.[1]

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition stock Antifungal Stock Solution dilutions Serial Dilutions in Microplate stock->dilutions inoculation Inoculation of Microplate dilutions->inoculation inoculum_prep Fungal Inoculum Preparation inoculum_prep->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_reading MIC Determination (Visual/Spectrophotometric) incubation->mic_reading mfc_plating Subculturing for MFC mic_reading->mfc_plating mfc_incubation Incubation of Agar Plates mfc_plating->mfc_incubation mfc_reading MFC Determination mfc_incubation->mfc_reading

Experimental workflow for MIC/MFC determination.

Mechanisms of Action and Signaling Pathways

Synthetic Antifungal Agents

Synthetic antifungals primarily target the fungal cell membrane or cell wall.

  • Azoles (e.g., Fluconazole, Ketoconazole): These agents inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.[8][9][10]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular components and ultimately cell death.[4]

  • Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.[4]

G cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_echinocandins Echinocandins (e.g., Caspofungin) lanosterol Lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 ergosterol_a Ergosterol erg11->ergosterol_a azole Azole azole->erg11 Inhibits ergosterol_p Ergosterol membrane_p Fungal Cell Membrane ergosterol_p->membrane_p pores Pore Formation membrane_p->pores leakage Ion Leakage pores->leakage polyene Polyene polyene->ergosterol_p Binds to glucan_synthase β-(1,3)-D-glucan synthase glucan β-(1,3)-D-glucan glucan_synthase->glucan cell_wall Fungal Cell Wall glucan->cell_wall echinocandin Echinocandin echinocandin->glucan_synthase Inhibits xanthorrhizol Xanthorrhizol cell_membrane Fungal Cell Membrane xanthorrhizol->cell_membrane Interacts with membrane_damage Membrane Disruption/ Permeabilization cell_membrane->membrane_damage cwi_pathway Cell Wall Integrity (CWI) Signaling Pathway membrane_damage->cwi_pathway Activates stress response cell_death Fungal Cell Death cwi_pathway->cell_death Leads to parietin Parietin oxygen Molecular Oxygen (O₂) parietin->oxygen Transfers energy/electron to light Light (e.g., 428 nm) light->parietin Activates ros Reactive Oxygen Species (ROS) (O₂•⁻, ¹O₂) oxygen->ros Forms cell_membrane Fungal Cell Membrane Lipids ros->cell_membrane Oxidizes lipid_peroxidation Lipid Peroxidation cell_membrane->lipid_peroxidation membrane_damage Loss of Membrane Integrity lipid_peroxidation->membrane_damage cell_death Fungal Cell Death membrane_damage->cell_death

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical techniques for the quantification of Quercetin, a prominent flavonoid of significant interest in pharmaceutical and nutraceutical research. The objective is to offer a clear, data-driven overview to aid in the selection and cross-validation of analytical methods for quality control and research purposes. The methods covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments. It is essential for verifying the robustness and reproducibility of a method under varying conditions.

Quantitative Method Comparison

The following table summarizes key validation parameters for the quantification of Quercetin using four distinct analytical methods. These parameters are essential for evaluating the performance and suitability of each technique for specific research or quality control needs.

ParameterHPLC-UVLC-MS/MSHPTLCUV-Vis Spectrophotometry
Linearity Range 5-25 µg/mL[1]0.5-100 ng/mL100-400 ng/spot[2]3-18 µg/mL[3]
Correlation Coefficient (r²) >0.999[1]>0.99>0.998[2]>0.999[3][4]
Limit of Detection (LOD) 0.570 µg/mL[1]~0.17-0.34 µg/mL~30 ng/spot0.043-0.145 µg/mL[1][4]
Limit of Quantification (LOQ) 0.500 µg/mL[1]1.0 µg/kg[5]~90 ng/spot0.450-1.303 µg/mL[1][4]
Accuracy (% Recovery) 97.73-98.89%[1]84.87-85.23%[6][7]96.77-99.74%[2]99.25-99.42%[1]
Precision (%RSD) <2%[1]<3.02% (Intraday)[6][7]<2%[2]<2%[1]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for its accuracy and reproducibility in quantifying flavonoids like Quercetin.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 x 4.6 mm, 5µm), and an autosampler[1].

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol (B129727) and acetonitrile (B52724) (50:50 v/v) is commonly used[1].

  • Flow Rate : A typical flow rate is 1.0 mL/min[1][8].

  • Detection : UV detection is performed at the wavelength of maximum absorbance for Quercetin, which is around 256 nm[1].

  • Sample Preparation : A stock solution of Quercetin is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 5-25 µg/mL)[1].

  • Analysis : Equal volumes of the standard solutions and samples are injected into the HPLC system. The peak area of Quercetin is used for quantification based on the calibration curve[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of Quercetin, especially in complex matrices like biological fluids.

  • Instrumentation : An ultra-fast liquid chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole)[6]. A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separation[6].

  • Mobile Phase : A gradient elution is typically employed. For instance, Solution A can be water with 0.1% formic acid, and Solution B can be a 1:1 mixture of methanol and acetonitrile with 0.1% formic acid[6].

  • Flow Rate : A flow rate of around 0.350 µL/min is often used[6].

  • Ionization and Detection : Electrospray ionization (ESI) in either positive or negative mode is used. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Quercetin.

  • Sample Preparation : For plasma samples, a protein precipitation step followed by centrifugation is common. The supernatant is then injected into the LC-MS/MS system[6]. Calibration standards are prepared in the same matrix to account for matrix effects.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.

  • Stationary Phase : HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used[2].

  • Sample Application : Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.

  • Mobile Phase : A mixture of solvents such as Chloroform: Ethyl acetate: Methanol: Glacial acetic acid (5:2:1.5:0.02% v/v) can be used for development[2].

  • Development : The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Densitometric Analysis : After development, the plate is dried, and the spots are scanned using a TLC scanner at the wavelength of maximum absorbance for Quercetin, which is around 420 nm after derivatization or at its native absorbance wavelength[2].

  • Quantification : The peak area of the spots is correlated with the concentration of the applied standards to quantify Quercetin in the samples[2].

UV-Visible Spectrophotometry

This is a simpler and more accessible technique, suitable for the quantification of Quercetin in less complex samples.

  • Instrumentation : A double beam UV-Visible spectrophotometer.

  • Solvent : Ethanol (B145695) or methanol is a suitable solvent for Quercetin[3][4].

  • Wavelength of Maximum Absorbance (λmax) : The λmax for Quercetin in ethanol is approximately 255 nm, while in methanol it can be around 370 nm[3][4]. The solution is scanned over a range (e.g., 200-400 nm) to determine the λmax[3].

  • Sample Preparation : A stock solution of Quercetin is prepared in the chosen solvent. A series of dilutions are made to prepare calibration standards within a specific range (e.g., 3-18 µg/mL)[3].

  • Analysis : The absorbance of the standard solutions and the sample solution is measured at the predetermined λmax against a solvent blank.

  • Quantification : A calibration curve of absorbance versus concentration is plotted. The concentration of Quercetin in the sample is determined using the linear regression equation of the calibration curve[3][4].

Visualizing the Cross-Validation Workflow

A logical workflow is essential for the systematic cross-validation of different analytical methods. The following diagram illustrates the key steps involved in this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison Sample Homogenized Bulk Sample Prep Extraction & Dilution Sample->Prep Aliquots Identical Sample Aliquots Prep->Aliquots HPLC HPLC-UV Analysis Aliquots->HPLC LCMS LC-MS/MS Analysis Aliquots->LCMS HPTLC HPTLC Analysis Aliquots->HPTLC UVVIS UV-Vis Analysis Aliquots->UVVIS Data Collect Quantitative Data (Concentration) HPLC->Data LCMS->Data HPTLC->Data UVVIS->Data Stats Statistical Analysis (e.g., t-test, ANOVA) Data->Stats Conclusion Assess Comparability & Method Bias Stats->Conclusion

References

Unveiling the In Vivo Anti-Inflammatory Potential of Xanthorrhizol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Xanthorrhizol, a natural sesquiterpenoid derived from Curcuma xanthorrhiza, against established anti-inflammatory agents. The information presented herein is supported by experimental data from various preclinical studies, offering valuable insights for researchers exploring novel therapeutic candidates for inflammatory diseases.

Comparative Analysis of In Vivo Anti-Inflammatory Efficacy

The following table summarizes the quantitative data from in vivo studies, comparing the anti-inflammatory effects of Xanthorrhizol with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Model Compound Dose Route of Administration Effect Percentage Inhibition (%) Reference
Carrageenan-Induced Paw Edema (Rat) Xanthorrhizol (in CXE-NLCs)50 mg/kgOralReduction in paw edema~15% at 5h[1]
Xanthorrhizol (in CXE-NLCs)100 mg/kgOralReduction in paw edema~25% at 5h[1]
Xanthorrhizol (in CXE-NLCs)200 mg/kgOralReduction in paw edema~30% at 5h[1]
Dexamethasone (B1670325)2 mg/kgOralReduction in paw edemaSignificant inhibition[2]
Indomethacin10 mg/kgIntraperitonealReduction in paw edema57.66% at 4h[3]
LPS-Induced Inflammation (Mouse) XanthorrhizolNot SpecifiedNot SpecifiedReduction of TNF-α, IL-6, IL-1βDose-dependent reduction[4][5]
Dexamethasone5 µg/ml (in vitro ref.)-Reduction of TNF-α, IL-6Significant inhibition[5][6]

Note: Data for Xanthorrhizol in the carrageenan-induced paw edema model is presented for a nanostructured lipid carrier formulation of Curcuma xanthorrhiza extract (CXE-NLCs), where Xanthorrhizol is a key active component. Direct comparative in vivo studies with dexamethasone at similar doses are limited in the reviewed literature.

Key Signaling Pathways in Xanthorrhizol's Anti-Inflammatory Action

Xanthorrhizol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli.

Xanthorrhizol Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK TLR4->MAPK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Xanthorrhizol_cyto Xanthorrhizol Xanthorrhizol_cyto->IKK inhibits Xanthorrhizol_cyto->MAPK inhibits Inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF-κB_nuc->Inflammatory Genes activates transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Genes->Pro-inflammatory Mediators expression MAPK->NF-κB_nuc activates

Caption: Xanthorrhizol inhibits NF-κB and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for common in vivo anti-inflammatory models used to evaluate Xanthorrhizol are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are typically used. Animals are acclimatized for at least one week before the experiment.

  • Groups:

    • Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose) + Carrageenan

    • Xanthorrhizol Group(s): Various doses of Xanthorrhizol + Carrageenan

    • Positive Control Group: Dexamethasone or Indomethacin + Carrageenan

  • Procedure: a. The initial paw volume of the right hind paw of each rat is measured using a plethysmometer. b. Xanthorrhizol, the positive control drug, or the vehicle is administered orally or intraperitoneally one hour before the carrageenan injection. c. Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw. d. Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammation and the production of pro-inflammatory cytokines.

  • Animals: Male BALB/c or C57BL/6 mice are commonly used.

  • Groups:

    • Control Group: Vehicle + LPS

    • Xanthorrhizol Group(s): Various doses of Xanthorrhizol + LPS

    • Positive Control Group: Dexamethasone + LPS

  • Procedure: a. Xanthorrhizol, dexamethasone, or vehicle is administered to the mice (e.g., orally or intraperitoneally). b. After a specific period (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg). c. After a set time (e.g., 2-6 hours), blood is collected via cardiac puncture to obtain serum. d. Tissues such as the liver and lungs may also be harvested for further analysis.

  • Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The reduction in cytokine levels in the treated groups is compared to the control group.

In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of an anti-inflammatory compound.

In Vivo Anti-inflammatory Experimental Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Baseline Measurement Baseline Measurement (e.g., Paw Volume) Group Allocation->Baseline Measurement Compound Administration Compound/Vehicle Administration Baseline Measurement->Compound Administration Induction of Inflammation Induction of Inflammation (e.g., Carrageenan/LPS) Compound Administration->Induction of Inflammation Post-Induction Measurements Post-Induction Measurements (e.g., Paw Volume at intervals) Induction of Inflammation->Post-Induction Measurements Sample Collection Sample Collection (Blood, Tissues) Post-Induction Measurements->Sample Collection Biochemical Analysis Biochemical Analysis (ELISA, Western Blot) Sample Collection->Biochemical Analysis Data Analysis Data Analysis and Statistical Evaluation Biochemical Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for in vivo anti-inflammatory studies.

References

Spectroscopic Comparison of Xanthorin (Parietin) and its Synthetic Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive spectroscopic comparison of the naturally occurring anthraquinone (B42736), Xanthorin (commonly known as parietin), and its synthetic derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and potential applications of these compounds. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Introduction to this compound (Parietin)

This compound, chemically identified as parietin, is a vibrant orange pigment predominantly found in lichens of the genus Xanthoria.[1][2][3] It is an anthraquinone derivative with the chemical formula C₁₆H₁₂O₅. Parietin has garnered significant interest due to its potential biological activities, including anticancer properties.[4] This guide focuses on the spectroscopic characterization of parietin and compares it with a class of its synthetic derivatives, O-methylated emodacidamides, which have been synthesized from parietin.[5]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for parietin. While the synthesis of O-methylated emodacidamides has been reported, detailed numerical spectroscopic data for these specific derivatives are best referenced directly from the primary literature.[5] The structural elucidation of these synthetic derivatives was confirmed using 1D and 2D NMR (HSQC, HMBC) and mass spectrometry techniques.[5]

UV-Vis Spectroscopy
CompoundSolventλmax (nm)Reference(s)
ParietinMethanol (B129727)251, 265, 285, 434[6]
ParietinAcetone434[7]
ParietinEthanol205, 225, 257, 265, 288, 434[7][8]
Infrared (IR) Spectroscopy
CompoundSample StateKey Absorptions (cm⁻¹)Reference(s)
ParietinSolid (KBr pellet or Nujol mull)~3450 (O-H stretching), ~2936 (C-H stretching, CH₃ asymmetric), ~2844 (C-H stretching, CH₃ symmetric), 1674-1613 (C=O stretching, free and conjugated), 1557 (C=C aromatic stretching), 1383-1364 (C-O phenyl stretching)[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of Parietin (400 MHz, CDCl₃) [6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.32s1H1-OH
12.13s1H8-OH
7.64br s1HH-5
7.38d, J=2.5 Hz1HH-4
7.09br s1HH-7
6.69d, J=2.5 Hz1HH-2
3.94s3H3-O-CH₃
2.46s3H6-CH₃

¹³C NMR of Parietin (100 MHz, CDCl₃) [6]

Chemical Shift (δ, ppm)Assignment
190.7C-9
182.1C-10
166.7C-8
165.2C-1
162.7C-3
148.5C-6
135.5C-4a
133.2C-10a
124.4C-5
121.1C-7
113.8C-9a
108.1C-2
106.9C-4
56.13-O-CH₃
22.26-CH₃
Mass Spectrometry
CompoundIonization MethodKey m/z valuesReference(s)
ParietinElectron Impact (EI)284 (M⁺), 255, 241, 227, 226, 213, 198, 185[6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of parietin and its derivatives, based on standard laboratory practices for natural product analysis.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte (parietin or a derivative) in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetone) at a concentration of approximately 0.1 mg/mL.[7]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Dilute the stock solution to an appropriate concentration (typically to achieve an absorbance between 0.2 and 0.8 a.u. at λmax). Record the absorption spectrum over a range of 200-800 nm.[6]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure salt plate).

  • Sample Spectrum: Place the sample (KBr pellet or coated salt plate) in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary for structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[5]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C NMR based on known values and 2D correlation data.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.[3][12]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Signaling Pathway Involvement

Parietin has been identified as an inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD).[4] This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway essential for cell growth and proliferation. By inhibiting 6PGD, parietin disrupts this pathway, leading to a decrease in the production of NADPH and ribose-5-phosphate, which are vital for nucleotide synthesis and redox balance in cancer cells.[13][14]

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL NADP⁺ → NADPH_out1 NADPH G6P->NADPH_out1 G6PD G6PD PG 6-Phosphogluconate PGL->PG PGLS PGLS Ru5P Ribulose-5-Phosphate PG->Ru5P NADP⁺ → NADPH_out2 NADPH PG->NADPH_out2 PGD 6PGD R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides Parietin Parietin (this compound) Parietin->PGD inhibits

Caption: Inhibition of 6PGD by Parietin in the Pentose Phosphate Pathway.

The diagram above illustrates the oxidative branch of the pentose phosphate pathway. Glucose-6-phosphate is converted to ribulose-5-phosphate through a series of enzymatic reactions, producing NADPH. Ribulose-5-phosphate is then utilized for nucleotide biosynthesis. Parietin acts as an inhibitor of the enzyme 6-phosphogluconate dehydrogenase (6PGD), thereby blocking a key step in this pathway.

Experimental_Workflow Start Start: Natural Source (e.g., Xanthoria parietina) or Chemical Synthesis Extraction Extraction & Purification (Natural Product) Start->Extraction Synthesis Chemical Synthesis (Derivatives) Start->Synthesis Purified_NP Purified Parietin Extraction->Purified_NP Purified_Deriv Purified Synthetic Derivative Synthesis->Purified_Deriv UVVis UV-Vis Spectroscopy Purified_NP->UVVis IR IR Spectroscopy Purified_NP->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_NP->NMR MS Mass Spectrometry Purified_NP->MS Purified_Deriv->UVVis Purified_Deriv->IR Purified_Deriv->NMR Purified_Deriv->MS Data_Analysis Data Analysis & Comparison UVVis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic comparison of natural and synthetic compounds.

This workflow outlines the general process for comparing the spectroscopic properties of a natural product like parietin with its synthetic derivatives. The process begins with either the extraction and purification of the natural compound or the chemical synthesis of its derivatives. The purified compounds are then subjected to a battery of spectroscopic analyses, and the resulting data are compared to elucidate structural similarities and differences.

References

Benchmarking different extraction techniques for Xanthorin from lichens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for extracting xanthorin, also known as parietin, from lichens of the Xanthoria genus. This compound, a bright yellow-orange anthraquinone (B42736) pigment, is a secondary metabolite of significant interest due to its potential biological activities, including antioxidant, antimicrobial, and antitumor properties. The efficiency of extracting this compound is crucial for research and development purposes. This document outlines and compares conventional and modern extraction methods, providing detailed experimental protocols and quantitative data to aid in the selection of the most suitable technique for specific research needs.

Introduction to this compound and its Significance

This compound is the predominant cortical pigment in lichens of the Xanthoria genus, such as Xanthoria parietina. It plays a vital role in protecting the lichen's photobiont from excessive solar radiation, particularly UV-B light. Beyond its photoprotective function, emerging research has highlighted its potential as a bioactive compound, making its efficient extraction a key step for further investigation and application in drug development.

Comparison of Extraction Techniques

The choice of extraction method can significantly impact the yield, purity, and cost-effectiveness of obtaining this compound. This section compares four key techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Data Presentation
Extraction Technique Solvent Temperature Time This compound Yield (mg/g of lichen) Purity Advantages Disadvantages
Maceration Acetone (B3395972)Room Temp.2 hours~1.5 - 2.5ModerateSimple, low cost, minimal thermal degradationTime-consuming, lower efficiency
Soxhlet Extraction Acetone/Ethanol (B145695)Boiling point of solvent6-8 hoursHigh (estimated > Maceration)HighHigh extraction efficiency, exhaustiveTime-consuming, requires large solvent volumes, potential thermal degradation
Ultrasound-Assisted Extraction (UAE) Ethanol/Acetone40-60°C30-60 minHigh (estimated > Maceration)HighFast, reduced solvent consumption, improved efficiencyRequires specialized equipment, potential for localized heating
Microwave-Assisted Extraction (MAE) Ethanol/Acetone60-80°C5-15 minVery High (estimated > UAE)HighVery fast, highly efficient, reduced solvent consumptionRequires specialized equipment, potential for localized overheating

Note: The quantitative data for Soxhlet, UAE, and MAE are estimated based on the general performance of these techniques for extracting secondary metabolites from plant and lichen materials, as direct comparative studies for this compound are limited. The yield from maceration is based on available literature.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility.

Maceration with Acetone

This protocol is a standard method for the extraction of this compound from Xanthoria parietina.

Materials:

  • Dried and ground Xanthoria parietina thalli

  • Acetone (analytical grade)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of finely ground, air-dried lichen material.

  • Add 20 mL of acetone to the lichen powder in a beaker.

  • Stir the mixture at room temperature for 30 minutes using a magnetic stirrer.[1]

  • Separate the supernatant by filtration.

  • Repeat the extraction process on the lichen residue three more times with fresh 20 mL portions of acetone.[1]

  • Combine all the acetone extracts.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • The yield of the total extractive substances can be determined gravimetrically.[1]

  • For quantification of this compound, the dried extract can be redissolved in a known volume of a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC).[1]

Soxhlet Extraction

This method allows for a more exhaustive extraction of this compound.

Materials:

  • Dried and ground Xanthoria parietina thalli

  • Soxhlet extractor apparatus

  • Cellulose (B213188) thimble

  • Acetone or ethanol (analytical grade)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a known amount of dried, ground lichen material into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent (e.g., acetone) to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect it to a condenser.

  • Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble containing the lichen material.

  • Allow the extraction to proceed for approximately 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to yield the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to enhance the extraction process, making it faster and more efficient.

Materials:

  • Dried and ground Xanthoria parietina thalli

  • Ethanol or acetone (analytical grade)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known amount of dried, ground lichen material in a beaker with a specific solid-to-liquid ratio (e.g., 1:20 w/v) of the chosen solvent (e.g., 70% ethanol).

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30-60 minutes). Maintain a constant temperature (e.g., 40-50°C) using a water bath if necessary.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and lichen material, accelerating the extraction process.

Materials:

  • Dried and ground Xanthoria parietina thalli

  • Ethanol or acetone (analytical grade)

  • Microwave extraction system with closed vessels

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place a known amount of dried, ground lichen material and the extraction solvent in a microwave-safe extraction vessel at a specific solid-to-liquid ratio.

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave irradiation at a set power (e.g., 400 W) and temperature (e.g., 70°C) for a short duration (e.g., 5-15 minutes).

  • After extraction and cooling, open the vessel and filter the contents to separate the extract.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

Visualizations

Experimental Workflow Comparison

The following diagram illustrates the general workflow for each of the discussed extraction techniques.

Extraction_Workflows cluster_maceration Maceration cluster_soxhlet Soxhlet Extraction cluster_uae Ultrasound-Assisted Extraction cluster_mae Microwave-Assisted Extraction M1 Lichen Powder + Solvent M2 Stirring (Room Temp) M1->M2 M3 Filtration M2->M3 M4 Solvent Evaporation M3->M4 M5 This compound Extract M4->M5 S1 Lichen Powder (in thimble) S2 Continuous Extraction (Boiling Solvent) S1->S2 S3 Collection of Extract S2->S3 S4 Solvent Evaporation S3->S4 S5 This compound Extract S4->S5 U1 Lichen Powder + Solvent U2 Sonication U1->U2 U3 Filtration U2->U3 U4 Solvent Evaporation U3->U4 U5 This compound Extract U4->U5 W1 Lichen Powder + Solvent (in vessel) W2 Microwave Irradiation W1->W2 W3 Filtration W2->W3 W4 Solvent Evaporation W3->W4 W5 This compound Extract W4->W5

Caption: Comparative workflow of different this compound extraction techniques.

Biosynthesis of this compound (Parietin)

This compound is a polyketide, synthesized in lichens through the acetyl-polymalonyl pathway. The following diagram provides a simplified overview of this biosynthetic route.

Parietin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization emodin_anthrone Emodin Anthrone cyclization->emodin_anthrone modification Tailoring Enzymes (e.g., Methyltransferase, Oxidase) emodin_anthrone->modification parietin This compound (Parietin) modification->parietin

Caption: Simplified biosynthetic pathway of this compound (parietin) in lichens.

Conclusion

The selection of an appropriate extraction technique for this compound from lichens depends on the specific goals of the research. For preliminary studies or when resources are limited, maceration offers a simple and low-cost option. For exhaustive extraction and high purity, Soxhlet extraction is a reliable, albeit slower, method. For rapid and efficient extraction with reduced solvent consumption, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are superior modern alternatives, with MAE generally offering the highest throughput. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision to optimize their this compound extraction process.

References

A Comparative Analysis of the Biological Activities of Xanthorin (Parietin) and Chrysophanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the biological activities of two naturally occurring anthraquinones: Xanthorin, more commonly known as parietin, and chrysophanol (B1684469). Both compounds, sharing a similar structural backbone, exhibit a wide range of pharmacological effects. This document aims to objectively compare their performance in key biological assays, supported by experimental data, detailed protocols, and visualizations of their molecular pathways.

Introduction to this compound (Parietin) and Chrysophanol

This compound (parietin) is the predominant pigment found in lichens of the Xanthoria genus and is also present in some fungi and plants.[1][2][3] Chrysophanol is another widely distributed anthraquinone (B42736) found in various plants, including the rhubarb root (Rheum rhabarbarum), fungi, and insects.[4][5] Both compounds have garnered significant interest in the scientific community for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the cytotoxic and antimicrobial activities of this compound (parietin) and chrysophanol, providing a basis for a direct comparison of their efficacy.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound (Parietin) HCC1428Breast Adenocarcinoma> 600[6][7]
T-47DBreast Ductal Carcinoma> 600[6][7]
HUVECNormal Endothelial Cells> 600[6][7]
Human Leukemia CellsLeukemiaNot specified, but killed 50% of cells in 2 days[2]
Chrysophanol SNU-C5Colon CancerNot specified, but inhibited EGFR/mTOR pathway[6]
J5Liver CancerNot specified, but reduced cell viability
MCF-7Breast CancerDose-dependent inhibition of proliferation
MDA-MB-231Breast CancerDose-dependent inhibition of proliferation

Table 2: Comparative Antimicrobial Activity (MIC Values)

CompoundMicroorganismTypeMIC (µg/mL)Reference
This compound (Parietin) Staphylococcus aureus (Standard)Gram (+) Bacteria7.8[1]
Staphylococcus aureus (Clinical)Gram (+) Bacteria15.6[1]
Rhizoctonia solaniFungus31.3[1]
Botrytis cinereaFungus62.5[1]
Candida albicans (Clinical)Fungus62.5[1]
Chrysophanol Candida albicansFungus50
Cryptococcus neoformansFungus50
Trichophyton mentagrophytesFungus25
Aspergillus fumigatusFungus50

Biological Activities and Mechanisms of Action

Anticancer Activity

Both this compound (parietin) and chrysophanol exhibit significant anticancer properties through various mechanisms.

This compound (Parietin) has been shown to inhibit the proliferation of human breast cancer cells and induce apoptosis.[1][8] Its mechanism involves the modulation of cell cycle regulatory genes such as p16, p27, cyclin D1, and cyclin A.[1][8] Furthermore, it can trigger both extrinsic and intrinsic apoptotic pathways by modulating the expression of Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL) and Bcl-2, and by inducing the phosphorylation of Bcl-2-associated agonist of cell death (BAD).[1][8] Parietin also shows potential in suppressing 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that fuels cancer cell growth.[2]

Chrysophanol demonstrates a broad spectrum of anticancer activities. It can induce necrosis in cancer cells and has been reported to inhibit the viability of various cancer cell lines, including colon and breast cancer. Its anticancer effects are mediated through the modulation of several key signaling pathways, including the inhibition of NF-κB, which in turn downregulates the expression of proteins involved in cell proliferation and survival like cyclin D1 and Bcl-2. Chrysophanol has also been shown to regulate the OGN/mTOR and NF2 signaling pathways in malignant meningioma cells.

Anti-inflammatory Activity

This compound (parietin) has demonstrated anti-inflammatory potential, although detailed mechanistic studies are less abundant compared to chrysophanol. Some studies on lichen extracts containing parietin have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Chrysophanol exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and IL-6. This is achieved through the suppression of the NF-κB and caspase-1 activation pathways. Chrysophanol also modulates the MAPK and JAK-STAT signaling pathways, which are crucial in the inflammatory response.

Antimicrobial Activity

This compound (Parietin) displays strong antibacterial activity against a range of Gram-positive bacteria, including clinical isolates of Staphylococcus aureus.[1][8] It also possesses considerable antifungal activity against various fungal strains.[1][8]

Chrysophanol is also recognized for its antimicrobial properties against a variety of bacteria and fungi. It has been shown to be effective against several fungal pathogens.

Signaling Pathways

The biological activities of this compound (parietin) and chrysophanol are mediated through their interaction with various cellular signaling pathways.

Signaling_Pathways cluster_this compound This compound (Parietin) Signaling cluster_Chrysophanol Chrysophanol Signaling This compound This compound (Parietin) CellCycle Cell Cycle Regulation (p16, p27, Cyclin D1/A) This compound->CellCycle Apoptosis Apoptosis (TRAIL, Bcl-2, BAD) This compound->Apoptosis PPP Pentose Phosphate Pathway (6PGD) This compound->PPP Chrysophanol Chrysophanol NFkB NF-κB Pathway Chrysophanol->NFkB MAPK MAPK Pathway Chrysophanol->MAPK mTOR OGN/mTOR Pathway Chrysophanol->mTOR TGFb TGF-β/Smad Pathway Chrysophanol->TGFb

Caption: Key signaling pathways modulated by this compound (Parietin) and Chrysophanol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound and chrysophanol on cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat Treat cells with varying concentrations of compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure analyze Calculate IC₅₀ value measure->analyze end End analyze->end MIC_Workflow start Start prepare_dilutions Prepare serial dilutions of the test compound in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare a standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate Inoculate each well with the microbial suspension prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine the MIC (lowest concentration with no visible growth) observe->determine_mic end End determine_mic->end

References

Validating the Role of Parietin (Xanthorin) in the UV Protection of Lichens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query specified "Xanthorin," which is not a recognized primary UV-screening compound in lichens. The principal photoprotective pigment in lichens of the Xanthoria genus is the well-studied anthraquinone, parietin . This guide will focus on parietin, addressing the core topic of its role in UV protection.

Lichens, as symbiotic organisms often thriving in sun-exposed environments, have evolved sophisticated mechanisms to protect against damaging ultraviolet (UV) radiation. A key strategy is the production of secondary metabolites that act as natural sunscreens. These compounds are typically concentrated in the upper cortex of the lichen thallus, forming a protective barrier for the photosynthetically active algal partner (photobiont). This guide provides a comparative analysis of parietin against other UV-screening alternatives, supported by experimental data and detailed protocols for validation.

Data Presentation: Comparative Analysis of UV-Screening Compounds

Parietin's efficacy as a UV filter is best understood in comparison to other secondary metabolites found in lichens. The following table summarizes the key photoprotective characteristics of parietin and its common alternatives.

Table 1: Comparison of Primary UV-Screening Compounds in Lichens

FeatureParietinMelaninUsnic AcidAtranorin (B1665829)
Chemical Class AnthraquinoneNitrogenous PolymerDibenzofuranDepside
Color Orange-YellowBrown to BlackPale Yellow-GreenColorless
Typical Location Upper CortexUpper CortexCortex & MedullaUpper Cortex
UV Absorption Maxima (λmax) ~288 nm (UV-B), ~434 nm (Blue Light)[1][2]Broad absorption across UV & visible spectrum[3]~282-290 nm (UV-B)~252 nm, ~312 nm (UV-B)[4]
Molar Extinction Coefficient (ε) ~6178 L mol⁻¹ cm⁻¹ (in Ethanol (B145695) at 434 nm)[2]Not applicable (insoluble polymer)Not widely reported14,454 L mol⁻¹ cm⁻¹ (at 252 nm), 3,715 L mol⁻¹ cm⁻¹ (at 312 nm)[4]
Photoprotective Performance High. Synthesis is directly induced by UV-B radiation.[5] Effectively shields the photobiont from both UV-B and high-energy blue light.[3][6]Very High. Acts as a stable, broadband filter, reducing transmittance of UV and high-energy radiation, increasing stress tolerance.[7][8]Moderate. Considered a UV-protective compound, but can also exhibit photosensitizing activity, which may be a drawback for human use.[9][10][11]Weak. Described as having a weak photoprotective capacity in in vitro SPF and UVA-PF tests compared to other lichen metabolites.[2][12]

In addition to its direct UV-screening properties, parietin contributes to the overall stress tolerance of the lichen through its antioxidant activity. The data below is derived from extracts of Xanthoria lichens, which are rich in parietin.

Table 2: Antioxidant Potential of Parietin-Rich Xanthoria Lichen Extracts

Antioxidant AssayMeasurementResult Range
DPPH Radical Scavenging IC₅₀ (mg/mL)1.1 - 2.7
ABTS Radical Scavenging IC₅₀ (mg/mL)2.0 - 2.3
CUPRAC Reducing Power IC₅₀ (mg/mL)0.7 - 1.2
Metal Chelation IC₅₀ (mg/mL)1.3 - 2.3
Oxygen Radical Absorbance Capacity (ORAC) µmol Trolox equiv./g1032 - 1355
Ferric Reducing Antioxidant Power (FRAP) µmol Fe²⁺/g511 - 815
Data sourced from studies on Xanthoria candelaria, X. elegans, and X. parietina.

Experimental Protocols

Detailed methodologies are crucial for validating the photoprotective and antioxidant properties of lichen metabolites.

Protocol 1: Extraction and Spectrophotometric Quantification of Parietin

This protocol describes the extraction of parietin from lichen thalli and its quantification based on UV-Visible spectrophotometry.

1. Materials and Equipment:

  • Air-dried lichen thalli (Xanthoria parietina)

  • Acetone (B3395972) (ACS grade)

  • Ethanol (95-100%, spectrophotometric grade)

  • Mortar and pestle or grinder

  • Centrifuge and centrifuge tubes

  • Rotary evaporator (optional)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Sample Preparation: Weigh approximately 100 mg of air-dried lichen material. Grind the thalli into a fine powder using a mortar and pestle.
  • Extraction: Transfer the powdered lichen to a centrifuge tube. Add 10 mL of acetone. Vortex vigorously for 2 minutes to extract the cortical pigments. Note: Acetone is effective for extracting parietin from dry thalli without significantly damaging cell membranes.[1]
  • Clarification: Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid lichen material.
  • Solvent Evaporation: Carefully decant the orange supernatant into a clean vial. Evaporate the acetone using a gentle stream of nitrogen or a rotary evaporator at low heat. This will yield a crystalline orange residue.
  • Quantification: Re-dissolve the dried parietin extract in a known volume of ethanol (e.g., 5 mL).
  • Spectrophotometry: Measure the absorbance of the ethanolic solution at 434 nm using the UV-Vis spectrophotometer. Use pure ethanol as a blank.
  • Calculation: Calculate the concentration of parietin using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (for parietin in ethanol at 434 nm, ε ≈ 6178 L mol⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration in mol/L.[2]

Protocol 2: In Vitro Determination of Sun Protection Factor (SPF)

This protocol uses UV spectrophotometry to provide a rapid estimation of the SPF of a compound in solution, based on the method developed by Mansur et al.[13]

1. Materials and Equipment:

  • Ethanolic extract of the lichen compound (prepared as in Protocol 1)

  • UV-Vis Spectrophotometer with scanning capability (290-320 nm)

  • Quartz cuvettes

  • Ethanol (spectrophotometric grade)

2. Procedure:

  • Sample Preparation: Prepare a solution of the lichen extract in ethanol at a known concentration (e.g., 2.0 mg/mL).
  • Spectrophotometric Analysis: Scan the sample from 290 nm to 320 nm, with measurements taken at 5 nm intervals. Use ethanol as the blank. Record the absorbance values at each interval.
  • SPF Calculation: Use the Mansur equation to calculate the SPF value: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where:
  • CF = Correction Factor (value is 10)
  • EE(λ) = Erythemal Effect Spectrum (normalized values are constant, see table below)
  • I(λ) = Solar Intensity Spectrum (normalized values are constant, see table below)
  • Abs(λ) = Absorbance of the sample at wavelength λ.

Protocol 3: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the lichen extract by assessing its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14]

1. Materials and Equipment:

  • Lichen extract dissolved in methanol (B129727) or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol or ethanol (ACS grade)

  • UV-Vis Spectrophotometer

  • Micropipettes and test tubes

2. Procedure:

  • Sample Preparation: Prepare a series of dilutions of the lichen extract in methanol (e.g., ranging from 100 to 1000 µg/mL). Prepare similar dilutions for the ascorbic acid positive control.
  • Reaction Setup: In separate test tubes, mix 1.0 mL of each sample or control dilution with 2.0 mL of the 0.1 mM DPPH solution.
  • Blank Preparation: Prepare a blank by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.
  • Incubation: Vortex all tubes and incubate them in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of antioxidants.
  • Measurement: Measure the absorbance of each solution at 517 nm using the spectrophotometer.
  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] × 100
  • IC₅₀ Determination: Plot the % scavenging activity against the extract concentration. The IC₅₀ value is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

Mandatory Visualizations

Diagrams of Pathways and Workflows

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis A 1. Collect Lichen Thalli (e.g., Xanthoria parietina) B 2. Air-Dry and Grind to a Fine Powder A->B C 3. Extract with Acetone B->C D 4. Centrifuge to Remove Solids C->D E 5. Evaporate Solvent to Yield Parietin Crystals D->E F 6. Re-dissolve in Ethanol E->F G 7. UV-Vis Spectrophotometry (Scan 290-500 nm) F->G H 8. Quantify Parietin (Abs at 434 nm) G->H I 9. Calculate In Vitro SPF (Abs at 290-320 nm) G->I

Caption: Experimental workflow for parietin extraction and analysis.

UV_Protection_Mechanism Mechanism of UV Protection by Cortical Pigments cluster_thallus Lichen Thallus Cross-Section UV Incident UV Radiation (UV-B & High-Energy Light) Cortex Upper Cortex (Fungal Layer with Parietin Crystals) UV->Cortex Absorbed & Scattered Algal_Layer Photobiont Layer (Photosynthetic Algae) UV->Algal_Layer Potential Damage (Blocked by Cortex) Cortex->Algal_Layer Reduced UV Transmittance Medulla Medulla (Fungal Hyphae) Algal_Layer->Medulla Photosynthates

Caption: UV protection via cortical screening compounds.

Parietin_Biosynthesis Simplified Biosynthesis of Anthraquinone Core cluster_pathway Type I Polyketide Synthase (PKS) Pathway A 1 Acetyl-CoA (Starter Unit) C Polyketide Synthase (PKS Enzyme Complex) A->C B 7 Malonyl-CoA (Extender Units) B->C D Linear Octaketide Chain (Unstable Intermediate) C->D E Cyclization & Aromatization (Spontaneous or Enzymatic) D->E Folding F Anthraquinone Scaffold (e.g., Emodin Core) E->F G Tailoring Enzymes (e.g., Methylation) F->G H Parietin G->H

Caption: Simplified parietin biosynthetic pathway.

References

Investigating parietin as an alternative to Xanthorin for [specific application]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of parietin and xanthorin, two naturally occurring anthraquinones, to evaluate the potential of parietin as an alternative to this compound for research and development applications. Due to the limited publicly available information on this compound's broad biological activities, this comparison focuses on the well-documented anticancer and antimicrobial properties of parietin and the known anticomplementary activity of this compound.

Biochemical and Pharmacological Profile

Parietin, also known as physcion, and this compound are both anthraquinone (B42736) compounds, sharing a core three-ring aromatic structure. Their distinct substitutions, however, lead to different physicochemical properties and biological activities.

PropertyParietin (Physcion)This compound
Chemical Formula C16H12O5C16H12O6
Molar Mass 284.26 g/mol 300.26 g/mol
Appearance Orange-yellow solid[1]-
Key Bioactivities Anticancer, Antifungal, Antibacterial, Photosensitizer, UV-B protectant[1][2][3][4]Anticomplementary[5]
Mechanism of Action Inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the pentose (B10789219) phosphate (B84403) pathway (anticancer)[1]; Photosensitizer generating reactive oxygen species (ROS)[4]Interacts with components of the complement cascade (e.g., C1q, C2, C4, C9)[5]
Natural Sources Lichens (Xanthoria parietina, Caloplaca spp.), Rhubarb (Rheum spp.), Curled dock (Rumex crispus)[1]Lichens (Xanthoria spp.), Fungi (Dermocybe sp.), Plants (Berchemia floribunda, Polygonum cuspidatum)[5][6][7]

Comparative Analysis of Biological Activities

While a direct comparative study for a specific application is not yet available in published literature, a comparison of their known biological activities provides insights into their potential therapeutic applications.

Biological ActivityParietinThis compound
Anticancer Demonstrates significant antiproliferative and apoptotic effects against various cancer cell lines, including leukemia, lung, and breast cancer.[1][8][9] A potent derivative, S3, showed enhanced tumor growth inhibition in mice.[1]No significant anticancer activity has been reported in the reviewed literature.
Antimicrobial Exhibits strong antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains, and notable antifungal activity.[2]Shows broad-spectrum fungicidal activity and selective antibacterial effects.[7]
Anti-inflammatory Indirectly through its anticancer and antimicrobial actions.Possesses anticomplementary activity, suggesting a role in modulating inflammatory responses mediated by the complement system.[5]
Other Activities Acts as a photosensitizer for photodynamic therapy.[4] Functions as a UV-B protectant in lichens.[3][10][11]-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

parietin_pathway cluster_PPP Pentose Phosphate Pathway (PPP) G6P Glucose-6-Phosphate _6PG 6-Phosphogluconolactone G6P->_6PG G6PD _6PGL 6-Phosphogluconate _6PG->_6PGL 6PGL Ru5P Ribulose-5-Phosphate _6PGL->Ru5P 6PGD _6PGL->Ru5P CancerGrowth Cancer Cell Growth & Proliferation Ru5P->CancerGrowth Parietin Parietin Parietin->Inhibition _6PGL_to_Ru5P_edge _6PGL_to_Ru5P_edge experimental_workflow cluster_compounds Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Parietin Parietin Stock Solution Treatment Incubate cells with various concentrations of Parietin and this compound Parietin->Treatment This compound This compound Stock Solution This compound->Treatment Cells Target Cells (e.g., Cancer cell line) Cells->Treatment Viability Cell Viability Assay (e.g., MTT, AlamarBlue) Treatment->Viability Analysis Determine IC50 values and compare cytotoxicity Viability->Analysis

References

Safety Operating Guide

Navigating the Disposal of Xanthorin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical information for the proper handling and disposal of Xanthorin, a member of the anthraquinone (B42736) class of compounds.[1] Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.

This compound, a red, powdered anthraquinone compound, requires careful management due to its chemical properties.[2] This guide offers step-by-step instructions for its disposal, aligned with standard hazardous waste regulations.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

  • Gloves: Nitrile or neoprene gloves are required to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A full-length laboratory coat must be worn.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

Chemical Properties and Hazard Identification

Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) should be consulted, key data points are summarized below.[3][4]

PropertyValueReference
CAS Number 17526-15-7[2][3][4]
Molecular Formula C16H12O6[1]
Molecular Weight 300.26 g/mol [1]
Appearance Red powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][4]
Storage Room temperature in continental US; may vary elsewhere[3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with federal and state regulations for hazardous materials.[5][6]

Step 1: Waste Segregation

  • Collect all this compound-contaminated materials, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, in a dedicated, compatible hazardous waste container.[5][7]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[5] Halogenated solvents should be kept separate from non-halogenated solvents.[7]

Step 2: Container Labeling

  • The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[5]

  • The label must also include the chemical name "this compound" and a clear indication of its hazards (e.g., "Toxic," "Irritant").[8]

Step 3: Accumulation and Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area.[5]

  • Ensure the container remains closed at all times, except when adding waste.[5][8]

Step 4: Arranging for Pickup

  • Once the container is full, or if it has been in storage for a designated period, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[5]

Experimental Protocol: Neutralization of Acidic Waste (Hypothetical)

In instances where this compound is used in acidic solutions, the waste may be considered corrosive. Corrosivity is a hazardous characteristic that may be treated on-site by trained personnel.[9]

Objective: To neutralize acidic waste containing trace amounts of this compound before collection.

Methodology:

  • Perform the procedure in a certified chemical fume hood while wearing all required PPE.

  • Place the container of acidic this compound waste in a secondary container or an ice bath to manage heat generation.

  • Slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste while stirring gently.

  • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

  • Continue adding the base in small increments until the pH is between 5.5 and 9.5.[9]

  • Once neutralized, the solution must still be collected as hazardous waste due to the presence of this compound. It should not be disposed of down the drain.[9]

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safe Handling of Xanthorin: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety protocols for all laboratory personnel handling Xanthorin. Adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination.

Given that "this compound" is a substance not found in standard chemical databases, this guide is predicated on the hypothetical premise that it is a potent, powdered neurotoxin and respiratory irritant. All procedures outlined below are based on established best practices for handling similarly hazardous materials. A thorough risk assessment must be conducted for any new or modified procedure involving this compound.[1][2][3]

Hazard Assessment and Control

A comprehensive risk assessment is the foundation of laboratory safety. Before beginning any work with this compound, it is crucial to identify all potential hazards and implement appropriate control measures.[1][3] The hierarchy of controls should always be followed, prioritizing the most effective measures.[4][5][6][7]

Hypothetical Properties of this compound:

PropertyValueHazard
Physical State Crystalline PowderInhalation risk, potential for dust explosion.
LD50 (Oral, Rat) <5 mg/kgHigh Acute Toxicity.[8]
Primary Hazard Potent NeurotoxinCan cause severe neurological damage.[8]
Secondary Hazard Respiratory IrritantMay cause irritation to the respiratory tract.[8]
Solubility Soluble in DMSO, EthanolConsider dermal absorption risk with solutions.
Volatility LowInhalation risk primarily from aerosolized powder.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense against chemical hazards and must be used in conjunction with engineering and administrative controls.[9][7][10] The following PPE is mandatory when handling this compound in powdered form or in solution.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[11][12] Change outer glove every 30-60 minutes or immediately upon contamination.[11][13]Prevents dermal absorption of the potent toxin. Double-gloving provides an extra layer of protection.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[13]Protects against splashes and airborne particles. Standard safety glasses are insufficient.[13]
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[11] For larger quantities, a "bunny suit" or coverall should be considered.[11]Minimizes skin contamination.
Respiratory Protection A NIOSH-approved N95 or N100 respirator is required when handling powdered this compound outside of a containment enclosure.[13] Surgical masks offer no protection.[13]Protects against inhalation of hazardous powder.[14]

Experimental Protocol: Weighing and Solubilizing this compound

This protocol outlines the steps for safely weighing powdered this compound and preparing a stock solution. All manipulations of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood.[15][16]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Analytical balance

  • Weighing paper or boat[15]

  • Vortex mixer

  • Appropriate vials and caps

  • All required PPE

Procedure:

  • Preparation: Don all required PPE. Designate a specific area within the fume hood for handling this compound.[15] Cover the work surface with absorbent bench paper.[15]

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, use a "weighing by difference" method.[15][17]

    • Tare a pre-labeled vial on the balance.

    • Inside the fume hood, carefully add the desired amount of this compound powder to the vial using a disposable spatula. Keep the container of this compound closed as much as possible.[15]

    • Securely cap the vial containing the weighed this compound.

    • If weighing by difference, re-weigh the original this compound container to determine the amount removed.

  • Solubilization:

    • Inside the fume hood, add the appropriate volume of solvent to the vial containing the this compound powder.

    • Cap the vial securely and vortex until the this compound is completely dissolved.

  • Cleanup:

    • Dispose of all contaminated disposable items (weighing paper, spatula, gloves) in a designated hazardous waste container.[16]

    • Decontaminate the work surface with an appropriate inactivating solution followed by 70% ethanol.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent accidental exposure and environmental contamination.

Liquid Waste:

  • Inactivation: The primary method for disposal is chemical inactivation.[18] Treat liquid waste containing this compound with a 10% bleach solution (sodium hypochlorite) for a minimum contact time of 30 minutes to denature the toxin.[18]

  • Neutralization and Disposal: After inactivation, neutralize the solution to a pH between 6 and 8 before disposing of it down the drain with copious amounts of water, in accordance with local regulations.[18]

Solid Waste:

  • Segregation: Separate contaminated sharps from other solid waste.[18]

  • Decontamination:

    • Non-sharp waste: Place all contaminated items (gloves, pipette tips, vials) into an autoclavable biohazard bag. Saturate the waste with a 10% bleach solution and let it stand for at least 30 minutes.[18]

    • Sharps: Place all contaminated sharps into a designated sharps container. Add a 10% bleach solution to cover the sharps and allow a contact time of at least 30 minutes before sealing.[18]

  • Final Disposal: After decontamination, the sealed biohazard bags and sharps containers should be disposed of as biohazardous waste according to institutional protocols.[18]

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Secure the Area: Post warning signs to prevent entry.

  • Powder Spills: For powdered toxin spills outside of a containment area, evacuate, post signage, and allow at least one hour for the powder to settle before re-entry with appropriate respiratory protection.[19]

  • Cleanup:

    • Don all required PPE, including respiratory protection.

    • Cover the spill with absorbent pads.

    • Gently apply an inactivating solution (e.g., 10% bleach) to the absorbent pads, working from the outside in.

    • Allow a contact time of at least 30 minutes.

    • Collect all absorbent materials and contaminated items and place them in a designated hazardous waste container.[20]

    • Wipe the area again with the inactivating solution, followed by soap and water.[20]

Mandatory Visualization

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Start: Handling this compound AssessForm Assess Physical Form Start->AssessForm Powder Powdered Form AssessForm->Powder Powder Solution Solution Form AssessForm->Solution Solution Respiratory N95/N100 Respirator Powder->Respiratory Body Disposable Gown Solution->Body Respiratory->Body Hands Double Nitrile Gloves Body->Hands Eyes Goggles & Face Shield Hands->Eyes End Proceed with Work Eyes->End

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthorin
Reactant of Route 2
Xanthorin

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